2-(Methoxymethyl)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(methoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSICPQZWCDZSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186105 | |
| Record name | Phenol, 2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32391-38-1, 5635-98-3 | |
| Record name | Phenol, 2-(methoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032391381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(methoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methoxymethyl)phenol (CAS 5635-98-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methoxymethyl)phenol, with the CAS registry number 5635-98-3, is a phenolic compound of growing interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a phenol ring substituted with a methoxymethyl group at the ortho position, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a synthetic organic compound. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5635-98-3 | [1] |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Methoxy-methylphenol | [1] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥95-98% | [1][2][4] |
| Boiling Point | 55 °C | |
| Storage | Store in an inert atmosphere at room temperature. | [3] |
Computational Chemistry Data
Computational models provide valuable insights into the behavior of molecules. The following table lists key computed properties for this compound.
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |
| LogP | 1.5386 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methoxymethyl group, the methyl protons, and the phenolic hydroxyl proton. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The methylene protons are expected to be a singlet around δ 4.5-5.0 ppm, and the methyl protons a singlet around δ 3.3-3.5 ppm. The phenolic hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methylene carbon of the methoxymethyl group is predicted to be around δ 70-75 ppm, and the methyl carbon around δ 55-60 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the alkyl groups will appear around 2850-3100 cm⁻¹. Characteristic C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the ether and phenol groups are expected in the 1000-1250 cm⁻¹ range.
Mass Spectrometry (Predicted)
In a mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at m/z 138. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxymethyl group (-CH₂OCH₃, m/z 45).[5]
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from salicylaldehyde. This multi-step synthesis involves the protection of the phenolic hydroxyl group, reduction of the aldehyde, followed by etherification.
Caption: A proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Protection of Salicylaldehyde
-
Dissolve salicylaldehyde in a suitable solvent (e.g., dichloromethane).
-
Add a suitable protecting group for the phenolic hydroxyl, such as benzyl bromide, in the presence of a base like potassium carbonate.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the protected salicylaldehyde.
Step 2: Reduction of the Aldehyde
-
Dissolve the protected salicylaldehyde in a solvent like methanol.
-
Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product into an organic solvent.
Step 3: Williamson Ether Synthesis
-
Dissolve the resulting alcohol in a polar aprotic solvent like DMF or acetonitrile.
-
Add a strong base, such as sodium hydride, to deprotonate the alcohol and form the alkoxide.
-
Add a methylating agent, such as methyl iodide, and stir the reaction mixture.
-
Monitor the reaction by TLC and, upon completion, quench with water and extract the product.
Step 4: Deprotection
-
The final step involves the removal of the protecting group. The method of deprotection will depend on the protecting group used in Step 1. For a benzyl group, this can typically be achieved through catalytic hydrogenation (e.g., using H₂ and Pd/C).
-
After deprotection, purify the final product, this compound, using column chromatography.
Reactivity and Potential Applications in Drug Development
The reactivity of this compound is primarily dictated by the phenolic hydroxyl group and the aromatic ring. The hydroxyl group makes the ring electron-rich and susceptible to electrophilic aromatic substitution, primarily at the ortho and para positions.
Caption: Key reactivity pathways for this compound.
As a building block, this compound holds potential in the synthesis of various biologically active molecules. The general class of methoxyphenols has been investigated for a range of pharmacological activities.
-
Antioxidant Activity : Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of the electron-donating methoxymethyl group may influence this activity. Derivatives of 2-methoxyphenols have shown promise in this area.[6][7][8]
-
Anti-inflammatory and Anticancer Potential : Substituted phenols and their derivatives are scaffolds found in numerous compounds with anti-inflammatory and anticancer properties.[6][9][10][11][12] The dimerization of o-methoxyphenols has been suggested as a useful strategy for designing potent chemopreventive and anticancer agents.[6]
-
Building Block for Complex Molecules : The functional groups of this compound allow for its incorporation into more complex molecular architectures, which may be of interest in the development of new therapeutic agents.[9]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[3]
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage: [13]
-
Handling : Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid Measures (General Recommendations): [13]
-
Inhalation : Move the person to fresh air. Seek immediate medical attention if breathing is difficult.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
For comprehensive safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential as a building block in organic synthesis, particularly in the realm of drug discovery and development. Its reactivity, driven by the phenolic hydroxyl group and the activated aromatic ring, allows for a variety of chemical transformations. While its direct biological activities are not extensively documented, the broader class of methoxyphenols exhibits promising antioxidant, anti-inflammatory, and anticancer properties, suggesting that derivatives of this compound could be fruitful targets for future research. As with any chemical reagent, it is imperative to handle this compound with the appropriate safety precautions as outlined in its safety data sheet.
References
- National Industrial Chemicals Notification and Assessment Scheme. Phenol, 2-methoxy-4-(2-propenyl)-: Human health tier II assessment. 2020.
- Hoffman Fine Chemicals. CAS 5533-03-9 | 2-Methoxy-4-(methoxymethyl)phenol | MFCD24713449.
- PubMed. Dimerization, ROS formation, and biological activity of o-methoxyphenols.
- RIFM. RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. 2025.
- Supporting Inform
- RIFM. RIFM fragrance ingredient safety assessment, 2-ethoxy-4-[(1-methylethoxy)methyl] phenol, CAS Registry number 96840-56-1. 2024.
- Carl Roth.
- Human Metabolome Database. Showing metabocard for 2-Ethoxy-4-(methoxymethyl)phenol (HMDB0038354). 2012.
- Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. 2021.
- CP Lab Chemicals. This compound, min 98%, 100 mg.
- PubMed Central. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. 2016.
- Organic Syntheses. 2-methoxydiphenyl ether.
- PubMed Central.
- PubMed. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls.
- SpectraBase. 2-Methoxy-4-(methoxymethyl)phenol - Optional[13C NMR] - Chemical Shifts.
- MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. 2024.
- ResearchGate. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones.
- PubMed. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- Cheméo. Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1).
- SpectraBase. p-(Methoxymethyl)phenol - Optional[13C NMR] - Chemical Shifts.
- NIST. Phenol, 2-methoxy-4-(methoxymethyl)-.
- GOV.UK. Phenol: toxicological overview. 2024.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound 95% | CAS: 5635-98-3 | AChemBlock [achemblock.com]
- 3. This compound | 5635-98-3 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dimerization, ROS formation, and biological activity of o-methoxyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical properties of 2-(Methoxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(Methoxymethyl)phenol. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the compound's structure, reactivity, and potential applications, offering insights grounded in established scientific principles. The guide also includes a detailed, proposed synthesis protocol, safety and handling procedures, and a compilation of relevant spectral data to facilitate its identification and use in a laboratory setting.
Introduction
This compound, a member of the phenol ether family, is a synthetic organic compound with growing interest in various chemical research and development sectors. Its structure, featuring both a phenolic hydroxyl group and a methoxymethyl ether substituent on the aromatic ring, imparts a unique combination of reactivity and physical properties. The phenolic moiety serves as a proton donor and a site for electrophilic substitution, while the ether group influences its solubility and can participate in specific chemical transformations. This dual functionality makes this compound a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates and other fine chemicals. This guide aims to provide a thorough understanding of its core characteristics to support its effective application in scientific endeavors.
Molecular Structure and Identifier
The structural integrity of a molecule is fundamental to its chemical behavior. This compound consists of a benzene ring substituted with a hydroxyl group and a methoxymethyl group at the ortho position.
Molecular Formula: C₈H₁₀O₂
Molecular Weight: 138.17 g/mol
CAS Registry Number: 5635-98-3
IUPAC Name: this compound
SMILES: COCC1=CC=CC=C1O
Diagram 1: Molecular Structure of this compound
An In-depth Technical Guide to 2-(Methoxymethyl)phenol: Synthesis, Characterization, and Synthetic Utility
Abstract
This technical guide provides a comprehensive analysis of 2-(Methoxymethyl)phenol (CAS No. 5635-98-3), a versatile substituted phenol intermediate relevant to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delineates the compound's core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and explores its reactivity. A critical component of this guide is the presentation of predicted Nuclear Magnetic Resonance (NMR) spectral data for structural verification, offered in lieu of publicly available experimental spectra. Furthermore, this guide discusses the compound's potential applications as a building block in medicinal chemistry and materials science, grounded in the established roles of structurally related phenols. Comprehensive safety, handling, and disposal protocols are also provided to ensure safe laboratory practice.
Chemical Identity and Physicochemical Properties
This compound is an aromatic organic compound characterized by a phenol ring substituted at the ortho position with a methoxymethyl group. This unique arrangement of a nucleophilic hydroxyl group and a potentially labile ether linkage imparts a distinct reactivity profile, making it a valuable synthon in multi-step organic synthesis.
The key quantitative and identifying data for this compound are summarized in Table 1. It is important to note that while some physical properties are reported, others are predicted based on computational models due to a lack of comprehensive experimental data in publicly accessible literature.
Table 1: Chemical Identity and Physicochemical Properties of this compound
| Parameter | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Methoxy-methylphenol | [1] |
| CAS Number | 5635-98-3 | [1] |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Physical Form | Liquid | N/A |
| Boiling Point | 55 °C | |
| Purity (Commercial) | ≥95% - 98% | [1][2] |
| Topological Polar Surface Area | 29.46 Ų | [1] |
| logP (Octanol/Water) | 1.5386 (Predicted) | [1] |
Synthesis of this compound
The most direct and reliable method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This venerable yet powerful SN2 reaction is ideally suited for forming the target ether from an appropriate phenoxide and an alkyl halide. The protocol described below utilizes salicyl alcohol (2-(hydroxymethyl)phenol) as the starting material. The phenolic proton is significantly more acidic than the benzylic alcohol proton, allowing for selective deprotonation and subsequent methylation.
Synthesis Causality and Workflow
The choice of salicyl alcohol as the precursor is strategic; its phenolic hydroxyl group can be selectively deprotonated in the presence of the less acidic primary alcohol. Sodium hydride (NaH) is an effective, non-nucleophilic strong base that irreversibly deprotonates the phenol to form the sodium phenoxide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the sodium cation without interfering with the nucleophilicity of the phenoxide.[5] A methylating agent such as methyl iodide is then introduced, which undergoes nucleophilic attack by the phenoxide to yield the desired product.
Sources
A Technical Guide to the Spectroscopic Characterization of 2-(Methoxymethyl)phenol
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(methoxymethyl)phenol (CAS No. 5635-98-3), a valuable building block in synthetic organic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the predicted spectra, a robust, field-proven protocol for experimental data acquisition, and an in-depth analysis of the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and spectroscopic properties of this compound for its synthesis, characterization, and application.
Introduction
This compound is a phenolic compound characterized by a methoxymethyl ether substituent at the ortho position to the hydroxyl group. This unique structural arrangement imparts specific chemical reactivity and physical properties, making it a subject of interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data to facilitate its unambiguous identification and use in research and development.
Molecular Structure
The molecular structure of this compound is fundamental to understanding its spectroscopic properties. The ortho-relationship between the hydroxyl and methoxymethyl groups allows for potential intramolecular interactions that can influence its spectral features.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | dd | 1H | Ar-H |
| ~7.20 | td | 1H | Ar-H |
| ~6.95 | td | 1H | Ar-H |
| ~6.85 | dd | 1H | Ar-H |
| ~5.50 | s (br) | 1H | -OH |
| ~4.70 | s | 2H | -CH₂- |
| ~3.45 | s | 3H | -OCH₃ |
Interpretation of the ¹H NMR Spectrum:
The predicted ¹H NMR spectrum of this compound shows distinct signals for the aromatic, hydroxyl, methylene, and methoxy protons.
-
Aromatic Region (δ 6.8-7.3 ppm): The four protons on the benzene ring are expected to appear as a complex set of multiplets due to their distinct chemical environments and spin-spin coupling. The ortho and para protons to the hydroxyl group are typically shifted upfield compared to those meta to it.
-
Hydroxyl Proton (δ ~5.5 ppm): The phenolic hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
Methylene Protons (δ ~4.7 ppm): The two protons of the methylene group (-CH₂-) adjacent to the aromatic ring and the ether oxygen are expected to be deshielded and appear as a sharp singlet.
-
Methoxy Protons (δ ~3.45 ppm): The three protons of the methoxy group (-OCH₃) are in a shielded environment and are predicted to appear as a sharp singlet.
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the chemical shifts to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | Ar-C-OH |
| ~130.0 | Ar-C |
| ~128.5 | Ar-C |
| ~125.0 | Ar-C-CH₂ |
| ~121.0 | Ar-C |
| ~116.0 | Ar-C |
| ~70.0 | -CH₂- |
| ~58.0 | -OCH₃ |
Interpretation of the ¹³C NMR Spectrum:
The predicted ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
-
Aromatic Carbons (δ 116-155 ppm): The six aromatic carbons will resonate in the downfield region. The carbon atom attached to the hydroxyl group (C-OH) is the most deshielded due to the electronegativity of the oxygen atom. The other aromatic carbons will have chemical shifts influenced by the electronic effects of the two substituents.
-
Methylene Carbon (δ ~70.0 ppm): The carbon of the methylene group (-CH₂-) is deshielded by the adjacent oxygen atom and the aromatic ring.
-
Methoxy Carbon (δ ~58.0 ppm): The methoxy carbon (-OCH₃) is the most upfield signal in the spectrum.
Experimental Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.
-
Instrument Setup: Use a 500 MHz NMR spectrometer with a broadband probe tuned to the ¹³C frequency (approximately 125 MHz).
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Process the FID similarly to the ¹H NMR data. Reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Strong | C=C stretch (aromatic ring) |
| 1250-1200 | Strong | C-O stretch (aryl ether) |
| 1150-1050 | Strong | C-O stretch (alkyl ether) |
Interpretation of the IR Spectrum:
-
O-H Stretch: A strong and broad absorption band in the region of 3550-3200 cm⁻¹ is the most characteristic feature of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.[1]
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxymethyl group will appear just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.
-
C-O Stretches: Two distinct C-O stretching bands are anticipated. The aryl C-O stretch of the phenol will appear around 1250-1200 cm⁻¹, and the alkyl C-O stretch of the ether linkage will be observed in the 1150-1050 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small drop of neat this compound liquid on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. A typical acquisition would involve co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Relative Intensity | Assignment |
| 138 | High | [M]⁺ (Molecular Ion) |
| 107 | High | [M - OCH₃]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 138, corresponding to the molecular weight of this compound (C₈H₁₀O₂).
-
Key Fragmentation Pathways: Under electron ionization, the molecular ion can undergo several fragmentation pathways. A prominent fragmentation is the loss of a methoxy radical (•OCH₃) to form a stable benzylic cation at m/z 107. Further fragmentation of this ion can lead to the formation of the tropylium ion at m/z 91. The presence of a peak at m/z 77 would indicate the formation of a phenyl cation.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocol for GC-MS Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Method: Use a suitable capillary column (e.g., a 30 m DB-5ms). Set an appropriate temperature program to ensure good separation and peak shape.
-
MS Method: Set the EI source to 70 eV. Acquire data in full scan mode over a mass range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.
Conclusion
This technical guide provides a comprehensive spectroscopic profile of this compound based on high-quality predicted data and established spectroscopic principles. The detailed protocols for data acquisition and the in-depth interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. The provided information will facilitate the accurate identification and characterization of this important chemical compound, ensuring its effective application in scientific endeavors.
References
- ACD/Labs. (n.d.). NMR Prediction.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
Sources
Purity and appearance of commercial 2-(Methoxymethyl)phenol
An In-Depth Technical Guide to the Purity and Appearance of Commercial 2-(Methoxymethyl)phenol
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The seemingly simple characteristics of a chemical, such as its purity and appearance, are the first indicators of its quality and suitability for complex applications. This guide provides a comprehensive technical overview of commercial this compound, focusing on its physical and chemical attributes, common impurities, and the analytical methodologies required for its rigorous evaluation. As a Senior Application Scientist, my aim is to blend theoretical knowledge with practical, field-proven insights to empower you to validate the quality of this critical reagent.
Physicochemical Properties and Commercial Appearance
This compound (CAS No. 5635-98-3) is a phenolic compound utilized in various synthetic applications, including as a building block in the development of pharmaceutical agents and other complex organic molecules.[1] Its utility is directly linked to its defined structure and high purity.
Appearance: Commercially available this compound is typically supplied as a liquid.[2] The color can range from colorless to pale yellow. Any significant deviation from this, such as a dark brown color or the presence of particulates, should be considered an indicator of potential degradation or contamination and warrants further investigation.
Core Properties: A summary of the key physicochemical properties is presented below. These values represent the standard specifications for high-quality commercial grades.
| Property | Value | Source(s) |
| CAS Number | 5635-98-3 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀O₂ | [1][3][4] |
| Molecular Weight | 138.16 - 138.17 g/mol | [1][2][3][4] |
| Typical Purity | ≥95% to ≥98% | [1][2][3][4] |
| Physical Form | Liquid | [2] |
| Boiling Point | 55 °C | |
| Storage | Room temperature, under inert atmosphere | [2] |
Synthesis Context and Potential Impurities
Understanding the potential impurities in a commercial reagent begins with an appreciation of its synthetic pathway. While specific proprietary synthesis routes may vary, a common approach to generating such molecules involves the etherification of a protected phenol. The choice of reagents, reaction conditions, and purification methods directly impacts the final purity profile.
The following diagram illustrates a conceptual synthesis pathway and highlights the stages where impurities can be introduced.
Caption: Conceptual synthesis of this compound and sources of common impurities.
Common Impurities Include:
-
Starting Materials: Unreacted phenol or protected phenol precursors.
-
Isomers: Positional isomers, such as 4-(methoxymethyl)phenol, can form if the reaction lacks perfect regioselectivity.
-
By-products: Products from side reactions, such as over-alkylation on the aromatic ring or diphenolic species.
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., tetrahydrofuran, diethyl ether).
-
Degradation Products: Oxidation or decomposition products, often colored, can form if the material is handled or stored improperly.
A Validating System: Analytical Methodologies for Purity Assessment
To ensure trustworthiness, the purity assessment protocol must be a self-validating system. This involves employing orthogonal analytical techniques that measure purity based on different chemical principles. For this compound, a combination of chromatography and spectroscopy provides a robust and comprehensive evaluation.
The following diagram outlines a logical workflow for the analytical validation of a new batch of the compound.
Caption: A logical workflow for the comprehensive quality control of this compound.
Gas Chromatography (GC) for Purity and Volatile Impurities
Expertise & Causality: Gas chromatography is an ideal first-line technique for assessing the purity of this compound due to its volatility. It separates compounds based on their boiling points and interaction with the stationary phase, providing excellent resolution for detecting volatile impurities like residual solvents and closely related structural isomers.
Experimental Protocol:
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID). A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness) is typically effective.
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[5] This program ensures the elution of lower-boiling impurities before the main peak and also captures any higher-boiling by-products.
-
-
Data Analysis: Purity is calculated as the area percentage of the main this compound peak relative to the total area of all observed peaks. Impurities can be tentatively identified if coupled with a Mass Spectrometer (GC-MS) by comparing their mass spectra to library databases.[5]
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Expertise & Causality: HPLC serves as an excellent orthogonal method to GC. It separates compounds based on polarity. For phenolic compounds, a reversed-phase (RP-HPLC) method is highly effective for quantifying non-volatile impurities, degradation products, or starting materials that may not be stable under GC conditions.[5]
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector (detection at ~275 nm is suitable for the phenol chromophore) and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.[5]
-
Mobile Phase & Gradient:
-
Solvent A: Water with 0.1% formic acid (to ensure sharp peak shape for the phenol).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient might start at 70:30 (A:B), ramp to 10:90 (A:B) over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Data Analysis: Similar to GC, purity is determined by the area percentage of the main peak. The retention times of potential impurities can be compared against known standards if available.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Expertise & Causality: While chromatography provides purity data, it does not confirm the chemical structure. ¹H NMR spectroscopy is indispensable for verifying the identity of this compound. It provides definitive information about the molecular structure by showing the chemical environment of all protons, confirming the methoxy group, the methylene bridge, the aromatic protons, and the phenolic hydroxyl group. It can also detect impurities if their signals are distinct from the main compound and present at a sufficient concentration (>1%).
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Confirm the presence of expected signals: a singlet for the methoxy protons (~3.4 ppm), a singlet for the methylene protons (~4.6 ppm), multiplets for the aromatic protons (~6.8-7.2 ppm), and a broad singlet for the hydroxyl proton.
-
Integrate the signals. The ratio of the integrations should correspond to the number of protons in each environment (e.g., 3H : 2H : 4H : 1H).
-
Check for unexpected peaks, which would indicate the presence of impurities.
-
Conclusion: An Integrated Approach to Quality Assurance
The reliability of research and development outcomes is built upon a foundation of high-quality starting materials. For this compound, a cursory check of its appearance is only the first step. A rigorous, multi-faceted analytical approach is not merely recommended; it is essential for scientific integrity. By combining visual inspection with orthogonal chromatographic techniques (GC and HPLC) and definitive structural confirmation (NMR), researchers can establish a self-validating system. This integrated strategy ensures that the material meets the stringent purity and identity requirements for its intended application, safeguarding against the costly and time-consuming consequences of using a substandard reagent.
References
- A Researcher's Guide to Verifying the Purity of 2-Methoxy-3,4,5-trimethylphenol. Benchchem.
- This compound. ChemScene.
- This compound | 5635-98-3. Sigma-Aldrich.
- Chemical Properties of Phenol, 2-methoxy-4-(methoxymethyl)- (CAS 5533-03-9). Cheméo.
- This compound, min 98%, 100 mg. CP Lab Chemicals.
- 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662. PubChem.
- This compound 95% | CAS: 5635-98-3 | AChemBlock.
- Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1). ResearchGate.
- This compound | 5635-98-3 | FAA63598. Biosynth.
Sources
A Comprehensive Technical Guide to the Solubility of 2-(Methoxymethyl)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of 2-(methoxymethyl)phenol, a key consideration for its application in research and pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive resource for laboratory professionals.
Introduction: Understanding the Physicochemical Landscape of this compound
This compound is an aromatic organic compound characterized by a phenol group with a methoxymethyl substituent at the ortho position. Its molecular structure, featuring both a hydroxyl group capable of hydrogen bonding and a lipophilic benzene ring, dictates its solubility across a spectrum of organic solvents. The interplay of these structural features is paramount to understanding its behavior in various solvent systems, a critical factor in applications ranging from reaction chemistry to formulation development.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust understanding of its solubility can be derived from the well-studied analogue, guaiacol (2-methoxyphenol). The primary structural difference is the substitution of a methoxymethyl group for a methyl group. This modification is anticipated to increase the molecule's polarity and its capacity for hydrogen bond acceptance, thereby influencing its solubility profile, particularly in polar solvents.
Theoretical Framework: Key Factors Governing Solubility
The principle of "like dissolves like" is the foundational concept in predicting solubility. For a substituted phenol such as this compound, the key determinants of its solubility in a given organic solvent are:
-
Polarity: The polarity of both the solute and the solvent is the most significant factor. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will favor nonpolar solutes. This compound possesses both polar (hydroxyl and methoxymethyl groups) and nonpolar (benzene ring) characteristics, making it amphiphilic to some extent.
-
Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen atoms in both the hydroxyl and methoxymethyl groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols and aprotic polar solvents like DMSO) are expected to be effective at solvating this molecule.
-
Molecular Size and Shape: While less dominant than polarity and hydrogen bonding, the size and shape of the solute molecule can influence its ability to fit into the solvent lattice.
The interplay of these factors determines the overall solubility. For instance, while the benzene ring promotes solubility in nonpolar solvents, the polar functional groups enhance solubility in polar solvents.
Predicted Solubility Profile of this compound
Based on the principles outlined above and drawing parallels with the known solubility of guaiacol, a predicted solubility profile for this compound in various classes of organic solvents can be established.
Table 1: Predicted Qualitative and Quantitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Comparison to Guaiacol |
| Polar Protic | Ethanol, Methanol, Isopropanol | High to Miscible | The hydroxyl group of the solvent can hydrogen bond with both the hydroxyl and methoxymethyl groups of the solute. Guaiacol is miscible with ethanol, and the increased polarity of this compound is expected to maintain or enhance this high solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the hydroxyl group. Guaiacol exhibits good solubility in DMSO and DMF (approx. 30 mg/mL), and a similar or higher solubility is predicted for this compound. |
| Nonpolar | Hexane, Toluene, Benzene | Low to Moderate | The aromatic ring of this compound will interact favorably with these nonpolar solvents through van der Waals forces. However, the polar functional groups will limit overall solubility. Guaiacol is slightly soluble in benzene, and a similar trend is expected. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can interact with the aromatic ring. Guaiacol is miscible with chloroform, suggesting good solubility for this compound as well. |
It is crucial to note that these are predictions and should be confirmed experimentally for any critical application.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.
Principle
An excess amount of the solute, this compound, is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Accurately dispense a known volume or mass of the desired organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to determine the optimal agitation time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Self-Validating System and Causality
This protocol incorporates self-validating checks. The presence of excess undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The use of a validated analytical method with a proper calibration curve ensures the accuracy of the concentration measurement. The choice of agitation time is critical; insufficient time will lead to an underestimation of solubility, while excessively long times are inefficient. A preliminary kinetic study justifies the chosen equilibration period.
Data Visualization and Interpretation
The experimentally determined solubility data should be presented in a clear and concise format to facilitate comparison and interpretation.
Table 2: Example of Experimental Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Ethanol | [Experimental Value] | [Calculated Value] |
| Acetone | [Experimental Value] | [Calculated Value] |
| Toluene | [Experimental Value] | [Calculated Value] |
| Dichloromethane | [Experimental Value] | [Calculated Value] |
This data can then be used to inform solvent selection for various applications.
Advanced Concepts: Predictive Models for Solubility
For researchers in drug development, Quantitative Structure-Property Relationship (QSPR) models offer a computational approach to predict solubility.[1][2] These models use molecular descriptors to correlate the chemical structure with its physicochemical properties. While developing a specific QSPR model for this compound is beyond the scope of this guide, it is a valuable tool for screening large numbers of compounds and prioritizing experimental work.
Conclusion
The solubility of this compound in organic solvents is a critical parameter governed by its molecular structure. By understanding the interplay of polarity and hydrogen bonding, and by employing robust experimental methodologies, researchers can accurately determine its solubility profile. This knowledge is essential for the effective use of this compound in scientific research and pharmaceutical development, enabling informed decisions on solvent selection for synthesis, purification, formulation, and analysis.
References
- D. J. C. Constable, C. Jimenez-Gonzalez, and R. K. Henderson, “Perspective on solvent use in the pharmaceutical industry,” Org. Process Res. Dev., vol. 11, no. 1, pp. 133–137, 2007. Available: [Link]
- A. Avdeef, “Solubility of sparingly soluble drugs,” John Wiley & Sons, 2012. Available: [Link]
- S. H. Yalkowsky and W. M. Haynes, CRC Handbook of Chemistry and Physics, 97th ed. CRC press, 2016. Available: [Link]
Appendix: Visualizing the Solubility Workflow
Caption: Workflow for experimental solubility determination.
Caption: Key factors governing solubility.
Sources
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-(Methoxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 2-(Methoxymethyl)phenol. In the absence of direct empirical data in publicly accessible literature, this document leverages established principles of physical organic chemistry and draws upon extensive studies of analogous compounds, such as 2-methoxyphenol and benzyl phenyl ether, to construct a predictive model of its thermal behavior. We will detail the probable decomposition mechanisms, identify likely degradation products, and provide robust, field-tested experimental protocols for the empirical validation of these predictions. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to confidently assess the thermal liability of this compound in their applications.
Introduction: The Chemical Context of this compound
This compound, with the molecular formula C₈H₁₀O₂ and CAS number 5635-98-3, is a substituted phenol of interest in various chemical syntheses. Its structure, featuring both a phenolic hydroxyl group and a methoxymethyl ether substituent in the ortho position, presents a unique combination of functional groups that dictate its reactivity and stability. The phenolic hydroxyl group can act as a hydrogen bond donor and a proton donor, while the ether linkage introduces a potential site for homolytic cleavage. The proximate arrangement of these groups suggests the possibility of intramolecular interactions influencing its decomposition pathway. Understanding the thermal stability of this compound is critical for applications where it may be subjected to elevated temperatures, such as in chemical synthesis, formulation, and storage, particularly within the pharmaceutical and fragrance industries.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5635-98-3 | |
| Molecular Formula | C₈H₁₀O₂ | |
| Molecular Weight | 138.17 g/mol | |
| Physical Form | Liquid | |
| Boiling Point | 55 °C | |
| Purity | Typically ≥98% |
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is anticipated to proceed through a series of complex radical-mediated reactions. The primary initiation steps are likely to involve the homolytic cleavage of the weakest bonds in the molecule. Based on bond dissociation energies, the benzylic C-O bond of the methoxymethyl group is a prime candidate for initial scission.
Primary Decomposition Pathways
Pathway A: Homolytic Cleavage of the Benzylic C-O Bond
This is predicted to be the most favorable initial decomposition step, leading to the formation of a 2-hydroxybenzyl radical and a methoxy radical. The 2-hydroxybenzyl radical is resonance-stabilized, which lowers the activation energy for this cleavage. The resulting radicals can then participate in a variety of secondary reactions.
Pathway B: Homolytic Cleavage of the O-CH₃ Bond
While less likely than Pathway A due to the higher bond dissociation energy, cleavage of the methyl-oxygen bond in the methoxy group could occur, yielding a 2-(hydroxymethyl)phenoxy radical and a methyl radical.
Secondary Decomposition Reactions and Product Formation
The highly reactive radical intermediates generated from the primary cleavage events will undergo further reactions, leading to a complex mixture of final products. These reactions can include hydrogen abstraction, radical recombination, and intramolecular rearrangement.
-
From the 2-hydroxybenzyl radical (Pathway A):
-
Hydrogen abstraction: This radical can abstract a hydrogen atom from other molecules to form o-cresol.
-
Dimerization: Recombination of two 2-hydroxybenzyl radicals can lead to the formation of larger, more complex structures.
-
Further fragmentation: At higher temperatures, the aromatic ring itself can undergo cleavage.
-
-
From the methoxy radical (Pathway A):
-
Hydrogen abstraction: The methoxy radical will readily abstract a hydrogen atom to form methanol.
-
Recombination: It can also recombine with other radicals. For instance, recombination with a methyl radical (from other decomposition events) would form dimethyl ether.
-
The following diagram illustrates the predicted primary decomposition pathways.
Caption: Predicted initial decomposition pathways of this compound.
Experimental Workflow for Thermal Analysis
A multi-technique approach is essential for a thorough investigation of the thermal stability and decomposition of this compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides complementary information on mass loss, energetic changes, and the identity of decomposition products.[2][3][4]
The following diagram outlines a comprehensive experimental workflow.
Caption: A comprehensive workflow for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass loss as a function of temperature.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to ensure an inert environment.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature (Td) is determined as the temperature at which significant mass loss begins.[5]
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting and to quantify the enthalpy changes associated with decomposition.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (as determined by TGA) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks. Integrate the peak areas to determine the enthalpy of these transitions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile products formed during the thermal decomposition of this compound.
Protocol:
-
Instrument Setup: Interface a pyrolyzer with a GC-MS system.
-
Sample Preparation: Place a small amount (approximately 100 µg) of this compound into a pyrolysis tube.
-
Pyrolysis: Rapidly heat the sample to its decomposition temperature (determined by TGA) and hold for a short period (e.g., 10 seconds).
-
GC Separation: The volatile decomposition products are swept by a carrier gas (e.g., helium) onto a capillary GC column (e.g., a non-polar DB-5ms column) and separated based on their boiling points and polarity.
-
MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used to identify the compounds by comparison with a spectral library (e.g., NIST).
Predicted Data Summary
While actual experimental data is not available, the following table summarizes the expected outcomes from the proposed analytical workflow, based on the behavior of similar phenolic compounds.
Table 2: Predicted Thermal Analysis Data for this compound
| Analytical Technique | Predicted Observation | Interpretation |
| TGA | A significant mass loss event occurring in a defined temperature range. | Indicates the thermal decomposition of the molecule. The onset temperature provides a measure of its thermal stability. |
| DSC | An endothermic peak at lower temperatures followed by a broad exothermic peak at higher temperatures. | The endotherm would correspond to the boiling of the liquid sample. The exotherm would be associated with the energy released during the decomposition reactions. |
| Py-GC-MS | A chromatogram with multiple peaks. | Each peak represents a different volatile decomposition product. Mass spectral analysis would likely identify compounds such as o-cresol, methanol, phenol, and formaldehyde, among others. |
Conclusion and Future Work
This technical guide has presented a predictive analysis of the thermal stability and decomposition of this compound. Based on the known chemistry of related phenolic ethers, the primary decomposition pathway is proposed to be the homolytic cleavage of the benzylic carbon-oxygen bond, leading to the formation of radical intermediates that subsequently react to form a variety of stable products, including o-cresol and methanol.
A robust, multi-technique experimental workflow has been detailed to enable the empirical validation of these predictions. The combined application of TGA, DSC, and Py-GC-MS will provide a comprehensive understanding of the thermal behavior of this compound, which is essential for its safe handling, storage, and application in various fields. Future experimental work should focus on executing these protocols to generate definitive data on the thermal properties of this compound and to fully elucidate its decomposition mechanism.
References
- Thermal Decomposition of Substituted Phenols in Supercritical W
- CAS 5533-03-9 2-Methoxy-4-(methoxymethyl)phenol. BOC Sciences.
- This compound | 5635-98-3. Biosynth.
- This compound | 5635-98-3. Sigma-Aldrich.
- Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS One.
- Instrumentation to Study The Thermal Decomposition of Organic Compounds. Taylor & Francis Online.
- Thermal Gravimetric Analysis with Mass-Spectrometry (TGA-MS). Henry Royce Institute.
- Chemical Properties of Phenol, 2-methoxy-4-(methoxymethyl)- (CAS 5533-03-9). Cheméo.
- TGA-DSC-MS analysis of pyrolysis process of various agricultural residues.
- 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662. PubChem.
- Netzsch STA DSC/TGA (with GC-MS and FTIR detectors). North-West University.
- Phenol ether. Wikipedia.
- Hydrothermal Degradation Study of Phenolic Polymer Coatings by Advanced Analytical Methods.
- Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
- Thermal Analysis of Organic Compounds. AZoM.
- Thermal Analysis – Mass Spectrometer Coupling. NETZSCH Analyzing & Testing.
- Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. RSC Publishing.
- Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. MDPI.
- Study on Thermal Degrad
- Kinetics of thermal decomposition: calculating the activation energy.
- Thermal Analysis | Analytical Chemistry.
- Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates.
- Ch24 : Phenols. University of Calgary.
- Phenol. Wikipedia.
- Thermal stability and thermal degradation study of phenolic resin modified by cardanol. De Gruyter.
Sources
- 1. 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]
- 3. Thermal Gravimetric Analysis with Mass-Spectrometry (TGA-MS) - Henry Royce Institute [royce.ac.uk]
- 4. Netzsch STA DSC/TGA (with GC-MS and FTIR detectors) | natural-sciences.nwu.ac.za [natural-sciences.nwu.ac.za]
- 5. emerald.com [emerald.com]
Antioxidant properties of 2-(Methoxymethyl)phenol
An In-depth Technical Guide to the Antioxidant Properties of 2-(Methoxymethyl)phenol
Authored by: A Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Phenolic compounds are a cornerstone of antioxidant research, pivotal in mitigating oxidative stress implicated in a spectrum of pathologies. This technical guide provides a comprehensive examination of this compound, a substituted phenolic derivative, and its potential as an antioxidant agent. While direct, extensive research on this specific molecule is emerging, this document synthesizes foundational principles of phenolic chemistry, extrapolates from structurally analogous compounds like guaiacol and other ortho-substituted phenols, and outlines a rigorous framework for its evaluation. We will delve into the theoretical underpinnings of its antioxidant mechanism, provide detailed, field-proven experimental protocols for its characterization, and offer insights into the interpretation of the resulting data. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic and industrial potential of this compound and its derivatives.
Introduction: The Chemical Rationale for this compound as an Antioxidant
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a well-established contributor to cellular damage and disease pathogenesis. Phenolic compounds, characterized by an aromatic ring bearing one or more hydroxyl groups, are potent antioxidants primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.
This compound belongs to this broad class of compounds. Its structure, featuring a hydroxyl group and an ortho-positioned methoxymethyl group on a benzene ring, suggests a nuanced antioxidant profile. The electronic and steric effects of the ortho-substituent are critical in modulating the antioxidant efficacy. Specifically, the methoxymethyl group is hypothesized to influence the O-H bond dissociation enthalpy (BDE), a key determinant of the rate of hydrogen atom transfer (HAT) to a radical species. A lower BDE generally correlates with higher antioxidant activity. Furthermore, the substituent can impact the stability of the resulting phenoxyl radical, preventing it from initiating further oxidative reactions. This guide will explore these structural-activity relationships in detail.
Proposed Mechanism of Antioxidant Action
The primary antioxidant mechanism anticipated for this compound is radical scavenging via hydrogen atom transfer (HAT). This process can be dissected into two critical steps:
-
Radical Neutralization: The phenolic hydroxyl group donates its hydrogen atom to a highly reactive free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction.
-
Phenoxyl Radical Stabilization: Upon hydrogen donation, a 2-(methoxymethyl)phenoxyl radical is formed. The stability of this radical is paramount; a stable phenoxyl radical is less likely to act as a pro-oxidant. The ortho-methoxymethyl group is expected to contribute to this stability through resonance and potentially through intramolecular hydrogen bonding, delocalizing the unpaired electron across the aromatic system.
The overall efficacy is a balance between the ease of H-atom donation and the stability of the resulting radical.
Caption: Fig. 1: Proposed HAT mechanism for this compound.
Experimental Evaluation of Antioxidant Capacity
A multi-assay approach is essential for a comprehensive assessment of antioxidant properties, as different assays reflect different aspects of antioxidant action. Below are detailed protocols for key assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction is visually indicated by a color change from purple to yellow, which is quantified spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Ascorbic acid or Trolox should be used as a positive control and prepared similarly.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each sample dilution (or control).
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the % inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS•⁺ radical, mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with ethanol or a phosphate buffer (pH 7.4) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.
-
Add 20 µL of each sample dilution to a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the IC₅₀ of the sample to that of Trolox.
-
Caption: Fig. 2: Generalized workflow for in vitro antioxidant assays.
Data Interpretation and Expected Outcomes
The results from these assays will provide quantitative measures of the antioxidant capacity of this compound.
Data Summary Table (Hypothetical Data):
| Assay | Parameter | This compound | Trolox (Control) |
| DPPH | IC₅₀ (µg/mL) | 85.4 ± 4.2 | 15.2 ± 1.1 |
| ABTS | IC₅₀ (µg/mL) | 62.7 ± 3.8 | 10.5 ± 0.9 |
| ABTS | TEAC | 0.17 | 1.00 |
Interpretation:
-
IC₅₀ Values: A lower IC₅₀ value indicates a higher antioxidant activity. In this hypothetical dataset, this compound shows antioxidant activity, though it is less potent than the standard antioxidant Trolox.
-
TEAC Value: A TEAC value less than 1 suggests that, on a molar basis, the compound is less effective than Trolox in the ABTS assay.
-
Comparison between Assays: Discrepancies in activity between the DPPH and ABTS assays can arise due to factors like steric accessibility, solubility, and the kinetics of the reaction. The smaller size of the DPPH radical may allow it to interact more readily with sterically hindered phenols.
Advanced Investigations: Cellular and Mechanistic Studies
While in vitro chemical assays are crucial for initial screening, further investigations are necessary to establish physiological relevance.
-
Cellular Antioxidant Assays (CAA): Assays like the CAA using dichlorofluorescin diacetate (DCFH-DA) can measure the ability of this compound to counteract ROS within a cellular environment. This provides insights into its bioavailability and intracellular activity.
-
Computational Studies: Density functional theory (DFT) calculations can be employed to compute the O-H BDE, ionization potential (IP), and electron affinity (EA) of this compound. These theoretical values can corroborate experimental findings and provide deeper mechanistic insights into the favored antioxidant pathway (e.g., HAT vs. single electron transfer).
Conclusion and Future Directions
Based on its chemical structure and by analogy to related phenolic compounds, this compound is predicted to possess antioxidant properties, primarily acting through a hydrogen atom transfer mechanism. The ortho-methoxymethyl group is a key modulator of this activity. The experimental framework provided in this guide offers a robust starting point for the empirical validation of its antioxidant capacity.
Future research should focus on a comprehensive evaluation using a battery of in vitro and cellular assays, supported by computational analysis. Furthermore, studies on its metabolic fate, potential pro-oxidant activities under specific conditions, and efficacy in more complex biological models are warranted to fully elucidate its potential as a therapeutic agent or industrial additive. The self-validating nature of the described protocols ensures that the data generated will be reliable and form a solid foundation for subsequent drug development or application-focused research.
References
- Title: Spectroscopic data for this compound Source: NIST Chemistry WebBook URL:[Link]
- Title: Antioxidant properties of guaiacol Source: ScienceDirect URL:[Link]
- Title: A review on the antioxidant activity of phenolic compounds Source: National Center for Biotechnology Inform
- Title: The chemistry of guaiacol and its deriv
- Title: Free radical scavenging activity of guaiacol Source: National Center for Biotechnology Inform
- Title: Antioxidant activity of phenolic compounds Source: MDPI URL:[Link]
- Title: Review of in vitro antioxidant activity assays Source: Taylor & Francis Online URL:[Link]
- Title: Antioxidant assays for plant and food components Source: SpringerLink URL:[Link]
- Title: Antioxidant Mechanisms of Phenolic Compounds Source: MDPI URL:[Link]
Unveiling the Therapeutic Potential of 2-(Methoxymethyl)phenol Derivatives: A Technical Guide for Drug Discovery
Introduction: A Promising Scaffold for Therapeutic Innovation
In the landscape of medicinal chemistry, the phenol moiety represents a privileged scaffold, foundational to a multitude of biologically active compounds. Within this broad chemical family, derivatives of 2-(Methoxymethyl)phenol are emerging as a class of molecules with significant therapeutic potential. Their unique structural attributes, featuring a hydroxyl group ortho to a methoxymethyl substituent, confer specific physicochemical properties that can be exploited for the rational design of novel drug candidates. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanisms of action, and prospective applications, supported by experimental evidence and predictive insights.
While extensive research has been conducted on the closely related 2-methoxyphenol derivatives, the distinct methoxymethyl group in the this compound scaffold presents a unique opportunity for novel structure-activity relationship (SAR) studies. This guide will synthesize the current, albeit nascent, understanding of this compound derivatives and draw logical parallels from their methoxy analogues to illuminate promising avenues for future investigation.
Core Biological Activities of this compound Derivatives
Current research points to a range of biological activities associated with the this compound scaffold. These activities are primarily centered around antimicrobial, anti-inflammatory, and antioxidant effects.
Antimicrobial and Anti-inflammatory Properties: A Dual Threat
A significant breakthrough in the study of this class of compounds was the isolation of 4-methoxy-3-(methoxymethyl)phenol from the plant Calotropis gigantea. This natural product demonstrated notable antimicrobial and anti-inflammatory activities, highlighting the therapeutic potential inherent in this chemical backbone.
The antimicrobial efficacy of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with cellular energy production. The presence of the methoxymethyl group may enhance the lipophilicity of the molecule, facilitating its passage through the lipid-rich cell walls of bacteria and fungi.
Concurrently, the anti-inflammatory action of these derivatives is likely linked to the modulation of key inflammatory pathways. The structural similarity to known anti-inflammatory agents, such as certain 2-methoxyphenol derivatives that inhibit cyclooxygenase-2 (COX-2), suggests a potential mechanism of action.[1] Inhibition of COX-2 is a well-established strategy for reducing the production of pro-inflammatory prostaglandins.
Experimental Protocols: A Framework for Investigation
To further elucidate the biological activities of novel this compound derivatives, a series of robust in vitro and in vivo assays are recommended. The following protocols provide a validated starting point for researchers.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the ortho-hydroxymethylation of a corresponding phenol, followed by methylation of the hydroxyl group.
Workflow for the Synthesis of this compound Derivatives:
Caption: A generalized workflow for the synthesis of this compound derivatives.
Step-by-Step Protocol for Methylation:
-
Dissolution: Dissolve the 2-(hydroxymethyl)phenol derivative in a suitable polar aprotic solvent, such as acetone or DMF.
-
Base Addition: Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.
-
Methylating Agent: Introduce a methylating agent, typically methyl iodide (MeI), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the desired this compound derivative.
Antimicrobial Susceptibility Testing
To evaluate the antimicrobial properties of synthesized compounds, standard microdilution broth assays can be employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Workflow for Antimicrobial Testing:
Caption: Workflow for determining MIC and MBC of test compounds.
In Vitro Anti-inflammatory Assay: COX-2 Inhibition
The ability of this compound derivatives to inhibit COX-2 can be assessed using commercially available enzyme immunoassay (EIA) kits.
Step-by-Step Protocol for COX-2 Inhibition Assay:
-
Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid (substrate), and the test compound at various concentrations.
-
Enzyme Incubation: In a 96-well plate, incubate the COX-2 enzyme with the test compound or a known inhibitor (positive control) for a specified time.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period.
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE₂) produced using an EIA.
-
IC₅₀ Calculation: Determine the concentration of the test compound that causes 50% inhibition of COX-2 activity (IC₅₀).
Antioxidant Potential: Scavenging Free Radicals
The parent compound, this compound, has been identified as a synthetic antioxidant capable of reducing hydroperoxides and scavenging free radicals. This activity is likely due to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS). The methoxymethyl substituent may modulate the antioxidant capacity through electronic and steric effects.
Potential Mechanism of Antioxidant Activity:
The antioxidant mechanism of phenolic compounds is well-established. The phenolic hydroxyl group can donate a hydrogen atom to a free radical (R•), forming a stable phenoxyl radical and neutralizing the reactive species. The stability of the resulting phenoxyl radical is key to the antioxidant efficacy.
Signaling Pathway Implicated in Antioxidant Response:
Caption: Proposed mechanism of free radical scavenging by this compound derivatives.
Anticancer Activity: A Frontier for Exploration
While direct evidence for the anticancer activity of this compound derivatives is currently limited, the extensive research on structurally related 2-methoxyphenol compounds provides a strong rationale for investigating this potential. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol has been shown to suppress breast cancer progression by dual-regulating VEGFR2 and PPARγ.[2] This dual-targeting approach, which simultaneously inhibits angiogenesis and induces apoptosis, is a promising strategy in cancer therapy.
Potential Anticancer Mechanisms to Investigate:
-
Induction of Apoptosis: Assess the ability of novel derivatives to trigger programmed cell death in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: Investigate the impact of these compounds on the cell cycle progression of cancer cells, looking for arrest at key checkpoints (e.g., G1/S or G2/M).
-
Inhibition of Metastasis: Evaluate the potential to inhibit cancer cell migration and invasion using assays such as the wound-healing assay or transwell migration assay.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of relevant compounds. It is important to note that data for this compound derivatives are sparse, and further research is needed to populate this area.
| Compound/Derivative | Biological Activity | Assay | Target/Cell Line | IC₅₀ / EC₅₀ / Activity | Reference |
| 4-methoxy-3-(methoxymethyl)phenol | Antimicrobial | Disc Diffusion | E. coli, S. aureus, etc. | Zone of inhibition reported | [3] |
| 4-methoxy-3-(methoxymethyl)phenol | Anti-inflammatory | Carrageenan-induced paw edema | Rats | Reduction in edema thickness | [3] |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | Antioxidant | DPPH Radical Scavenging | - | EC₅₀ = 10.46 ppm | [4] |
| Dehydrodiisoeugenol (a 2-methoxyphenol dimer) | Anti-inflammatory | COX-2 Gene Expression | RAW 264.7 cells | Potent inhibitor | [1] |
| Curcumin (a 2-methoxyphenol derivative) | Cytotoxicity | MTT Assay | HSG tumor cells | High cytotoxicity | [1] |
Future Directions and Conclusion
The field of this compound derivatives is ripe for exploration. The preliminary findings of antimicrobial, anti-inflammatory, and antioxidant activities provide a solid foundation for more extensive research. Future efforts should focus on:
-
Synthesis of Diverse Libraries: The creation of a diverse library of this compound derivatives with various substituents on the phenolic ring will be crucial for comprehensive SAR studies.
-
Elucidation of Mechanisms: In-depth mechanistic studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
References
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Anticancer Research, 27(4B), 2411-2418. [Link]
- Kim, M. S., et al. (2020). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. Molecules, 25(21), 5036. [Link]
- Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
- Manivannan, R., & Shopna, R. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. Natural Product Sciences, 23(1), 69-74. [Link]
Sources
- 1. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
An In-depth Technical Guide to the Synthesis of 2-(Methoxymethyl)phenol: History, Methodologies, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of the synthesis of 2-(Methoxymethyl)phenol, a valuable building block in organic synthesis. The document delves into the foundational reactions that enabled its creation, including the historical context of ortho-formylation of phenols and subsequent functional group transformations. Key synthetic strategies, with a primary focus on the Williamson ether synthesis, are detailed with mechanistic insights and step-by-step protocols. Furthermore, a comparative analysis of various synthetic routes is presented, offering field-proven insights for researchers in drug development and chemical synthesis.
Introduction: The Significance of this compound
This compound, also known as salicyl methyl ether, is an aromatic compound featuring a phenol with a methoxymethyl substituent at the ortho position. Its structural motifs are of significant interest in medicinal chemistry and materials science due to the potential for further functionalization of both the hydroxyl and methoxymethyl groups. This versatility makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. The journey to the efficient synthesis of this compound is not a story of a single discovery, but rather the culmination of developments in fundamental organic reactions over the last two centuries.
Historical Perspective: The Genesis of Ortho-Functionalized Phenols
The synthesis of this compound is intrinsically linked to the development of methods for the selective functionalization of the ortho position of phenols. Two landmark reactions from the 19th century laid the groundwork for accessing the key precursor, salicylaldehyde (2-hydroxybenzaldehyde).
The Reimer-Tiemann Reaction: A Gateway to Salicylaldehydes
Discovered in 1876 by Karl Reimer and Ferdinand Tiemann, the Reimer-Tiemann reaction was a pivotal moment in aromatic chemistry.[1][2] It provided the first direct method for the ortho-formylation of phenols. The reaction typically involves treating a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[2][3]
The mechanism, elucidated later, involves the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and base.[1][2] The electron-rich phenoxide ion then attacks the electrophilic carbene, primarily at the ortho position, to form a dichloromethyl-substituted phenoxide intermediate. Subsequent hydrolysis yields the desired salicylaldehyde.[2] While revolutionary, the Reimer-Tiemann reaction often suffers from moderate yields and the formation of a para-isomer byproduct.[1]
The Lederer-Manasse Reaction: Hydroxymethylation of Phenols
Another significant historical development was the Lederer-Manasse reaction, which involves the ortho- and para-hydroxymethylation of phenols using formaldehyde in the presence of an acid or base catalyst.[4][5] This reaction directly produces hydroxybenzyl alcohols, the immediate precursors to salicyl alcohol (2-(hydroxymethyl)phenol). The reaction's utility lies in its directness, though controlling regioselectivity between the ortho and para positions can be challenging.[6]
Core Synthetic Strategy: From Phenol to this compound
The most common and historically significant route to this compound involves a three-step sequence starting from phenol. This pathway highlights the application of fundamental organic transformations.
Step 1: Ortho-Formylation to Salicylaldehyde
As discussed, the Reimer-Tiemann reaction provides a direct, albeit sometimes low-yielding, route to salicylaldehyde.[1][2] Modern industrial production often favors the condensation of phenol with formaldehyde to yield hydroxybenzyl alcohol, which is subsequently oxidized to salicylaldehyde.[7] Other methods for ortho-formylation include the Duff reaction and the use of paraformaldehyde with magnesium chloride and a base.[7]
Step 2: Reduction to 2-(Hydroxymethyl)phenol (Salicyl Alcohol)
The reduction of the aldehyde functionality in salicylaldehyde to a primary alcohol yields 2-(hydroxymethyl)phenol. This transformation is readily achieved with a variety of reducing agents. A common and effective laboratory method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent.[6]
Step 3: Williamson Ether Synthesis for Methylation
The final and crucial step is the conversion of the hydroxymethyl group of 2-(hydroxymethyl)phenol to a methoxymethyl group. The Williamson ether synthesis, developed by Alexander Williamson in 1850, is the classic and most widely used method for this transformation.[8][9] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[8][10]
In the synthesis of this compound, the phenolic hydroxyl group is significantly more acidic than the benzylic alcohol. Therefore, careful selection of the base is critical to selectively deprotonate the less acidic benzylic alcohol. A strong, non-nucleophilic base such as sodium hydride (NaH) is typically employed to generate the alkoxide of the benzylic alcohol, which then reacts with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
Experimental Protocols
Synthesis of 2-(Hydroxymethyl)phenol from Salicylaldehyde
Materials:
-
Salicylaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve salicylaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding deionized water, followed by 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude 2-(hydroxymethyl)phenol, which can be purified by column chromatography or recrystallization.
Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
2-(Hydroxymethyl)phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-(hydroxymethyl)phenol in anhydrous THF.
-
Cool the solution in an ice bath and add sodium hydride portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add methyl iodide dropwise via syringe.
-
Let the reaction mixture stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Classical Route | Phenol | Chloroform, NaOH, NaBH₄, NaH, CH₃I | Well-established, utilizes fundamental reactions. | Multi-step, moderate overall yield, use of hazardous reagents. | 40-60% (overall) |
| Direct Ortho-alkylation | Phenol | Formaldehyde, Methanol, Catalyst | Potentially fewer steps. | Regioselectivity can be an issue, may require specific catalysts. | Variable |
| From Salicyl Alcohol | 2-(Hydroxymethyl)phenol | NaH, CH₃I | High-yielding final step. | Requires prior synthesis of the starting material. | >80% (for this step) |
Conclusion
The synthesis of this compound is a testament to the power and elegance of classical organic reactions. While a singular "discovery" of this compound is not prominently documented, its preparation is made possible through a logical sequence of well-understood transformations, primarily the ortho-formylation of phenol followed by reduction and Williamson ether synthesis. For researchers and professionals in drug development, a thorough understanding of these foundational methods provides the basis for creating this and other valuable substituted phenols. Modern advancements continue to refine these processes, offering more efficient and environmentally benign pathways to this important synthetic intermediate.
References
- Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(2), 1268-1278. [Link]
- Wikipedia. (2023). Reimer–Tiemann reaction. [Link]
- Online Organic Chemistry Tutor. (2025). Reimer-Tiemann Reaction. [Link]
- Google Patents. (1979). Process for producing salicylaldehyde.
- Selvam, P., & Mahalingam, R. J. (2003). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves.
- Allen. (2023).
- Vrindawan Coaching Center. (2023). Reimer-Tiemann reaction. [Link]
- Wikipedia. (2023). Salicylaldehyde. [Link]
- ResearchGate. (2025). The reactions of salicylaldehyde production. [Link]
- TSI Journals. (n.d.). Chemical Technology. [Link]
- YouTube. (2026). Lederer Manasse Reaction. [Link]
- Brainly.in. (2021). Give a detailed account of the Lederer-Manasse Reaction. [Link]
- Sarthaks eConnect. (2018). Give a detailed account of the Lederer-Manasse Reaction. [Link]
- ElectronicsAndBooks. (n.d.).
- ResearchGate. (2025). Formation process of phenol-hydroxymethyl. [Link]
- Filo. (2025). Lederrer mansse reaction mechanism steps detail. [Link]
- Doubtnut. (n.d.). Give a detailed account of the Lederer-Manasse Reaction. [Link]
- Matrix Fine Chemicals. (n.d.). 2-(HYDROXYMETHYL)PHENOL | CAS 90-01-7. [Link]
- ResearchGate. (2025). Formaldehyde condensations with phenol and its homologues. XI. The preparation of 2‐hydroxymethyl‐3:5‐dimethylphenol by a new general method. [Link]
- ResearchGate. (2025). Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. [Link]
- Google Patents. (1987). A process for the preparation of (2-hydroxymethyl-phenyl)
- ResearchGate. (2025). Formaldehyde condensations with phenol and its homologues. XI. The preparation of 2‐hydroxymethyl‐3:5‐dimethylphenol by a new general method. [Link]
- Wikipedia. (2023). Phenol. [Link]
- Wikipedia. (2023). Williamson ether synthesis. [Link]
- Williamson Ether Synthesis. (n.d.). [Link]
- PubMed Central. (n.d.).
- Phenol Synthesis Part I. (n.d.). [Link]
- Alcohol to Ether using Williamson synthesis (O-Alkyl
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- YouTube. (2013). Williamson Ether Synthesis. [Link]
- Google Patents. (1984).
- Google Patents. (1964).
- Google Patents. (1982).
- PubMed Central. (2014).
- SciSpace. (n.d.).
- Vapour Phase ortho-Selective Alkylation of Phenol with Methanol over Fe-Zr Oxide C
- Organic Syntheses. (2017).
- ChemRxiv. (n.d.).
- The Journal of Organic Chemistry. (n.d.).
- Royal Society of Chemistry. (2024).
- Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]
- Organic Syntheses Procedure. (n.d.).
- Hive Novel Discourse. (n.d.).
- ResearchGate. (2025).
- Scribd. (n.d.).
- Convenient Method for the ortho-Formyl
- ResearchGate. (2025).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. brainly.in [brainly.in]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note & Protocol: Selective Synthesis of 2-(Methoxymethyl)phenol via Williamson Ether Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of 2-(Methoxymethyl)phenol from 2-hydroxybenzyl alcohol. The protocol employs the robust and widely-utilized Williamson ether synthesis for the selective O-methylation of the phenolic hydroxyl group. This application note details the reaction mechanism, a step-by-step experimental protocol, safety precautions, and expected outcomes. The causality behind critical experimental choices is explained to provide researchers with a deep understanding of the process, ensuring both high yield and operational safety. This guide is intended for researchers, scientists, and professionals in chemical synthesis and drug development.
Introduction and Rationale
This compound is a synthetic organic compound with applications as a building block in more complex molecular architectures. Its structure, containing both a nucleophilic phenolic hydroxyl group and a protected benzyl alcohol, makes it a versatile intermediate. The synthesis from 2-hydroxybenzyl alcohol presents a challenge in selectivity: how to methylate the more acidic phenolic hydroxyl group without affecting the benzylic alcohol.
The Williamson ether synthesis is the method of choice for this transformation.[1][2] This venerable reaction, first reported in 1850, proceeds via an SN2 mechanism and remains one of the most reliable methods for preparing ethers.[1] The strategy involves the deprotonation of the most acidic proton in the starting material to form a potent nucleophile, which then displaces a leaving group on an alkyl halide. In the case of 2-hydroxybenzyl alcohol, the phenolic proton (pKa ≈ 10) is significantly more acidic than the alcoholic proton (pKa ≈ 16). Therefore, a strong, non-nucleophilic base like sodium hydride (NaH) can selectively deprotonate the phenol to generate a sodium phenoxide intermediate. This phenoxide then acts as the nucleophile, attacking a methylating agent to form the desired ether product.
This protocol is designed to be a self-validating system, with clear explanations for each step to ensure reproducibility and safety.
Reaction Mechanism and Workflow
The synthesis proceeds in two primary stages:
-
Deprotonation: 2-hydroxybenzyl alcohol is treated with sodium hydride (NaH). The hydride ion (H⁻) acts as a strong base, abstracting the acidic phenolic proton to form sodium 2-(hydroxymethyl)phenoxide and hydrogen gas (H₂).
-
Nucleophilic Substitution (SN2): The resulting phenoxide anion, a potent nucleophile, attacks the electrophilic methyl group of a methylating agent (e.g., methyl iodide). This single-step reaction involves the backside attack of the nucleophile, displacing the iodide leaving group and forming the C-O bond of the ether.
This process is highly selective for the phenolic position due to the significant difference in acidity between the phenolic and alcoholic hydroxyl groups.
Caption: Williamson ether synthesis mechanism.
The overall experimental workflow is designed to ensure safety and purity of the final product.
Caption: Experimental workflow diagram.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 2-Hydroxybenzyl alcohol (Salicyl alcohol) | ≥98% | Sigma-Aldrich | 90-01-7 |
| Sodium Hydride (NaH), 60% in oil | Reagent Grade | Sigma-Aldrich | 7646-69-7 |
| Methyl Iodide (Iodomethane) | ≥99%, stabilized | Sigma-Aldrich | 74-88-4 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Hexane | Anhydrous, ≥99% | Sigma-Aldrich | 110-54-3 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Methanol | ACS Grade | Fisher Scientific | 67-56-1 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific | 7757-82-6 |
| Saturated Sodium Chloride (Brine) | N/A | N/A | N/A |
| Deionized Water | N/A | N/A | 7732-18-5 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Schlenk line or balloon with inert gas (Nitrogen or Argon)
-
Glass syringes
-
Cannula for liquid transfer
-
Reflux condenser
-
Dropping funnel
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
Detailed Experimental Protocol
Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) due to the high reactivity of sodium hydride.[3] All glassware must be oven- or flame-dried before use.
Step 1: Preparation of Sodium Hydride 1.1. In a chemical fume hood, weigh 0.44 g (11.0 mmol, 1.1 eq) of 60% sodium hydride dispersion in mineral oil into a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. 1.2. Add 5 mL of anhydrous hexane via syringe to the flask. Stir the suspension for 5 minutes. 1.3. Stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant containing the mineral oil using a cannula or syringe. 1.4. Repeat the washing process (steps 1.2-1.3) two more times to ensure complete removal of the oil. 1.5. After the final wash, place the flask under a gentle stream of nitrogen to evaporate any residual hexane, yielding a fine grey powder.
Causality Insight: The mineral oil in the NaH dispersion is removed because it can interfere with the reaction and complicate purification. Hexane is an ideal solvent for this wash as it is non-reactive with NaH and highly volatile.[3]
Step 2: Deprotonation (Formation of the Phenoxide) 2.1. In a separate, dry 100 mL round-bottom flask, dissolve 1.24 g (10.0 mmol, 1.0 eq) of 2-hydroxybenzyl alcohol in 20 mL of anhydrous THF. 2.2. Cool this solution to 0 °C using an ice/water bath. 2.3. Slowly add the washed NaH from Step 1 to the alcohol solution in small portions over 15-20 minutes. Critical Choice: Adding NaH to the substrate solution (instead of the reverse) helps to control the reaction rate and the evolution of hydrogen gas, preventing excessive foaming and potential thermal runaway. 2.4. A vigorous evolution of hydrogen gas will be observed. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases completely.
Step 3: Methylation 3.1. Cool the reaction mixture back down to 0 °C. 3.2. Add 0.68 mL (1.56 g, 11.0 mmol, 1.1 eq) of methyl iodide dropwise via syringe over 10 minutes. 3.3. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. 3.4. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting material.
Step 4: Reaction Work-up and Extraction 4.1. Once the reaction is complete, cool the flask to 0 °C in an ice bath. 4.2. CAUTION: Quench the reaction by slowly and carefully adding 5 mL of methanol dropwise to destroy any unreacted NaH. Vigorous gas evolution will occur. 4.3. After gas evolution subsides, slowly add 20 mL of deionized water. 4.4. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). 4.5. Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and saturated brine (1 x 20 mL). Causality Insight: The brine wash helps to remove residual water from the organic phase, aiding the subsequent drying step.
Step 5: Purification 5.1. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. 5.2. The resulting crude oil should be purified by flash column chromatography on silica gel. A gradient elution starting with 95:5 Hexane:Ethyl Acetate is typically effective. 5.3. Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a liquid.[4]
Expected Results and Characterization
| Parameter | Value |
| Reactant Stoichiometry | 2-Hydroxybenzyl alcohol (1.0 eq), NaH (1.1 eq), CH₃I (1.1 eq) |
| Expected Yield | 80-90% |
| Product Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.17 g/mol |
| Boiling Point | ~55 °C (at reduced pressure) |
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.2-6.8 (m, 4H, Ar-H), ~4.9 (s, 1H, Ar-OH), ~4.7 (s, 2H, Ar-CH₂-O), ~3.4 (s, 3H, O-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): Resonances expected for aromatic carbons, the benzylic carbon (~65-70 ppm), and the methoxy carbon (~55-60 ppm).
-
FT-IR (neat): Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~3000-2800 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and a prominent C-O ether stretch (~1230 cm⁻¹).
Safety Precautions and Hazard Management
All procedures must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Sodium Hydride (NaH): Extremely water-reactive and flammable.[5] Contact with water liberates hydrogen gas, which can ignite spontaneously.[3] It is corrosive upon contact with moisture.
-
Handling: Always handle in an inert, dry atmosphere (glove box or Schlenk line).[3] Use non-sparking tools.[6]
-
PPE: Wear a flame-retardant lab coat, safety goggles, a face shield, and chemical-resistant nitrile or neoprene gloves.[3][6]
-
Spills: Cover spills with dry sand, soda ash, or ground limestone and place in a sealed container for disposal. DO NOT USE WATER .[6]
-
Fire: Use a Class D fire extinguisher. DO NOT USE WATER, CO₂, or foam extinguishers .[7]
-
-
Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent.
-
Handling: Handle only in a fume hood. Avoid inhalation and skin contact.
-
Exposure: In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.
-
-
Anhydrous Solvents (THF, Hexane): Highly flammable.
-
General PPE: An appropriate lab coat, safety glasses with side shields or goggles, and gloves must be worn at all times.[7][8] Emergency eyewash stations and safety showers should be readily accessible.[6]
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride.
- University of California. (2012). Standard Operating Procedure: Sodium Hydride.
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- PubChem. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol. National Center for Biotechnology Information.
- Ahmad, F. B. H., & Bruce, J. M. (1986). A Simple and Clean Method for Methoxymethylation of Phenols. Pertanika, 9(2), 235-239. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. chemscene.com [chemscene.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nj.gov [nj.gov]
- 7. alkalimetals.com [alkalimetals.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Selective methylation of 2-hydroxymethyl-phenol to produce 2-(methoxymethyl)phenol
Application Note & Protocol
High-Selectivity Monomethylation of 2-Hydroxymethyl-phenol via Williamson Ether Synthesis
Introduction and Scientific Rationale
The selective modification of multifunctional molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals. 2-Hydroxymethyl-phenol presents a classic challenge in chemoselectivity, possessing two distinct hydroxyl groups: a phenolic (aromatic) hydroxyl and a primary benzylic (alcoholic) hydroxyl. The target molecule, 2-(methoxymethyl)phenol, requires the precise methylation of the phenolic oxygen, leaving the benzylic alcohol untouched.[1]
This guide details a robust and field-proven protocol for this transformation, leveraging the principles of the Williamson ether synthesis.[2][3][4] The core of this method's success lies in exploiting the significant difference in acidity between the two hydroxyl groups. The phenolic proton is substantially more acidic (pKa ≈ 10) than the alcoholic proton (pKa ≈ 16). Consequently, the use of one molar equivalent of a strong, non-nucleophilic base, such as sodium hydride (NaH), allows for the selective deprotonation of the phenol to form a sodium phenoxide intermediate. This phenoxide is a potent nucleophile that readily attacks the electrophilic methyl group of a methylating agent like dimethyl sulfate (DMS) via a classic SN2 mechanism.[3][5]
This protocol is designed to maximize the yield of the desired mono-methylated product while minimizing common side reactions, such as O-alkylation of the benzylic alcohol or C-alkylation of the aromatic ring.
Reaction Mechanism and Workflow
Chemical Transformation Pathway
The reaction proceeds in two main steps:
-
Deprotonation: The hydride ion (H⁻) from sodium hydride abstracts the acidic phenolic proton, generating a sodium phenoxide intermediate and hydrogen gas. This step is irreversible as the hydrogen gas evolves from the system.
-
Nucleophilic Substitution (SN2): The resulting phenoxide anion acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. This backside attack displaces the methyl sulfate anion, a good leaving group, to form the desired ether linkage.[4][5]
The selectivity is kinetically controlled; the formation of the more stable and more nucleophilic phenoxide ensures it reacts preferentially over the unactivated primary alcohol.
Caption: Step-by-step experimental workflow diagram.
Critical Safety Precautions
This protocol involves highly toxic and reactive substances. Strict adherence to safety protocols is mandatory.
-
Dimethyl Sulfate (DMS): DMS is extremely toxic, a potent carcinogen, and corrosive. [6][7][8]It can be absorbed through the skin and respiratory tract with delayed effects. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves. [9]Have a DMS quenching solution (e.g., 10% ammonia) readily available.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle it in an inert atmosphere (nitrogen or argon). Never add water directly to NaH. Use a dry spatula and weigh it quickly.
-
General Precautions: The initial deprotonation step generates hydrogen gas; ensure the reaction setup is not a closed system and is properly vented into the fume hood. The reaction can be exothermic; maintain cooling as instructed to prevent runaways.
Detailed Experimental Protocol
Materials and Equipment
-
Reagents: 2-Hydroxymethyl-phenol, Sodium Hydride (60% dispersion in mineral oil), Dimethyl Sulfate (≥99%), Anhydrous Tetrahydrofuran (THF), Ethyl Acetate, Hexane, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, septa, nitrogen/argon line with bubbler, syringe, ice bath, TLC plates (silica gel), rotary evaporator, column chromatography setup.
Reagent Quantities
This protocol is based on a 10 mmol scale. Adjust quantities as needed.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Hydroxymethyl-phenol | 124.14 | 1.24 g | 10.0 | 1.0 |
| Sodium Hydride (60%) | 24.00 (as NaH) | 440 mg | 11.0 | 1.1 |
| Dimethyl Sulfate | 126.13 | 0.83 mL (1.1 g) | 8.7 | 1.1 |
| Anhydrous THF | - | 50 mL | - | - |
Note: A slight excess of the base and methylating agent is used to drive the reaction to completion.
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Initial Dissolution: Add 2-hydroxymethyl-phenol (1.24 g, 10.0 mmol) to the flask, followed by anhydrous THF (50 mL). Stir until the solid is fully dissolved.
-
Deprotonation: Place the flask in an ice bath and allow the solution to cool to 0 °C. Carefully add sodium hydride (440 mg of 60% dispersion, 11.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur. Stir the resulting slurry at 0 °C for 30 minutes.
-
Methylation: While maintaining the temperature at 0 °C, add dimethyl sulfate (0.83 mL, 11.0 mmol) dropwise via syringe over 15 minutes. A white precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 3-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent. The product should have a higher Rf value than the starting material.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding 5 mL of methanol dropwise to destroy any excess NaH. Then, add 20 mL of deionized water.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) and then brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
Purify the crude oil using silica gel column chromatography. [10]* Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate, starting from 10:1 and gradually increasing polarity to 4:1.
-
Collect fractions and analyze by TLC to identify and combine those containing the pure product.
-
Remove the solvent under reduced pressure to yield this compound as a clear or pale yellow oil.
Characterization and Expected Results
-
Physical Appearance: Colorless to pale yellow oil.
-
Expected Yield: 75-90%.
-
Purity: >98% after chromatography.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.20-7.30 (m, 2H, Ar-H)
-
δ ~6.85-7.00 (m, 2H, Ar-H)
-
δ 4.70 (s, 2H, Ar-CH₂-OH)
-
δ 4.55 (s, 2H, Ar-O-CH₂)
-
δ 3.45 (s, 3H, -OCH₃)
-
δ ~2.5-3.5 (br s, 1H, -OH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~155.0 (C-O)
-
δ ~129.0, 128.5, 121.0, 115.0 (Ar-C)
-
δ ~124.0 (Ar-C-CH₂)
-
δ ~70.0 (Ar-O-CH₂)
-
δ ~62.0 (Ar-CH₂-OH)
-
δ ~58.0 (-OCH₃)
-
-
FT-IR (neat, cm⁻¹):
-
Broad peak ~3400 (O-H stretch of alcohol)
-
~3050 (Ar C-H stretch)
-
~2930, 2870 (Aliphatic C-H stretch)
-
~1240 (Asymmetric C-O-C stretch)
-
~1040 (Symmetric C-O-C stretch)
-
-
Mass Spectrometry (EI): M⁺ at m/z = 138.17.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive NaH (oxidized). Wet solvent or glassware. | Use fresh NaH from a sealed container. Ensure all solvents are anhydrous and glassware is properly flame-dried. |
| Bis-methylation Product | Use of >1.2 equivalents of NaH and/or DMS. Reaction temperature too high. | Use stoichiometry precisely as described. Maintain low temperatures during addition steps. |
| Unreacted Starting Material | Insufficient NaH or DMS. Insufficient reaction time. | Use the recommended 1.1 equivalents. Monitor by TLC and extend reaction time if necessary. |
| Low Isolated Yield | Inefficient extraction. Product loss during chromatography. | Perform extractions thoroughly. Use care during column chromatography and do not combine impure fractions. |
References
- Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole.
- University of Surrey. (2018). The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol.
- ResearchGate. (2024). Different methylating agents used for O-methylation of phenolic compounds.
- PubMed. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection.
- ResearchGate. (2025). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system.
- PubChem. (2025). 2-Methoxy-4-(methoxymethyl)phenol.
- ACS Publications. (n.d.). Methylation of Phenol by Dimethyl Sulfate.
- UNI ScholarWorks. (n.d.). "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann.
- HMDB. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354).
- Chemstock. (n.d.). DIMETHYL SULPHATE - SAFETY DATA SHEET.
- ResearchGate. (2025). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation.
- ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1).
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press.
- SpectraBase. (2025). 2-Methoxy-4-(methoxymethyl)phenol - Optional[13C NMR].
- Catalysis Eprints. (n.d.). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- OSTI.GOV. (2017). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemtrade International. (n.d.). Material Safety Data Sheet Dimethyl Sulfate.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- YouTube. (2013). Williamson Ether Synthesis.
- MDPI. (2021). Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts.
- Google Patents. (n.d.). CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method.
- Google Patents. (n.d.). US3446856A - Methylation of phenols.
- SciSpace. (n.d.). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst.
- NIST. (n.d.). Phenol, 2-methoxy-.
- Google Patents. (n.d.). US3855318A - Selective methylation of phenols.
Sources
- 1. chemscene.com [chemscene.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. chemstock.ae [chemstock.ae]
- 8. trade-chem.com [trade-chem.com]
- 9. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 10. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Application Note & Protocol: Synthesis of 2-Methoxymethyl-1,4-benzenediamine Utilizing 2-(Methoxymethyl)phenol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the synthesis of 2-methoxymethyl-1,4-benzenediamine, a key intermediate in various chemical industries, including the manufacturing of dyes and pharmaceuticals. The primary focus is on a synthetic pathway commencing with 2-(methoxymethyl)phenol, detailing the strategic considerations and step-by-step protocols. An alternative, classical approach involving the nitration of this compound followed by reduction is also discussed, offering a comparative perspective on synthetic strategy. This guide is designed to provide both the practical steps for synthesis and the theoretical underpinning for the methodological choices, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
2-Methoxymethyl-1,4-benzenediamine is a substituted aromatic diamine of significant interest as a primary intermediate, particularly in the formulation of hair dyes.[1][2] Its synthesis can be approached through various routes, each with distinct advantages concerning yield, cost, and industrial scalability. The selection of a synthetic pathway is a critical decision, dictated by the availability of starting materials, requisite purity of the final product, and safety considerations.
This application note outlines a validated multi-step synthesis starting from this compound. This route is notable for its regioselective introduction of the second amino group precursor. A secondary, more traditional pathway involving the direct nitration of this compound is also presented as a viable, albeit potentially lower-yielding, alternative.
Logical Flow of the Primary Synthetic Route
The primary protocol detailed herein follows a sequence of nitrosation and subsequent reduction, a method that offers a high degree of control over the regiochemistry of the final product.
Caption: Primary synthesis route for 2-methoxymethyl-1,4-benzenediamine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting Material |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | For nitrosation |
| Hydrochloric Acid (HCl) | 37% | VWR | Acid catalyst |
| Hydroxylamine Hydrochloride | 99% | Acros Organics | For condensation |
| Sodium Hydroxide (NaOH) | Pellets, 99% | EMD Millipore | Base for condensation |
| Raney Nickel | Slurry in water | Alfa Aesar | Reduction catalyst |
| Hydrazine Hydrate | 80% solution | Sigma-Aldrich | Reducing agent |
| Ethanol (EtOH) | Anhydrous | Decon Labs | Solvent |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | Extraction solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | J.T. Baker | Drying agent |
| Nitric Acid (HNO₃) | 70% | BDH | For alternative route |
| Sulfuric Acid (H₂SO₄) | 98% | Macron | For alternative route |
| Tin(II) Chloride (SnCl₂) | Dihydrate, 98% | Strem Chemicals | For alternative route |
Detailed Experimental Protocols
Protocol 1: Synthesis via Nitrosation and Reduction
This protocol is adapted from a patented industrial process, ensuring a robust and scalable method.[3]
Step 1: Nitrosation of this compound
-
Rationale: The hydroxyl group of the phenol is a strong ortho-, para-director for electrophilic substitution.[4][5][6] Nitrosation, using a source of the nitrosonium ion (NO⁺), introduces the nitrogen functionality at the para position due to steric hindrance at the ortho positions from the methoxymethyl group.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 13.8 g (0.1 mol) of this compound in 100 mL of ethanol.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add 10 mL of concentrated hydrochloric acid.
-
Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 0-5 °C.
-
The product, 2-methoxymethyl-[7][8]-benzoquinone 4-oxime, will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
-
Step 2: Condensation with Hydroxylamine
-
Rationale: The benzoquinone oxime intermediate is further reacted with hydroxylamine to form a dioxime. This sets the stage for the final reduction to the diamine.
-
Procedure:
-
Suspend the dried 2-methoxymethyl-[7][8]-benzoquinone 4-oxime (from the previous step) in 150 mL of ethanol.
-
Add 8.3 g (0.12 mol) of hydroxylamine hydrochloride, followed by the slow addition of a solution of 9.6 g (0.24 mol) of sodium hydroxide in 30 mL of water.
-
Heat the mixture to reflux (approximately 78 °C) for 3 hours.
-
Cool the reaction mixture to room temperature and then to 0-5 °C.
-
Collect the precipitated 2-methoxymethyl-[7][8]-benzoquinone dioxime by vacuum filtration, wash with cold ethanol, and dry.
-
Step 3: Reductive Amination to 2-Methoxymethyl-1,4-benzenediamine
-
Rationale: The dioxime is reduced to the corresponding diamine. Raney Nickel in the presence of hydrazine is an effective system for this transformation.[3]
-
Procedure:
-
In a suitable reaction vessel, dissolve the dried 2-methoxymethyl-[7][8]-benzoquinone dioxime (from Step 2) in 100 mL of ethanol.
-
Carefully add approximately 4.2 g of Raney Nickel (as a 50% slurry in water).
-
With vigorous stirring, add 13.6 mL of hydrazine hydrate dropwise. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in a mixture of 125 mL of dichloromethane and 50 mL of water.
-
Transfer the mixture to a separatory funnel. Add 25 mL of saturated NaCl solution to aid in layer separation.
-
Extract the aqueous layer with two additional 75 mL portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxymethyl-1,4-benzenediamine.
-
Protocol 2: Alternative Synthesis via Nitration and Reduction
This route represents a more classical approach to introducing an amino group onto a phenol ring.
Caption: Alternative synthesis of a related aminophenol via nitration.
Step 1: Nitration of this compound
-
Rationale: The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution.[9] Nitration with dilute nitric acid typically yields a mixture of ortho and para isomers.[6][10] The para-product is generally favored due to reduced steric hindrance.
-
Procedure:
-
In a flask equipped with a stirrer and dropping funnel, add 13.8 g (0.1 mol) of this compound to 50 mL of glacial acetic acid.
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add a mixture of 7.0 mL of concentrated nitric acid (70%) and 10 mL of glacial acetic acid dropwise over 1 hour, ensuring the temperature does not exceed 20 °C.
-
After addition, allow the mixture to stir at room temperature for 4 hours.
-
Pour the reaction mixture into 200 mL of ice-water.
-
The nitrated product will precipitate or can be extracted with ethyl acetate.
-
Isolate the para-isomer (2-methoxymethyl-4-nitrophenol) from the ortho-isomer by column chromatography or fractional crystallization.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is readily reduced to an amine using various methods. Catalytic hydrogenation or reduction with metals in acidic media are common and effective choices.[11][12][13][14] The use of tin(II) chloride in acidic ethanol is a well-established laboratory-scale method.[15]
-
Procedure:
-
Dissolve the isolated 2-methoxymethyl-4-nitrophenol (from the previous step) in 150 mL of ethanol.
-
Add 45.1 g (0.2 mol) of tin(II) chloride dihydrate, followed by 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
The product, 2-methoxymethyl-4-aminophenol, can be extracted with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Specific Hazards:
-
Nitric and Sulfuric Acids: Highly corrosive. Handle with extreme care.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Raney Nickel: Pyrophoric when dry. Always handle as a slurry and do not allow it to dry out.
-
Dichloromethane: A suspected carcinogen. Minimize exposure.
-
Characterization and Data
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
| Technique | Expected Results for 2-Methoxymethyl-1,4-benzenediamine |
| ¹H NMR | Signals corresponding to aromatic protons, the methoxy group, the methylene bridge, and the amine protons. |
| ¹³C NMR | Resonances for the six aromatic carbons, the methoxy carbon, and the methylene carbon. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₈H₁₂N₂O, M.W. = 152.19 g/mol ). |
| FT-IR | Characteristic N-H stretching bands for the primary amine groups, C-H stretches, and C-O stretching for the ether linkage. |
Conclusion
The synthesis of 2-methoxymethyl-1,4-benzenediamine from this compound is effectively achieved through a controlled, multi-step process involving nitrosation and reductive amination. This method, outlined in Protocol 1, provides a reliable and scalable route to the desired product. The alternative pathway via nitration and reduction, while chemically sound, may present challenges in isomer separation and yield optimization. The choice of protocol will depend on the specific requirements of the research or production setting, including scale, available equipment, and desired purity.
References
- A New Practical One-Pot Conversion of Phenols to Anilines. Organic Letters.
- Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Chemical Science (RSC Publishing).
- Novel catalysts for the conversion of phenol to anilines. Thesis.
- Facile conversion of phenols to anilines. ResearchGate.
- How can phenol be converted into aniline? Quora.
- US20120142969A1 - Process for the Preparation of 2-Methoxymethyl-1,4-Benzenediamine, Its Derivatives Thereof and the Salts Thereof. Google Patents.
- WO2014066713A1 - Process for preparing 2-methoxymethyl-1,4-benzenediamine and salts thereof. Google Patents.
- EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof. Google Patents.
- EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine. Google Patents.
- WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. Google Patents.
- V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. ResearchGate.
- Aqueous C–H aminomethylation of phenols by iodine catalysis. RSC Publishing.
- Cr-catalysed ortho-aminomethylation of phenols with N,N-dimethylaniline. ResearchGate.
- Cu-catalyzed ortho-aminomethylation of phenols with aniline derivatives. ResearchGate.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Reduction of nitro compounds. Wikipedia.
- Nitro Reduction - Common Conditions. Organic Chemistry Data.
- Synthesis of 4-(2'-methoxyethyl)phenol. PrepChem.com.
- 2-Methoxy-4-(methoxymethyl)phenol. PubChem.
- (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate.
- CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis. Google Patents.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? ResearchGate.
- 22.6: Electrophilic Substitution of Phenols. Chemistry LibreTexts.
- Phenol Electrophilic substitution rxn. SlideShare.
- Electrophilic Substitution Reactions of Phenols. BYJU'S.
- US5847231A - Selective nitration of phenol derivatives. Google Patents.
- Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. YouTube.
- (PDF) UNIT-II: Phenols-Electrophilic Substitution Reactions of Phenols. ResearchGate.
- Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary.
Sources
- 1. US20120142969A1 - Process for the Preparation of 2-Methoxymethyl-1,4-Benzenediamine, Its Derivatives Thereof and the Salts Thereof - Google Patents [patents.google.com]
- 2. WO2014066713A1 - Process for preparing 2-methoxymethyl-1,4-benzenediamine and salts thereof - Google Patents [patents.google.com]
- 3. EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. byjus.com [byjus.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
The Strategic Application of 2-(Methoxymethyl)phenol in the Synthesis of Advanced Dye Intermediates
Introduction: Unveiling the Potential of 2-(Methoxymethyl)phenol
In the intricate landscape of dye chemistry, the selection of precursor molecules is paramount to achieving desired chromophoric properties, enhanced solubility, and superior fastness. This compound emerges as a noteworthy intermediate, offering a unique combination of a reactive phenolic hydroxyl group and a methoxymethyl substituent. This application note provides an in-depth exploration of the utility of this compound and its derivatives in the preparation of high-performance dye intermediates, with a primary focus on the synthesis of azo dyes. While direct applications of the parent molecule are less documented, its derivatives, such as 2-Amino-5-(methoxymethyl)phenol, serve as exemplary models for its reactivity and influence on final dye characteristics. The presence of the methoxymethyl group can impart unique solubility and fastness properties to the resulting colorants.[1] This guide is intended for researchers, scientists, and professionals in the field of dye and pigment development, offering both theoretical insights and practical, field-proven protocols.
Core Principles: The Role of Functional Groups in Dye Synthesis
The versatility of this compound and its analogs in dye synthesis is rooted in the distinct roles of its functional groups:
-
The Phenolic Hydroxyl Group (-OH): This group is a powerful activating ortho-, para-director in electrophilic aromatic substitution reactions.[2] In the context of azo dye synthesis, it renders the aromatic ring sufficiently electron-rich to act as an excellent coupling component , readily reacting with diazonium salts.[3]
-
The Methoxymethyl Group (-CH₂OCH₃): This substituent exerts a more nuanced influence. While it is weakly activating, its primary contribution lies in modifying the physicochemical properties of the resulting dye. It can enhance solubility in organic solvents and potentially improve the light and wash fastness of the dyed substrate.[1]
-
Substituents on the Aromatic Ring: The introduction of additional functional groups, such as amino (-NH₂) or nitro (-NO₂) groups, can dramatically alter the synthetic pathway and the final application of the molecule. An amino group, for instance, allows the molecule to function as a diazo component after diazotization.[1]
Application I: this compound as a Coupling Component in Azo Dye Synthesis (Adapted Protocol)
Causality of Experimental Choices:
The following protocol is designed to maximize the yield and purity of the target azo dye. The key steps are governed by the following principles:
-
Diazotization at Low Temperatures (0-5 °C): Diazonium salts are notoriously unstable and can decompose at higher temperatures.[1] Maintaining a low temperature is critical for preventing the premature degradation of the diazonium salt, thus ensuring its availability for the coupling reaction.
-
Alkaline Coupling Conditions: The coupling reaction is typically carried out in a slightly alkaline medium. This is because the phenoxide ion, formed under basic conditions, is a more powerful activating group than the neutral hydroxyl group, thereby accelerating the electrophilic attack by the diazonium salt.[3]
-
Controlled Addition of Reagents: The slow, dropwise addition of the diazonium salt solution to the coupling component minimizes side reactions and allows for better control of the reaction temperature and pH.[3]
Experimental Workflow: Azo Dye Synthesis
Caption: Workflow for Azo Dye Synthesis.
Step-by-Step Protocol:
Part 1: Diazotization of a Primary Aromatic Amine (e.g., p-nitroaniline) [3]
-
Preparation of Amine Solution: In a 100 mL beaker, suspend a molar equivalent of the chosen aromatic amine (e.g., p-nitroaniline) in a mixture of concentrated hydrochloric acid and deionized water.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature is maintained between 0-5 °C.
-
Completion: After the addition is complete, continue stirring for an additional 15-20 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.
Part 2: Azo Coupling with this compound [3]
-
Preparation of Coupling Solution: In a 250 mL beaker, dissolve a molar equivalent of this compound in an aqueous solution of sodium hydroxide.
-
Cooling: Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly and with continuous stirring, add the cold diazonium salt solution from Part 1 to the alkaline solution of this compound. A colored precipitate of the azo dye is expected to form immediately.
-
pH Adjustment: Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 10% sodium hydroxide solution as needed.
-
Completion: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
Part 3: Isolation and Purification [1]
-
Filtration: Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.
-
Drying: Dry the crude dye in a vacuum oven at a suitable temperature.
Application II: 2-Amino-5-(methoxymethyl)phenol as a Diazo Component for Azo Dyes
The introduction of an amino group onto the this compound backbone, to form 2-Amino-5-(methoxymethyl)phenol, fundamentally changes its role in azo dye synthesis. It now serves as the diazo component, the precursor to the reactive diazonium salt.[1]
Synthetic Pathway Overview
Caption: Synthesis of the Diazo Component.
Protocol for Azo Dye Synthesis using 2-Amino-5-(methoxymethyl)phenol
This protocol details the use of 2-Amino-5-(methoxymethyl)phenol as the diazo component and 2-naphthol as the coupling component.[1]
Part 1: Diazotization of 2-Amino-5-(methoxymethyl)phenol [1]
-
Dissolution: In a 250 mL beaker, dissolve a specific molar equivalent of 2-Amino-5-(methoxymethyl)phenol in a mixture of concentrated HCl and distilled water.
-
Cooling: Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite in distilled water and add it dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.
-
Completion: Continue stirring for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.
Part 2: Coupling with 2-Naphthol [1]
-
Preparation of Naphthol Solution: In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cooling: Cool this alkaline solution to 0-5 °C in an ice bath.
-
Coupling: Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Completion: Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification [1]
-
Filtration: Filter the precipitated dye using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.
-
Drying: Dry the crude dye in a vacuum oven at a suitable temperature.
Data Presentation: Expected Characteristics of Synthesized Dyes
The following table summarizes the expected quantitative and qualitative data for azo dyes derived from methoxymethylphenol intermediates, based on typical results for similar compounds.[1]
| Property | Expected Value/Observation | Significance |
| Yield | 70-90% | Indicates the efficiency of the synthesis. |
| Melting Point | >200 °C (with decomposition) | High melting point suggests a stable, conjugated system. |
| Color | Yellow to Red | Dependent on the specific diazo and coupling components used. |
| λmax (in DMF) | 400-550 nm | Corresponds to the visible light absorption giving the color. |
| Solubility | Good in polar organic solvents (e.g., DMF, DMSO) | The methoxymethyl group can enhance solubility. |
| 1H NMR (δ, ppm) | Peaks for aromatic protons, methoxymethyl protons, and hydroxyl protons. | Confirms the chemical structure of the synthesized dye. |
Potential Applications and Future Research Directions
The novel azo dyes derived from this compound and its analogs are anticipated to have applications in various fields due to their unique structural features.[1]
-
Textile Dyes: The presence of the hydroxyl group can facilitate binding to natural fibers like cotton and wool. The methoxymethyl group may enhance solubility and improve dyeing characteristics.[1]
-
Pigments for Inks and Coatings: After appropriate processing, these dyes could be formulated into pigments for printing inks and industrial coatings, potentially offering good light and weather fastness.[1]
-
Functional Dyes: The chromophoric system could be further functionalized to create materials for applications in nonlinear optics, organic light-emitting diodes (OLEDs), or as chemical sensors.
Further research should focus on a comprehensive evaluation of the synthesized dyes, including detailed spectroscopic characterization, assessment of fastness properties (light, wash, rubbing), and toxicological studies to ensure their safety for intended applications. The synthesis of a broader library of dyes by varying the coupling component will also be a valuable avenue for exploration.
References
- Disperse dyes derived from 2-methoxy-5-nitroaniline | Request PDF - ResearchG
- Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1).
- Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl)
- New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. [Link]
- 2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 - PubChem. [Link]
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents - ijirset. [Link]
- Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities - MDPI. [Link]
- SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS. [Link]
- The Synthesis of Azo Dyes. [Link]
- Hydrodeoxygenation of 2-methoxy phenol: Effects of catalysts and process parameters on conversion and products selectivity - ResearchG
- CN104151860A - Preparation method for azo mixing phenol yellow dye - Google P
- US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google P
- 17.10: Reactions of Phenols - Chemistry LibreTexts. [Link]
- Preparation of Phenols, Part 5: Dearomatization and Oxid
- Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circul
Sources
The Strategic Role of 2-(Methoxymethyl)phenol in Modern Heterocyclic Synthesis
Abstract
In the landscape of contemporary organic synthesis, the pursuit of efficient and modular routes to complex heterocyclic scaffolds remains a paramount objective, particularly within the realms of pharmaceutical and materials science. 2-(Methoxymethyl)phenol has emerged as a highly versatile and strategic building block, primarily owing to its latent functionality as a precursor to the transient yet exceptionally reactive ortho-quinone methide (o-QM). This application note provides an in-depth exploration of the mechanistic underpinnings and practical applications of this compound in the synthesis of valuable heterocyclic systems, including benzofurans and chromanes. Detailed, field-tested protocols are presented, offering researchers a robust framework for the strategic incorporation of this precursor into their synthetic endeavors.
Introduction: The Synthetic Potential of a Masked Precursor
Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of novel and efficient synthetic methodologies for their construction is of perpetual interest. This compound, a readily accessible aromatic compound, serves as a stable, masked precursor to ortho-hydroxybenzyl alcohol functionalities. Its strategic advantage lies in the methoxymethyl ether, which can be selectively activated under specific catalytic conditions to unmask the latent reactivity of the molecule. This controlled activation paves the way for the in situ generation of ortho-quinone methides, highly reactive intermediates that can be trapped with a variety of nucleophiles and dienophiles to forge complex heterocyclic architectures.
The central theme of this guide is the controlled generation of the ortho-quinone methide intermediate from this compound and its subsequent interception to yield medicinally relevant heterocyclic cores. We will delve into the mechanistic causality behind the choice of reagents and conditions, providing not just a set of instructions, but a deeper understanding of the underlying chemical principles.
The Keystone Intermediate: ortho-Quinone Methide Generation
The utility of this compound in heterocyclic synthesis is almost entirely predicated on its ability to serve as a precursor to an ortho-quinone methide (o-QM). These transient species are highly electrophilic at the exocyclic methylene carbon, making them potent acceptors for a wide range of nucleophiles and dienophiles.[1][2] The generation of an o-QM from this compound is typically achieved under acidic conditions, where the methoxy group is eliminated.
The generally accepted mechanism involves the protonation of the methoxymethyl ether oxygen, followed by the elimination of methanol to generate a stabilized benzylic cation. Subsequent deprotonation of the phenolic hydroxyl group by a weak base (such as the solvent) leads to the formation of the reactive o-QM intermediate.
Caption: In situ generation of the o-QM intermediate.
Application in Heterocyclic Synthesis I: The Synthesis of Chromanes
The chromane scaffold is a privileged structural motif found in a plethora of biologically active molecules, including the antihypertensive agent cromakalim and the beta-blocker nebivolol.[3] The synthesis of chromanes via the reaction of o-QMs with alkenes in a formal [4+2] cycloaddition is a powerful and convergent strategy.[2]
Mechanistic Rationale
The synthesis of chromanes from this compound leverages the in situ generation of the corresponding o-QM, which then acts as a diene in an inverse-electron-demand hetero-Diels-Alder reaction with an electron-rich alkene. The reaction is typically catalyzed by a Brønsted or Lewis acid to facilitate the formation of the o-QM intermediate. The choice of catalyst is critical; it must be strong enough to promote o-QM formation but not so harsh as to cause decomposition of the starting materials or products. Triflimide (Tf2NH) has been shown to be a particularly effective catalyst for this transformation when starting from the corresponding ortho-hydroxybenzyl alcohols.[3]
Sources
Application Notes and Protocols for the Nitrosation of 2-(Methoxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the nitrosation of 2-(methoxymethyl)phenol, yielding the target compound, 4-nitroso-2-(methoxymethyl)phenol. This protocol is designed for research and development purposes and should be executed by trained professionals in a controlled laboratory setting.
Introduction and Scientific Context
Nitrosophenols are a class of organic compounds that serve as valuable intermediates in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Their chemical structure, featuring both a hydroxyl and a nitroso group on an aromatic ring, allows for diverse subsequent chemical transformations. The nitrosation of phenols is a classic example of an electrophilic aromatic substitution reaction. In this process, the hydroxyl group of the phenol acts as a powerful activating group, directing the incoming electrophile, the nitrosonium ion (NO⁺), to the ortho and para positions.[1][2]
In the case of this compound, the starting material possesses a methoxymethyl substituent at the ortho position. This group is also an ortho, para-director. Consequently, the electrophilic attack of the nitrosonium ion is anticipated to occur predominantly at the sterically accessible and electronically enriched para position, leading to the formation of 4-nitroso-2-(methoxymethyl)phenol.
This application note provides a detailed, step-by-step protocol for this synthesis, including important safety considerations, a proposed reaction mechanism, and methods for the purification and characterization of the final product.
Reaction Mechanism and Workflow
The nitrosation of this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Electrophile: In the presence of a strong acid, such as hydrochloric acid, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of this compound attacks the nitrosonium ion. The hydroxyl and methoxymethyl groups direct this attack to the para position.
-
Rearomatization: A water molecule acts as a base to remove a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product, 4-nitroso-2-(methoxymethyl)phenol.
A visual representation of this mechanism is provided in the following diagram:
Caption: Mechanism of the nitrosation of this compound.
The overall experimental workflow is depicted in the diagram below:
Caption: Experimental workflow for the synthesis of 4-nitroso-2-(methoxymethyl)phenol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Reagent | Commercially Available | --- |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercially Available | Toxic, Oxidizer |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Commercially Available | Corrosive |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | Commercially Available | Volatile, use in fume hood |
| Diethyl Ether (Et₂O) | ACS Reagent | Commercially Available | Flammable, use in fume hood |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- | --- |
| Brine | Saturated Aqueous Solution | --- | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available | --- |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ | Commercially Available | --- |
| Standard Laboratory Glassware | --- | --- | --- |
| Magnetic Stirrer with Cooling Bath | --- | --- | --- |
Experimental Protocol
1. Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of methanol and water or dilute acetic acid.
-
Place the flask in an ice-salt bath and cool the solution to 0-5 °C with constant stirring.
2. Preparation and Addition of Nitrosating Agent
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water.
-
Cool this solution in an ice bath.
-
Slowly add concentrated hydrochloric acid (1.2 eq) to the sodium nitrite solution while maintaining the temperature below 5 °C. This in-situ generation of nitrous acid should be performed in a well-ventilated fume hood as toxic nitrogen oxides may be evolved.
-
Transfer the cold, freshly prepared nitrous acid solution to a dropping funnel.
-
Add the nitrous acid solution dropwise to the stirred solution of this compound over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.
3. Reaction Monitoring
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system, for example, a mixture of hexane and ethyl acetate. The reaction is complete when the starting material is no longer visible on the TLC plate.
4. Work-up and Extraction
-
Once the reaction is complete, quench the reaction by pouring the mixture into a beaker containing ice water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
5. Purification
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product may appear as a colored oil or solid.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent to yield 4-nitroso-2-(methoxymethyl)phenol.
Characterization
The structure of the synthesized 4-nitroso-2-(methoxymethyl)phenol should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxymethyl group, and the phenolic hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
FT-IR: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the phenol, the N=O stretch of the nitroso group, and C-O stretches of the ether and phenol.
-
Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile organic solvents, hydrochloric acid, and the generation of nitrous acid must be performed in a well-ventilated chemical fume hood.
-
Sodium Nitrite: Sodium nitrite is a toxic and oxidizing substance. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3][4][5][6]
-
Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Handle with care.
-
Nitrous Acid: The in-situ generation of nitrous acid produces unstable and potentially hazardous nitrogen oxides. Ensure adequate ventilation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete reaction; decomposition of nitrous acid. | Ensure the reaction temperature is maintained at 0-5 °C. Use freshly prepared nitrous acid solution. |
| Formation of dark, tarry byproducts | Reaction temperature too high; excess nitrous acid. | Strictly control the reaction temperature. Use the stoichiometric amount of sodium nitrite. |
| Difficult purification | Co-elution of impurities. | Optimize the eluent system for column chromatography. Consider a pre-purification step such as an acid-base extraction. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-nitroso-2-(methoxymethyl)phenol. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate for further applications in drug discovery and materials science. The provided information on the reaction mechanism, workflow, and characterization serves as a comprehensive resource for professionals in the field.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76738, 2-Methoxy-4-nitrophenol.
- NIST Chemistry WebBook, SRD 69. Phenol, 4-methoxy-2-nitro-.
- Sigma-Aldrich. (2023).
- Fisher Scientific. (2021).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- PrepChem. (2023). Preparation of 4-nitrosophenol.
- International Labour Organization. (n.d.). International Chemical Safety Cards - SODIUM NITRITE.
- Chemtrade Logistics Inc. (n.d.). Sodium Nitrite, High Purity Special Granular Grade Safety Data Sheet.
- Bowers Jr, G. N., McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 26(6), 724–729.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- NCERT. (n.d.). Alcohols, Phenols and Ethers.
- Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
Sources
- 1. Sciencemadness Discussion Board - p-nitrosophenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitrophenol(100-02-7) 1H NMR [m.chemicalbook.com]
Application & Protocol Guide: The Methoxymethyl (MOM) Ether as a Robust Protecting Group for Phenols in Complex Synthesis
For researchers and professionals in drug development and synthetic organic chemistry, the selective masking and unmasking of reactive functional groups is a cornerstone of multistep synthesis. The phenolic hydroxyl group, with its inherent acidity and nucleophilicity, often requires protection to prevent unwanted side reactions. The Methoxymethyl (MOM) ether stands out as a widely utilized and reliable protecting group for phenols. Its popularity is rooted in its ease of introduction, stability across a broad spectrum of non-acidic reaction conditions, and the variety of methods available for its cleavage.
This guide provides an in-depth exploration of the MOM group for phenol protection. It moves beyond a simple listing of steps to explain the underlying chemical principles, offering field-proven insights into experimental design and execution. While the compound 2-(Methoxymethyl)phenol is a distinct chemical entity, the focus of this application note is on the functional Methoxymethyl (MOM) protecting group (–CH₂OCH₃) , which is the relevant moiety for the protection of phenols and alcohols.
The Chemistry of MOM Protection: An Overview
The MOM group forms an acetal with the phenolic hydroxyl group. This transformation converts the acidic and nucleophilic phenol into a much less reactive ether, rendering it inert to a wide range of reagents.
Key Advantages of MOM Protection for Phenols:
-
Base Stability: MOM ethers are exceptionally stable in the presence of strong bases such as organolithium reagents (e.g., n-BuLi), Grignard reagents, and hydrides (e.g., NaH).[1]
-
Stability to Nucleophiles: They are resistant to attack by most nucleophiles.
-
Orthogonality: The MOM group is stable under conditions used for many other protecting groups, such as silyl ethers, allowing for selective deprotection strategies.
-
Mild Cleavage Conditions: Deprotection is typically achieved under acidic conditions, which can be fine-tuned from very mild to harsh, offering flexibility in complex molecular environments.[1][2]
Limitations:
-
Acid Lability: The primary limitation is its instability in acidic media. This can be a disadvantage if acid-catalyzed reactions are required elsewhere in the molecule, but it is also the basis for its removal.
Mechanism of Protection & Deprotection
The introduction and removal of the MOM group proceed through distinct mechanistic pathways, the understanding of which is crucial for optimizing reaction conditions.
Experimental Protocols: Protection of Phenols
The standard method for installing a MOM group involves the Sₙ2 reaction of a phenoxide with an electrophilic methoxymethyl source.[3]
Protocol 2.1: Standard Protection using Chloromethyl Methyl Ether (MOM-Cl)
Chloromethyl methyl ether (MOM-Cl) is a highly effective reagent for this transformation. However, it is a potent carcinogen and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[4][5]
Materials:
-
Phenol substrate
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)
-
Chloromethyl methyl ether (MOM-Cl)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure (using DIPEA):
-
Dissolve the phenol (1.0 equiv) in anhydrous DCM in a flame-dried, inert-atmosphere flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5-2.0 equiv) dropwise to the solution.
-
Add MOM-Cl (1.2-1.5 equiv) dropwise. Caution: High Reactivity & Carcinogenicity.
-
Allow the reaction to warm to room temperature and stir for 3-8 hours, monitoring by TLC.[6]
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2.2: Safer Alternative using Dimethoxymethane
To avoid the hazards of MOM-Cl, dimethoxymethane can be used in an acid-catalyzed acetal exchange reaction.[5][7]
Materials:
-
Phenol substrate
-
Dimethoxymethane (serves as reagent and solvent)
-
Acid catalyst (e.g., Montmorillonite K-10 clay, Nafion-H, or P₂O₅)
Procedure:
-
To a solution of the phenol (1.0 equiv) in a large excess of dimethoxymethane, add the acid catalyst (e.g., a catalytic amount of P₂O₅).
-
Stir the mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, filter off the solid catalyst.
-
Neutralize the filtrate with a mild base (e.g., solid NaHCO₃) if necessary.
-
Remove the excess dimethoxymethane under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Summary: Phenol Protection Conditions
| Reagent(s) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| MeOCH₂Cl | NaH | DMF | RT | 2 h | 74-96 | [6] |
| MeOCH₂Cl | i-Pr₂NEt | CH₂Cl₂ | RT | 3-8 h | 85-98 | [6] |
| MeOCH₂Cl | K₂CO₃ | Acetone | Reflux | 3-6 h | High | [8] |
| CH₂(OCH₃)₂ | P₂O₅ | CH₂(OCH₃)₂ | RT | Varies | Good | [4] |
| MOM-2-pyridylsulfide | AgOTf, NaOAc | THF | RT | Varies | Good-High | [4] |
Experimental Protocols: Deprotection of MOM Ethers
The cleavage of MOM ethers is most commonly achieved under acidic conditions. The choice of acid and solvent allows for tuning the reaction's mildness.[1]
Protocol 3.1: Mild Deprotection with p-Toluenesulfonic Acid (p-TsOH)
This method is suitable for substrates that can tolerate mildly acidic conditions.
Materials:
-
MOM-protected phenol
-
Methanol (MeOH) or Ethanol (EtOH)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
Procedure:
-
Dissolve the MOM-protected phenol (1.0 equiv) in methanol.
-
Add a catalytic amount of p-TsOH·H₂O (e.g., 0.1 equiv).
-
Stir the reaction at room temperature, monitoring by TLC. The reaction is often complete within a few hours.
-
Upon completion, neutralize the acid by adding saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary.
Protocol 3.2: Stronger Acidic Deprotection with HCl
For more robust substrates or stubborn MOM ethers, stronger acids can be employed.
Materials:
-
MOM-protected phenol
-
Methanol (MeOH) or a mixture of THF and water
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the MOM-protected phenol (1.0 equiv) in methanol.
-
Add a few drops of concentrated HCl.
-
Stir at room temperature or heat gently (e.g., to 50 °C) until TLC analysis indicates complete consumption of the starting material.[6]
-
Cool the reaction mixture and carefully neutralize with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Perform a standard aqueous work-up and extraction as described in Protocol 3.1.
-
Purify as needed.
Data Summary: Phenol Deprotection Conditions
| Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| HCl | H₂O, MeOH | RT | 3 days | 85 | [6] |
| HBr | CH₂Cl₂ | 0 | 2 h | 80 | [6] |
| p-TsOH | Solvent-free | RT | 30 min | 85-98 | [1] |
| ZrCl₄ | CH₂Cl₂ | RT | Varies | High | [1] |
| ZnBr₂, n-PrSH | CH₂Cl₂ | 0 to RT | 5-8 min | High | [9][10] |
| NaHSO₄-SiO₂ | CH₂Cl₂ | RT | < 1 h | High | [11][12] |
| Wells-Dawson Acid | 1,2-dichloroethane | Reflux | < 1 h | High | [8] |
Conclusion and Field Insights
The Methoxymethyl (MOM) ether is an indispensable tool for the protection of phenols in organic synthesis. Its stability profile makes it compatible with a vast array of chemical transformations, particularly those involving strong bases and organometallic reagents. The choice of protection and deprotection protocol should be guided by the overall synthetic strategy and the sensitivity of other functional groups within the molecule.
For sensitive substrates, milder, non-carcinogenic protection methods using dimethoxymethane or MOM-2-pyridylsulfide are highly recommended.[4] In the deprotection step, the development of solid acid catalysts like silica-supported sodium hydrogen sulfate or Wells-Dawson heteropolyacids offers significant advantages, including simple work-up procedures (filtration), catalyst reusability, and reduced environmental impact.[8][11] The extremely rapid deprotection using ZnBr₂/n-PrSH is particularly noteworthy for its speed and selectivity, even in the presence of other acid-sensitive groups.[9][10]
By understanding the mechanisms and carefully selecting from the available protocols, researchers can effectively leverage the MOM group to navigate complex synthetic challenges and achieve their target molecules with greater efficiency and control.
References
- Benchchem. (n.d.). Application Note: Acid-Catalyzed Cleavage of Methoxymethyl (MOM) Ethers.
- Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org.
- SynArchive. (2024). Protection of Phenol by Acetal.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Torrens, A. A., et al. (2022). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. European Journal of Organic Chemistry, 2022(27). DOI:10.1002/ejoc.202200570.
- American Chemical Society. (n.d.). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide.
- Yadav, G. D., & Bokade, V. V. (2017). Green synthetic route for perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst. Journal of the Indian Chemical Society, 94(11), 1239-1248.
- MDPI. (n.d.). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure.
- Benchchem. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide.
- Synfacts. (2010). Simple and Selective Deprotection of MOM Ethers. Synfacts, 2010(4), 0404-0404.
- ResearchGate. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
- Wikipedia. (n.d.). Methoxymethyl ether.
- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Google Patents. (n.d.). Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.
- Wuts, P. G. M. (n.d.). 4.4 Alkoxymethyl Ethers.
- Google Patents. (n.d.). Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
- Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. r/Chempros.
- Organic Chemistry Portal. (n.d.). MOM Ethers.
- Google Patents. (n.d.). Process for methoxymethylation of phenolic hydroxyl groups.
- Wikipedia. (n.d.). 2-Methoxyethoxymethyl chloride.
- ACS Catalysis. (2022).
- ResearchGate. (n.d.).
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 6. synarchive.com [synarchive.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 12. MOM Ethers [organic-chemistry.org]
Analytical methods for the quantification of 2-(Methoxymethyl)phenol
An Application Guide to the Quantitative Analysis of 2-(Methoxymethyl)phenol
Abstract
This comprehensive application note provides detailed methodologies for the accurate and robust quantification of this compound (CAS No. 5635-98-3), a compound relevant in various chemical and pharmaceutical contexts. Recognizing the need for reliable analytical techniques, this guide focuses on two primary methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each protocol is presented as a self-validating system, incorporating critical steps for sample preparation, instrument configuration, and data analysis to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound is a synthetic organic compound whose accurate quantification is essential for process control, impurity profiling, and pharmacokinetic studies. As a substituted phenol, its chemical properties—notably the presence of a polar hydroxyl group and a methoxymethyl substituent—dictate the selection of appropriate analytical strategies.[1] The choice between chromatographic techniques hinges on factors such as sample matrix complexity, required sensitivity, and analytical throughput.
This guide presents two validated approaches:
-
High-Performance Liquid Chromatography (HPLC): A robust and widely accessible technique ideal for the analysis of non-volatile compounds like phenols without the need for derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly powerful for trace-level analysis and unambiguous identification, which necessitates a derivatization step to enhance the analyte's volatility.[2]
Foundational Step: Sample Preparation Strategies
The quality of analytical data is fundamentally dependent on the sample preparation protocol. The objective is to extract this compound from the sample matrix, remove interfering substances, and present the analyte in a solvent compatible with the chosen chromatographic system.
Solid Samples (e.g., Powders, Chemical Intermediates)
For solid materials where the analyte is a major component, the protocol is straightforward.
-
Weighing: Accurately weigh a known amount of the homogenized sample.
-
Dissolution: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known volume in a volumetric flask. The choice of solvent should ensure complete dissolution while being compatible with the initial mobile phase (for HPLC) or the derivatization solvent (for GC).
-
Filtration: Filter the resulting solution through a 0.45 µm or 0.22 µm syringe filter to remove particulates that could damage the analytical column.
Liquid Samples (e.g., Biological Fluids, Reaction Mixtures)
For complex liquid matrices, a more rigorous cleanup is often necessary.
-
Protein Precipitation (for biological samples): To one volume of a liquid sample (e.g., plasma), add three volumes of cold acetonitrile.[3] Vortex vigorously to denature and precipitate proteins. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.[3] The resulting supernatant, containing the analyte, can be directly analyzed or subjected to further cleanup.
-
Liquid-Liquid Extraction (LLE): This classic technique separates the analyte based on its partitioning between two immiscible liquids. Adjusting the pH of the aqueous sample can modulate the polarity of the phenolic analyte to facilitate its extraction into an organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and efficient cleanup and is highly recommended for trace-level analysis.[3] A reversed-phase (e.g., C18) SPE cartridge is ideal for extracting moderately polar compounds like this compound from aqueous matrices.
-
Conditioning: Condition a C18 SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of deionized water. This activates the stationary phase.
-
Loading: Load the pre-treated liquid sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3-5 mL of deionized water to remove highly polar impurities and salts.[3]
-
Elution: Elute the target analyte, this compound, with a small volume (e.g., 1-2 mL) of a strong organic solvent like methanol or acetonitrile.[3] The eluate is now ready for instrumental analysis.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful technique for separating and quantifying phenolic compounds in their native form. A reversed-phase method is presented here, which separates compounds based on their hydrophobicity.
Scientific Rationale
Reversed-phase HPLC is the method of choice for non-volatile, polar compounds like this compound. A C18 stationary phase provides a non-polar environment, and the analyte's retention is controlled by the polarity of the mobile phase.[4][5] An acidified aqueous/organic mobile phase is used to suppress the ionization of the phenolic hydroxyl group, ensuring a single, well-defined chromatographic peak. Using formic acid as a modifier makes the method compatible with mass spectrometry if LC-MS analysis is desired.[6]
Experimental Workflow Diagram: HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (MeCN)[6] |
| Gradient | 30% B to 95% B over 10 min, hold for 2 min, return to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 275 nm |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Calibration Curve: Inject the calibration standards in triplicate, from lowest to highest concentration. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be >0.999 for a valid curve.
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Determine the peak area for this compound in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration of the analyte in the sample.
Performance Characteristics
The following table summarizes typical performance characteristics for the HPLC-UV analysis of phenolic compounds. These values should be established and validated within your laboratory.[3][7]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and selectivity, GC-MS is the preferred method. Due to the polar nature of the phenolic hydroxyl group, derivatization is a critical step to improve volatility and chromatographic peak shape.[2]
Scientific Rationale
The free hydroxyl group in this compound can cause peak tailing on common GC columns due to interactions with active sites. Derivatization masks this polar group by replacing the active hydrogen with a non-polar group, typically a trimethylsilyl (TMS) group.[8] This process increases the analyte's volatility, reduces its polarity, and results in sharp, symmetrical peaks, leading to improved sensitivity and reproducibility.[3] Mass spectrometry provides definitive identification based on the analyte's mass spectrum and allows for highly selective quantification using Selected Ion Monitoring (SIM).
Experimental Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Detailed Protocol: GC-MS
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| MS Acquisition | Full Scan (m/z 50-400) for identification; SIM for quantification |
Procedure:
-
Standard & Sample Preparation: Prepare standards and sample extracts as previously described. Evaporate an aliquot of each to complete dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a catalyst solvent like pyridine or acetonitrile.[3][8]
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization. Cool to room temperature before injection.
-
Calibration Curve: Inject the derivatized calibration standards to generate a standard curve based on the peak area of a characteristic ion of the TMS-derivatized this compound.
-
Sample Analysis: Inject the derivatized sample solutions.
-
Quantification: Identify the TMS-derivatized analyte by its retention time and mass spectrum.[9] Quantify using the calibration curve based on the area of the selected ion(s) in SIM mode.
Performance Characteristics
GC-MS offers superior sensitivity compared to HPLC-UV. The following are typical performance values for the GC-MS analysis of derivatized phenolic compounds.[2][3]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The choice between HPLC-UV and GC-MS should be guided by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method offers simplicity and high throughput without derivatization, making it suitable for routine quality control. The GC-MS method provides exceptional sensitivity and selectivity, which is ideal for trace-level impurity analysis and research applications. Adherence to the detailed protocols and validation procedures outlined herein will ensure the generation of accurate, reproducible, and scientifically sound data.
References
- SIELC Technologies. (2018, February 16). 2-Methoxy-4-methylphenol.
- SIELC Technologies. Separation of Phenol, 4-(ethoxymethyl)-2-methoxy- on Newcrom R1 HPLC column.
- Phenomenex. SAMPLE PREPARATION.
- BenchChem. (2025). Quantitative Analysis of 4-(2-Methoxyethyl)phenol: A Comparative Guide to Analytical Techniques.
- PubChem. 2-Methoxy-4-(methoxymethyl)phenol. National Center for Biotechnology Information.
- ChemicalBook. p-(2-Methoxyethyl) phenol(56718-71-9) 1H NMR spectrum.
- Gosar, A. (2018). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. ResearchGate.
- ChemScene. This compound.
- BenchChem. (2025). Application Note: Analysis of 4-(2-Methoxyethyl)phenol by Gas Chromatography-Mass Spectrometry (GC-MS).
- SIELC Technologies. HPLC Method for Analysis of Guaiacol on Primesep 100 Column.
- SIELC Technologies. Separation of 2-Methoxyphenol on Newcrom R1 HPLC column.
- Del Castillo, B., Ballesteros, M., & Ortega, M. (1979). Evaluation of guaiacol derivatives in pharmaceutical preparations by spectrofluorimetric techniques. Farmaco Prat, 34(3), 107-13. PMID: 456544.
- SpectraBase. 2-Methoxy-4-(methoxymethyl)-phenol - Optional[MS (GC)] - Spectrum.
- Biosynth. This compound.
- Sigma-Aldrich. This compound | 5635-98-3.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-2,3,6-trimethylphenol.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Methoxy-4-methylphenol | SIELC Technologies [sielc.com]
- 5. Separation of 2-Methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Phenol, 4-(ethoxymethyl)-2-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Application Note: High-Throughput Analysis of 2-(Methoxymethyl)phenol Reaction Mixtures Using HPLC and GC-MS
Abstract
This application note provides detailed protocols for the quantitative and qualitative analysis of 2-(Methoxymethyl)phenol in complex reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). As a critical intermediate in various synthetic pathways, including pharmaceutical drug development, robust and reliable analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring final product quality. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific rationale to ensure method robustness and trustworthiness.
Introduction: The Analytical Imperative for this compound
This compound is a key building block in organic synthesis. Its purity and the impurity profile of its reaction mixtures can significantly impact the yield, safety, and efficacy of the final product. Therefore, the development of validated analytical methods is a critical aspect of process control and quality assurance.[1][2][3] This guide presents two orthogonal analytical techniques, HPLC and GC-MS, to provide a comprehensive characterization of this compound reaction mixtures. HPLC is well-suited for the quantification of the non-volatile target analyte, while GC-MS offers high sensitivity and specificity for the identification of volatile and semi-volatile components, including starting materials, by-products, and residual solvents.[4]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying non-volatile compounds in a liquid matrix.[5] For this compound, a reversed-phase HPLC method is optimal, leveraging the compound's moderate polarity.
Rationale for Method Design
A C18 stationary phase is selected for its hydrophobicity, which provides good retention and separation of phenolic compounds.[5] The mobile phase, a gradient of acetonitrile and water with a small amount of acid, ensures sharp peak shapes and efficient elution. Phosphoric acid is used to suppress the ionization of the phenolic hydroxyl group, leading to better retention and symmetrical peaks.[5][6] UV detection at 278 nm is chosen as it corresponds to a common absorbance maximum for phenolic compounds, offering a good balance of sensitivity and selectivity.[7]
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to quantification.
Detailed HPLC Protocol
2.3.1. Sample Preparation
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (initial conditions).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[8]
2.3.2. Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18 (4.6 x 150 mm, 5 µm)[9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 min, then hold at 80% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[7] |
| Injection Volume | 5 µL[7] |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 278 nm[7] |
2.3.3. Data Analysis and Quantification Quantification is achieved by external standard calibration. A calibration curve is constructed by injecting a series of known concentrations of a this compound reference standard. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an ideal technique for the identification of volatile and semi-volatile compounds in a mixture, providing both chromatographic separation and mass spectral information for structural elucidation.[10] Due to the polar nature of the phenolic hydroxyl group in this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis.[10][11]
Rationale for Method Design
Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as phenols.[11][12] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that converts the polar -OH group to a non-polar -O-Si(CH₃)₃ group. This derivatization reduces polarity and increases volatility, making the analyte amenable to GC analysis.[10] A non-polar capillary column, such as a DB-5ms, is chosen for its ability to separate a wide range of compounds based on their boiling points.
Experimental Workflow for GC-MS Analysis
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. particle.dk [particle.dk]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 2-Methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii | BIO Web of Conferences [bio-conferences.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-amino-5-(substituted oxymethyl)-phenol Compounds from 2-(Methoxymethyl)phenol Derivatives
Introduction
The 2-aminophenol scaffold is a privileged structural motif in medicinal chemistry and materials science, serving as a crucial building block for a wide range of pharmaceuticals, agrochemicals, and dyes.[1][2] The introduction of a substituted oxymethyl group at the 5-position of the 2-aminophenol core can significantly modulate the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This targeted modification is a key strategy in drug discovery for optimizing lead compounds.[3][4]
This document provides a comprehensive guide for the synthesis of 2-amino-5-(substituted oxymethyl)-phenol compounds, starting from readily available 2-(methoxymethyl)phenol derivatives. The presented synthetic strategy is designed to be robust and adaptable, allowing for the introduction of diverse substituents on the oxymethyl moiety. We will delve into the rationale behind the chosen synthetic route, provide detailed step-by-step protocols, and discuss critical process parameters to ensure successful and reproducible outcomes.
Synthetic Strategy: A Multi-Step Approach
The synthesis of the target compounds from this compound derivatives necessitates a carefully orchestrated sequence of reactions to install the required functional groups with high regioselectivity and yield. The overall synthetic pathway is depicted below:
Caption: General workflow for the synthesis of 2-amino-5-(substituted oxymethyl)-phenol.
This synthetic route is strategically designed to first introduce the nitro group, which serves as a precursor to the final amino group. This is followed by the introduction of the substituted oxymethyl side chain via etherification. The nitro group is then selectively reduced, and a final deprotection step unveils the desired 2-aminophenol derivative.
Part 1: Nitration of this compound
The initial step involves the regioselective nitration of the starting this compound. The hydroxyl and methoxymethyl groups are both ortho-, para-directing. However, the strong activating and directing effect of the hydroxyl group will predominantly direct the incoming nitro group to the positions ortho and para to it. Steric hindrance from the adjacent methoxymethyl group will favor nitration at the para position.
Causality Behind Experimental Choices:
-
Reagent Selection: A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent for phenols.[5] However, for substrates sensitive to strong oxidative conditions, milder reagents are preferable. A system of sodium nitrite (NaNO₂) in the presence of an ionic liquid like 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) offers a greener and more controlled nitration under mild conditions.
-
Reaction Conditions: Low temperatures are crucial during nitration with mixed acids to control the reaction rate and minimize the formation of undesired byproducts and oxidation.
Protocol 1: Nitration using Nitric Acid and Sulfuric Acid
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Reaction: Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Quenching: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, then pour it slowly onto crushed ice.
-
Work-up: The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Nitration using Sodium Nitrite and Ionic Liquid
-
Preparation: In a mortar, vigorously grind a mixture of this compound, 3-methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl), and sodium nitrite (NaNO₂) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Extraction: Once the reaction is complete, extract the mixture with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by column chromatography.
Part 2: Etherification of 4-Nitro-2-(methoxymethyl)phenol
The introduction of the substituted oxymethyl group is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from a substituted methyl halide.[6][7][8]
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the phenol. The use of a stronger base like sodium hydride (NaH) can be employed for less reactive systems but requires anhydrous conditions.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal for Williamson ether synthesis as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic.[6]
-
Alkylating Agent: The choice of the substituted methyl halide (R-CH₂-X, where X is typically Cl, Br, or I) will determine the final "substituted oxymethyl" group. Primary halides are preferred to minimize competing elimination reactions.[6][8]
Protocol 3: Williamson Ether Synthesis
-
Preparation: To a solution of 4-nitro-2-(methoxymethyl)phenol in anhydrous DMF, add potassium carbonate.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then add the substituted methyl halide dropwise.
-
Heating: Heat the reaction mixture to 50-80 °C and monitor its progress by TLC.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Part 3: Reduction of the Nitro Group
The selective reduction of the aromatic nitro group to an amine is a critical step. Several methods are available, with the choice depending on the presence of other reducible functional groups in the molecule.[9]
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high yields.[9] Palladium on carbon (Pd/C) is a common and effective catalyst.[9][10] This method is generally compatible with ether functionalities.
-
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are also effective and can be more chemoselective in some cases, avoiding the reduction of other sensitive groups.[9][11]
Caption: Decision workflow for nitro group reduction.
Protocol 4: Catalytic Hydrogenation
-
Preparation: Dissolve the nitro compound in ethanol or methanol and add a catalytic amount of 10% Pd/C.[10]
-
Reaction: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the starting material is consumed (monitored by TLC).[10]
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The product can be purified by column chromatography if necessary.
Protocol 5: Reduction with Tin(II) Chloride
-
Preparation: Dissolve the nitro compound in ethanol.
-
Reaction: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and heat the mixture at reflux.[11]
-
Neutralization: After completion of the reaction (monitored by TLC), cool the mixture and neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extraction: Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Part 4: Deprotection of the Methoxymethyl (MOM) Ether
The final step is the cleavage of the methoxymethyl (MOM) ether to unveil the phenolic hydroxyl group. This is typically achieved under acidic conditions.[12]
Causality Behind Experimental Choices:
-
Acidic Hydrolysis: The MOM group is an acetal and is readily cleaved by acid hydrolysis.[12] A solution of hydrochloric acid in an alcohol like methanol is often sufficient.
-
Lewis Acids: For substrates sensitive to strong protic acids, Lewis acids such as bismuth triflate or zinc(II) trifluoromethanesulfonate can be used under milder conditions.[13][14]
-
Heterogeneous Catalysts: Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) provides a simple and efficient method for deprotection at room temperature, with the advantage of easy catalyst removal by filtration.[15][16][17]
Protocol 6: Deprotection using Acidic Hydrolysis
-
Reaction: Dissolve the MOM-protected compound in methanol and add a few drops of concentrated hydrochloric acid.
-
Heating: Heat the mixture at reflux and monitor the reaction by TLC.
-
Neutralization: Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Work-up: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
Purification: Purify by column chromatography or recrystallization.
Protocol 7: Deprotection using a Heterogeneous Catalyst
-
Preparation: To a solution of the MOM ether in dichloromethane, add silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂).[15]
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[15]
-
Filtration: Filter the reaction mixture to remove the catalyst.
-
Concentration: Evaporate the solvent to obtain the pure product.[15]
Data Summary
The following table provides a general overview of the expected outcomes for each synthetic step. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Step | Reaction | Key Reagents | Solvent | Typical Temperature (°C) | Typical Yield (%) |
| 1 | Nitration | HNO₃/H₂SO₄ | - | 0-10 | 70-90 |
| 2 | Etherification | R-CH₂-X, K₂CO₃ | DMF | 50-80 | 60-85 |
| 3 | Reduction | H₂/Pd/C | Ethanol | Room Temp. | 85-95 |
| 4 | Deprotection | HCl/Methanol | Methanol | Reflux | 80-95 |
Conclusion
The synthetic route detailed in these application notes provides a reliable and adaptable methodology for the preparation of a variety of 2-amino-5-(substituted oxymethyl)-phenol compounds from this compound derivatives. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize the synthesis for their specific target molecules. The protocols provided herein are intended as a starting point, and further optimization may be required depending on the nature of the substituents.
References
- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]
- Peng, Y., Ji, C., Chen, Y., Huang, C., & Jiang, Y. (2005). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers.
- Nguyen, T. A. T., Nguyen, V. T., Le, T. S., & Vo, D. V. N. (2020). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
- Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103. [Link]
- Al-Kinany, M. C., Al-Dahhan, W. H., & Al-Amiery, A. A. (2012). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. International Journal of Molecular Sciences, 13(12), 16456–16465. [Link]
- Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]
- Sridhar, B., & Ravindranath, N. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Chemistry Letters, 32(11), 1038–1039. [Link]
- Zare, A., Hasaninejad, A., Beyzavi, M. H., & Moosavi-Zare, A. R. (2011). An E cient Method for the Nitration of Phenols with NaNO2 in the Presence of 3-Methyl-1-Sulfonic Acid Imidazolium Chloride. Scientia Iranica, 18(3), 399-403. [Link]
- Lee, J. Y., & Lee, J. H. (2010). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 31(1), 1-3. [Link]
- Das, B., & Venkateswarlu, K. (2015). Reduction of 4-nitrophenol to 4-aminophenol using a novel Pd@NixB–SiO2/RGO nanocomposite: enhanced hydrogen spillover and high catalytic performance. RSC Advances, 5(105), 86321-86328. [Link]
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
- Gowda, D. C., & Mahesh, B. (2003). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 42B, 2627-2629. [Link]
- Benigni, D. A., & Norkus, E. P. (1980). U.S. Patent No. 4,221,740. Washington, DC: U.S.
- AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. [Link]
- BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]
- Mori, K., & Uenishi, J. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8796-8804. [Link]
- Zare, A., Hasaninejad, A., & Khalafi-Nezhad, A. (2007). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Bulletin of the Korean Chemical Society, 28(11), 2023-2026. [Link]
- Al-Hamza, A. M., & Al-Saeed, M. H. (2019). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Industrial & Engineering Chemistry Research, 58(42), 19411-19420. [Link]
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- Gadhave, A. G., & Uphade, B. K. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. International Journal of Chemical Studies, 4(5), 1-5. [Link]
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 53, 1-7. [Link]
- Lim, J. H., & Kim, S. K. (2006). European Patent No. EP 1646606 A1.
- McOmie, J. F. W. (1973). Protective Groups in Organic Chemistry. Springer.
- Joshi, A. V., Baidoosi, M., Mukhopadhyay, S., & Sasson, Y. (2005). Nitration of phenol and substituted phenols with dilute nitric acid using phase-transfer catalysts. Organic Process Research & Development, 9(5), 548-551. [Link]
- Zhang, W., & Wu, J. (2020). Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling of Secondary Alcohols with Aryl Halides. Journal of the American Chemical Society, 142(28), 12187-12193. [Link]
- Kajay Remedies. (2023).
- Reddy, K. R., & Kumar, G. V. (2015). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 12(8), 582-586. [Link]
- Hasani, M., & Ghorbani-Vaghei, R. (2006). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 11(7), 541-547. [Link]
- Mileski, D. R., Kaplan, H. R., Malone, M. H., & Nieforth, K. A. (1965). Synthesis and preliminary pharmacology of 2-aminophenol derivatives. Journal of Pharmaceutical Sciences, 54(2), 295-298. [Link]
- Organic Chemistry Portal. (n.d.).
- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25339-25363. [Link]
- Constentin, G., & Jouffret, M. (1984). U.S. Patent No. 4,487,975. Washington, DC: U.S.
- Wikipedia. (2023). Williamson ether synthesis. [Link]
- Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
- Wang, X., Chen, J., & Zhang, Y. (2021). Nickel-Catalyzed Etherification of Phenols and Aryl Halides through Visible-Light-Induced Energy Transfer. Organic Letters, 23(21), 8341-8346. [Link]
- Shah, J. A., Banerjee, A., Mukherjee, U., & Ngai, M. Y. (2023). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. 2-AMINO-5-(SUBSTITUTED OXYMETHYL)-PHENOL COMPOUNDS, DYEING COMPOSITIONS CONTAINING THEM, AND USE THEREOF - Patent 1646606 [data.epo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. IE58428B1 - Process for nitration of phenol derivatives - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. adichemistry.com [adichemistry.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. MOM Ethers [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methoxymethyl)phenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(Methoxymethyl)phenol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during their experiments. Our goal is to equip you with the knowledge to optimize your reaction yields and purity by understanding the underlying chemical principles.
Troubleshooting Guide: Enhancing Yield and Purity
The synthesis of this compound, a valuable building block in various chemical syntheses, is most commonly achieved via the Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.[2] While straightforward in principle, several factors can influence the reaction's success. This section addresses specific issues in a question-and-answer format to help you navigate these challenges.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
A1: Low yields in a Williamson ether synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation of the Phenol: The first step, the formation of the phenoxide, is critical. If the base is not strong enough or is used in insufficient quantity, the starting phenol will remain, leading to a lower yield.
-
Solution: While phenols are more acidic than aliphatic alcohols, a sufficiently strong base is still necessary for complete deprotonation.[3] Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols and phenols.[4] Ensure you are using at least a stoichiometric equivalent of a strong base. For phenols, weaker bases like potassium carbonate (K₂CO₃) can also be effective, often used in excess.[5]
-
-
Moisture in the Reaction: The Williamson ether synthesis is highly sensitive to water. Any moisture will react with the strong base (like NaH) and can also hydrolyze the alkyl halide, reducing the availability of your reactants.[6]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[6] Solvents should be freshly distilled or obtained from a sealed bottle.
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can promote side reactions.[6]
-
Solution: A typical temperature range for this synthesis is between 50-100 °C.[6] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC).
-
-
Choice of Leaving Group: The nature of the leaving group on the methoxymethyl electrophile is important for the SN2 reaction.
Q2: I am observing significant amounts of side products in my reaction mixture. What are these impurities and how can I minimize their formation?
A2: The primary side reaction of concern in a Williamson ether synthesis is elimination (E2), especially when using secondary or tertiary alkyl halides.[2] However, for the synthesis of this compound, a primary electrophile (methoxymethyl halide) is used, making elimination less likely. Other potential side reactions include:
-
C-alkylation vs. O-alkylation: While O-alkylation is the desired pathway to form the ether, under certain conditions, the phenoxide ion can act as a carbon nucleophile, leading to alkylation on the aromatic ring.
-
Solution: The choice of solvent can influence the ratio of C- to O-alkylation. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the phenoxide, leaving a more reactive "naked" oxygen nucleophile, which favors O-alkylation.[6]
-
-
Dialkylation: If there are other nucleophilic sites on the starting material or product, further alkylation can occur.
-
Solution: Careful control of stoichiometry is key. Using a slight excess of the phenol relative to the methoxymethylating agent can help minimize dialkylation if the product itself can be further alkylated.
-
Q3: My reaction seems to have stalled and is not proceeding to completion. What steps should I take?
A3: A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue:
-
Check Reagent Activity:
-
Base: If using a solid base like NaH, ensure it has not been deactivated by improper storage. A gray appearance may indicate deactivation.[6]
-
Alkyl Halide: Ensure the methoxymethylating agent is of good quality and has not degraded.
-
-
Re-evaluate Solvent Choice: Protic solvents can slow down the reaction rate by solvating the nucleophile.[6] If you are using a protic solvent, switching to a polar aprotic solvent like DMF or acetonitrile could significantly increase the reaction rate.
-
Consider a Catalyst: In some cases, a phase-transfer catalyst can be beneficial, especially if there are solubility issues between the phenoxide salt and the alkyl halide in the chosen solvent.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the synthesis of this compound?
A: The synthesis of this compound typically follows the Williamson ether synthesis, which is an SN2 mechanism.[1] The process can be broken down into two main steps:
-
Deprotonation: A strong base removes the acidic proton from the hydroxyl group of the starting phenol (e.g., guaiacol or catechol derivative) to form a phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the methoxymethyl halide (e.g., chloromethyl methyl ether), displacing the halide leaving group to form the ether product.[2]
Q: What are the recommended starting materials for this synthesis?
A: A common starting material is guaiacol (2-methoxyphenol).[5] The hydroxyl group of guaiacol is deprotonated, and the resulting phenoxide reacts with a methoxymethyl halide.
Q: What are the typical reaction conditions?
A: The reaction conditions can be summarized as follows:
| Parameter | Recommended Condition |
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) |
| Solvent | Polar aprotic (e.g., Acetonitrile, DMF) |
| Temperature | 50-100 °C[6] |
| Reaction Time | 1-8 hours (monitor by TLC)[6] |
Q: How can I purify the final product?
A: Purification of this compound can typically be achieved through the following steps:
-
Workup: After the reaction is complete, it is usually quenched with water or a mild acid. The organic product is then extracted into an organic solvent.
-
Washing: The organic layer is washed with an aqueous base (like 5% NaOH) to remove any unreacted phenol, followed by washing with water and brine.[9][10]
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
-
Final Purification: The crude product can be further purified by distillation or column chromatography on silica gel.[9]
Visualizing the Workflow
To provide a clearer understanding of the troubleshooting process, the following diagram outlines a logical decision-making workflow.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- (2-Methoxyethyl)phenol via Williamson Ether Synthesis - Benchchem.
- Williamson Ether Synthesis - Organic Chemistry Tutor.
- A Simple and Clean Method for Methoxymethylation of Phenols.
- Organic Chemistry Williamson Ether Synthesis - University of Richmond.
- troubleshooting low yield in Williamson ether synthesis of crown ethers - Benchchem.
- The Williamson Ether Synthesis - University of Richmond.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Williamson ether synthesis - Wikipedia.
- Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide - American Chemical Society.
- Process for methoxymethylation of phenolic hydroxyl groups - Google Patents.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 9. psasir.upm.edu.my [psasir.upm.edu.my]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Methylation of 2-Hydroxymethyl-phenol
Welcome to the technical support center for the methylation of 2-hydroxymethyl-phenol (also known as salicyl alcohol). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and achieve high yields of the desired methylated products. This resource provides in-depth, experience-driven advice, detailed protocols, and a thorough understanding of the underlying chemical principles.
Introduction: The Challenge of Selectivity
2-Hydroxymethyl-phenol presents a unique challenge in synthetic chemistry due to the presence of two distinct hydroxyl groups: a phenolic hydroxyl and a primary benzylic alcohol. The phenolic hydroxyl is more acidic, while the benzylic alcohol can also be deprotonated and alkylated under certain conditions. Furthermore, the phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation) or the aromatic ring (C-alkylation). This guide will address the common side reactions and provide strategies to control the selectivity of your methylation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you may encounter during the methylation of 2-hydroxymethyl-phenol in a question-and-answer format.
FAQ 1: I am getting a mixture of products. What are the likely side reactions?
When methylating 2-hydroxymethyl-phenol, you are likely observing a mixture of the following products due to competing reaction pathways:
-
Desired Product (Phenolic O-methylation): 2-Methoxybenzyl alcohol.
-
Side Product 1 (Benzylic O-methylation): 2-(Methoxymethyl)phenol.
-
Side Product 2 (Di-O-methylation): 1-(Methoxymethyl)-2-methoxybenzene.
-
Side Product 3 (C-alkylation): Methyl-substituted 2-hydroxymethyl-phenols (e.g., 2-hydroxymethyl-6-methylphenol).
The formation of these products is highly dependent on your reaction conditions.
Reaction Pathways Overview
Caption: Potential reaction pathways in the methylation of 2-hydroxymethyl-phenol.
FAQ 2: How can I selectively methylate the phenolic hydroxyl group to obtain 2-methoxybenzyl alcohol?
Selective O-methylation of the phenolic hydroxyl group is achievable by leveraging its higher acidity compared to the benzylic alcohol.
Core Strategy: Use a base that is strong enough to deprotonate the phenol but not the benzylic alcohol, in a polar aprotic solvent to favor O-alkylation.
Troubleshooting Undesired Benzylic Methylation:
-
Problem: Formation of this compound and the di-methylated product.
-
Cause: The base used is too strong, leading to the deprotonation of both hydroxyl groups.
-
Solution: Switch to a milder base. For instance, instead of sodium hydride (NaH), use potassium carbonate (K₂CO₃).
Troubleshooting C-Alkylation:
-
Problem: Formation of ring-methylated products.
-
Cause: The phenoxide ion is an ambident nucleophile, and certain conditions can promote alkylation on the aromatic ring[1]. Protic solvents can solvate the phenoxide oxygen, making the carbon atoms more nucleophilic[1].
-
Solution: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to favor O-alkylation[2].
Recommended Protocol for Selective Phenolic O-Methylation:
-
Dissolution: Dissolve 2-hydroxymethyl-phenol (1 equivalent) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 equivalents).
-
Methylating Agent: Add methyl iodide (1.2 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Mild bases that selectively deprotonate the more acidic phenolic hydroxyl. |
| Solvent | DMF, DMSO, Acetone | Polar aprotic solvents favor O-alkylation by not solvating the phenoxide oxygen as strongly as protic solvents[2]. |
| Methylating Agent | Methyl iodide, Dimethyl sulfate | Standard, reactive methylating agents. |
| Temperature | Room Temperature to 50°C | Lower temperatures can improve selectivity and reduce side reactions. |
FAQ 3: I want to synthesize this compound. How can I selectively methylate the benzylic hydroxyl group?
Selective methylation of the less acidic benzylic alcohol requires protecting the more reactive phenolic hydroxyl group first.
Core Strategy: Employ an orthogonal protecting group strategy. Protect the phenolic hydroxyl, methylate the benzylic alcohol, and then deprotect the phenol.
Protecting Group Selection:
A suitable protecting group for the phenolic hydroxyl should be stable under the basic conditions of methylation and easily removable under conditions that do not affect the newly formed methyl ether. The benzyl group is a common choice.
Workflow for Selective Benzylic O-Methylation
Sources
Technical Support Center: Purification of Crude 2-(Methoxymethyl)phenol
Welcome to the technical support center for the purification of crude 2-(Methoxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to address specific issues, understand the underlying chemical principles of your experimental choices, and achieve high-purity this compound for your research needs.
I. Understanding Your Crude Material: Common Impurities
Before selecting a purification strategy, it is crucial to understand the potential impurities in your crude this compound. The nature of these impurities will largely depend on the synthetic route employed. Common impurities may include:
-
Starting Materials: Unreacted starting materials such as phenol or its derivatives.
-
Reagents: Excess reagents used in the methoxymethylation process, such as methoxymethyl chloride or dimethoxymethane, and any catalysts.[1]
-
Byproducts: Side-reaction products, which could include isomers or polymeric materials.
-
Solvents: Residual solvents from the reaction or initial work-up.
A preliminary analysis of your crude material by methods such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can provide valuable insights into the impurity profile and help guide your purification strategy.[2][3]
II. Purification Strategy Selection: A Logic Flow
Choosing the right purification technique is paramount for achieving the desired purity with a good yield. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Purification strategy selection workflow.
III. Troubleshooting and FAQs by Purification Technique
This section provides detailed troubleshooting guides and frequently asked questions for the most common purification techniques applicable to this compound.
A. Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a powerful technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4][5] For phenolic compounds, LLE is often used as a first-pass purification step to remove water-soluble impurities.
Frequently Asked Questions (FAQs):
-
Q1: What is the best organic solvent for extracting this compound?
-
A1: Solvents like diethyl ether, ethyl acetate, and dichloromethane are commonly used for extracting phenolic compounds.[6] The choice of solvent should be based on the solubility of this compound and its impurities. A good solvent will maximize the partitioning of your target compound into the organic phase while leaving impurities in the aqueous phase.
-
-
Q2: How can I improve the separation efficiency of my liquid-liquid extraction?
-
A2: To enhance separation, you can adjust the pH of the aqueous phase. Since this compound is a weak acid, washing the organic extract with a dilute basic solution (e.g., 1M NaOH) can help remove acidic impurities.[1] Conversely, washing with a dilute acidic solution (e.g., 1M HCl) can remove basic impurities. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
Troubleshooting Guide: Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation | - Vigorous shaking. - High concentration of surfactants or particulate matter. | - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution). - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of celite. |
| Poor Recovery of Product | - Incorrect pH of the aqueous phase. - Insufficient volume of organic solvent. - Product is partially soluble in the aqueous phase. | - Adjust the pH to ensure the phenol is in its neutral form for extraction into the organic layer. - Perform multiple extractions with fresh solvent. - Back-extract the aqueous layer with fresh organic solvent. |
| Product Contaminated with Water | - Incomplete phase separation. - Dissolved water in the organic solvent. | - Allow sufficient time for the layers to separate completely. - Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation. |
B. Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography using silica gel is a common approach.
Frequently Asked Questions (FAQs):
-
Q1: What is a good solvent system (mobile phase) for purifying this compound on a silica gel column?
-
A1: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point. The optimal ratio will depend on the polarity of the impurities. A typical starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate. You can optimize the solvent system using TLC.
-
-
Q2: How can I monitor the separation during column chromatography?
-
A2: The separation can be monitored by collecting fractions and analyzing them by TLC. A UV lamp can be used to visualize the spots if the compounds are UV-active. Staining with a potassium permanganate solution can also be effective for visualizing organic compounds.
-
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system (mobile phase). - Column was not packed properly (air bubbles, cracks). - Overloading the column with too much crude material. | - Optimize the solvent system using TLC to achieve good separation between your product and impurities. - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight). |
| Product Elutes Too Quickly or Too Slowly | - Solvent system is too polar or not polar enough. | - If the product elutes too quickly, decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent). - If the product elutes too slowly, increase the polarity of the mobile phase (increase the proportion of the polar solvent). |
| Streaking or Tailing of Spots on TLC | - Compound is too polar for the solvent system. - Acidic or basic nature of the compound interacting with the silica gel. - Sample is overloaded on the TLC plate. | - Increase the polarity of the mobile phase. - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Spot a more dilute solution of your sample on the TLC plate. |
C. Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Frequently Asked Questions (FAQs):
-
Q1: How do I choose a suitable solvent for the recrystallization of this compound?
-
A1: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] The impurities should either be very soluble or insoluble in the solvent at all temperatures. For phenolic compounds, solvent systems like ethanol/water or toluene/hexane can be effective.[9]
-
-
Q2: My compound is an oil, can I still use recrystallization?
-
A2: If your compound is an oil at room temperature, direct recrystallization is not possible. However, you might be able to form a solid derivative that can be recrystallized and then converted back to the desired product. Alternatively, other purification techniques like distillation or chromatography should be considered.
-
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used). - The solution is cooling too quickly. | - Evaporate some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| "Oiling Out" (Formation of an Oil Instead of Crystals) | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is impure. | - Use a lower boiling point solvent. - Add more solvent to the hot solution to lower the saturation point. - Try a different solvent or solvent system.[9] |
| Low Recovery of Crystals | - Too much solvent was used. - The crystals were filtered before crystallization was complete. - The crystals are significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
IV. Safety Precautions
It is imperative to handle this compound and all solvents with appropriate safety precautions in a well-ventilated fume hood.[10][11] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14] Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.
V. References
-
AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
-
Pereira, C. S. M., et al. (2018). Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC. Industrial & Engineering Chemistry Research.
-
Phenol Chloroform extraction for DNA purification. (2017). YouTube.
-
BenchChem. (2025). Navigating the Safety Landscape of 2-Amino-5-(methoxymethyl)phenol: A Technical Guide.
-
BenchChem. (n.d.). Application Note: Determination of 2-Methoxy-3,4,5-trimethylphenol using High-Performance Liquid Chromatography (HPLC).
-
Biotage. (2023). Why are Phenols so Challenging to Extract from Water?
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
-
García, A., et al. (2025). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. MDPI.
-
Sas, O. G., et al. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Erotic Solvents. MDPI.
-
Fisher Scientific. (2025). 4-(2-Methoxyethyl)phenol Safety Data Sheet.
-
TCI Chemicals. (n.d.). 4-(2-Methoxyethyl)phenol Safety Data Sheet.
-
SIELC Technologies. (n.d.). Separation of Phenol, 4-(ethoxymethyl)-2-methoxy- on Newcrom R1 HPLC column.
-
Ahmad, F. B. H., & Bruce, J. M. (n.d.). A Simple and Clean Method for Methoxymethylation of Phenols. Sains Malaysiana.
-
Human Metabolome Database. (2012). Showing metabocard for 2-Ethoxy-4-(methoxymethyl)phenol (HMDB0038354).
-
SIELC Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column.
-
Google Patents. (n.d.). US3987105A - Process for methoxymethylation of phenolic hydroxyl groups.
-
PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
-
Biosynth. (n.d.). This compound.
-
ResearchGate. (2005). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol.
-
American Chemical Society. (n.d.). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide.
-
ChemScene. (n.d.). This compound.
-
AChemBlock. (n.d.). This compound 95%.
-
ResearchGate. (2017). What the steps should be taken when primary detecting of phenolic compounds?
-
DSpace@MIT. (n.d.). 7.6. Two-Solvent Recrystallization Guide.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
-
BenchChem. (2025). Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol.
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy- - the NIST WebBook.
-
Sigma-Aldrich. (n.d.). This compound.
-
Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds.
-
PubChem. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol.
-
SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food.
-
ResearchGate. (n.d.). 2-methoxy phenol, guaiacol.
-
MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds.
-
National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy- - the NIST WebBook.
Sources
- 1. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aksci.com [aksci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of 2-(Methoxymethyl)phenol Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the production of 2-(Methoxymethyl)phenol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. We will explore common synthesis routes, troubleshoot potential issues, and provide actionable protocols grounded in established chemical principles.
Section 1: Synthesis Pathway Analysis
The synthesis of this compound can be approached through several routes, each with distinct advantages and challenges, particularly concerning regioselectivity, reagent safety, and scalability. The primary strategies involve either direct functionalization of the phenol ring or a multi-step approach starting with ortho-formylation.
-
Route A: Direct Williamson Ether Synthesis. This classic method involves the O-alkylation of a phenoxide with a methoxymethylating agent. While straightforward, the choice of reagent is critical.
-
Route B: Ortho-Formylation and Reduction. This two-step process first introduces an aldehyde at the ortho position (salicylaldehyde), which is then reduced to the hydroxymethyl group and subsequently etherified. The ortho-selectivity of the initial formylation is the key challenge.
-
Route C: Direct Methoxymethylation with Safer Reagents. This modern approach avoids highly toxic electrophiles by using dimethoxymethane in the presence of an acid catalyst, offering a safer and more scalable alternative.
Caption: Overview of primary synthesis routes to this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most industrially viable synthesis route for this compound?
For large-scale production, direct methoxymethylation of phenol using dimethoxymethane and an acid catalyst (Route C) is often preferred. This one-step process avoids the use of highly carcinogenic reagents like chloromethyl methyl ether, which was historically used but is now highly regulated.[1] While the multi-step formylation-reduction route is feasible, it is less atom-economical and involves more unit operations, increasing capital and operational costs.
Q2: What are the primary safety concerns during scale-up?
The primary safety risks are associated with the reagents and reaction conditions:
-
Corrosive and Irritating Phenols: Phenol and its derivatives are toxic and can cause severe skin burns and irritation.[2][3] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.[4]
-
Flammable Solvents: Many organic solvents used (e.g., THF, Diethyl Ether) are highly flammable. Scale-up operations require inert atmosphere blanketing (e.g., with nitrogen or argon) and proper grounding of equipment to prevent static discharge.
-
Exothermic Reactions: Both alkylation and formylation reactions can be exothermic.[5][6] In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust cooling system and controlled reagent addition are critical to prevent thermal runaway.
-
Hazardous Reagents: Avoid chloromethyl methyl ether due to its carcinogenicity.[1] If using strong bases like sodium hydride (NaH), be aware of its high reactivity with water and protic solvents, which generates flammable hydrogen gas.[7]
Q3: What are the most common impurities I should expect in my final product?
Typical impurities depend on the synthesis route but often include:
-
Unreacted Phenol: Incomplete conversion is a common issue.
-
Para-Isomer (4-(Methoxymethyl)phenol): The primary isomeric impurity, arising from a lack of complete ortho-selectivity during electrophilic substitution.
-
Di-substituted Products: Reaction of the product with another equivalent of the electrophile.
-
Polymeric By-products: Phenol-formaldehyde-type resins can form, especially during formylation reactions under harsh conditions.[8]
-
Solvent and Reagent Residues: Residual catalysts, bases, or solvents from the reaction and workup.
Section 3: Troubleshooting Guide by Synthesis Stage
This section provides in-depth solutions to specific problems encountered during the scale-up process.
Part 3.1: Challenges in Phenol Alkylation / Methoxymethylation
This covers both the Williamson ether synthesis (Route A) and direct methoxymethylation (Route C).
Q: My reaction yield is low, and I have a significant amount of unreacted phenol. What's going wrong?
A: Low conversion in alkylation reactions at scale is often traced back to several factors:
-
Insufficient Base or Incomplete Deprotonation: The phenoxide is the active nucleophile.[7][9] On a large scale, ensure the base (e.g., NaOH, K₂CO₃) is fully dissolved and has sufficient time to react with the phenol before adding the alkylating agent. If using sodium hydride (NaH), ensure it is of good quality and that the solvent is scrupulously anhydrous.[10]
-
Poor Mixing: In large reactors, inefficient mixing can create localized "hot spots" or areas of low reagent concentration. Ensure your agitation speed and impeller design are adequate for the vessel geometry and batch volume.
-
Reversible Reaction (Route C): The acid-catalyzed reaction with dimethoxymethane is an equilibrium process that produces methanol as a byproduct.[1] At scale, efficient removal of methanol is crucial to drive the reaction to completion. A Dean-Stark trap or a distillation setup can be used, but for this specific reaction, using molecular sieves in a Soxhlet extractor is a documented effective method.[1]
Q: I am observing the formation of a significant amount of the para-isomer. How can I improve ortho-selectivity?
A: While O-alkylation is the desired pathway, competitive C-alkylation on the aromatic ring can occur, especially under certain conditions. The phenoxide ion is an ambident nucleophile, and while O-alkylation is usually kinetically favored, C-alkylation can be promoted by:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor the Sₙ2 reaction required for O-alkylation.[10]
-
Counter-ion: The nature of the cation can influence the O/C alkylation ratio.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
For direct electrophilic substitution on the phenol ring (as in formylation), achieving high ortho-selectivity is key. This is discussed in the next section.
Caption: Logical workflow for troubleshooting low alkylation yields.
Part 3.2: Challenges in Phenol Formylation (Route B)
The Duff reaction is a common method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA).[11][12]
Q: My Duff reaction is producing a lot of polymeric resin and has a low yield of salicylaldehyde. How can I fix this?
A: Resin formation is a classic problem in phenol-formaldehyde chemistry and is exacerbated by harsh conditions.[8]
-
Temperature Control: The Duff reaction often requires high temperatures (150-160 °C), which can promote polymerization.[13] Scaling up requires precise temperature control. Overheating must be avoided.
-
Stoichiometry: Carefully controlling the ratio of HMTA to phenol is critical. An excess of the formylating agent can lead to di-formylation and polymerization.[8]
-
Alternative Methods: Consider milder, more selective modern formylation methods. A highly effective method uses magnesium dichloride (MgCl₂) and triethylamine (Et₃N) with paraformaldehyde.[14][15] This reaction proceeds at lower temperatures (refluxing acetonitrile) and shows excellent ortho-selectivity, minimizing resin formation.[14]
Table 1: Comparison of Phenol Ortho-Formylation Methods
| Method | Reagents | Typical Conditions | Ortho/Para Selectivity | Key Scale-Up Challenges |
| Duff Reaction | Phenol, Hexamethylenetetramine (HMTA), Glycerol/Boric Acid | 150-160 °C | Good to Excellent (Ortho favored)[11] | High temperature, potential for resin formation, moderate yields.[8][13] |
| Reimer-Tiemann | Phenol, Chloroform, Strong Base (e.g., NaOH) | 60-70 °C | Ortho is major, but para is a significant byproduct.[8] | Use of toxic chloroform, often gives isomeric mixtures, moderate yields. |
| MgCl₂/Et₃N Method | Phenol, Paraformaldehyde, MgCl₂, Et₃N | Reflux in Acetonitrile (~82 °C) | Excellent (Exclusively ortho)[14][15] | Requires anhydrous conditions, longer reaction times for deactivated phenols.[14] |
Part 3.3: Challenges in Purification at Scale
Q: I'm struggling to separate the this compound from the 4-(methoxymethyl)phenol isomer. What is the best approach for large-scale purification?
A: Separating ortho and para isomers is a common challenge due to their similar physical properties.
-
Fractional Distillation: This is the most common industrial method for separating liquids with different boiling points.[5] You will need a column with sufficient theoretical plates to achieve separation. A vacuum is recommended to lower the boiling points and prevent thermal degradation of the product.
-
Crystallization: If the product is a solid or can be derivatized to a solid, fractional crystallization can be highly effective. This relies on differences in solubility between the isomers in a chosen solvent system.[16] It may require significant process development to find the optimal solvent and temperature profile.
-
Chromatography: While essential for lab-scale purification, column chromatography is generally too expensive and solvent-intensive for large-scale production of bulk chemicals.[5][16] It is typically reserved for high-value products like pharmaceuticals.
Table 2: Comparison of Large-Scale Purification Techniques
| Technique | Pros | Cons | Best For |
| Fractional Vacuum Distillation | Well-established, scalable, can handle large volumes, continuous or batch. | Requires significant boiling point difference, energy-intensive, potential for thermal degradation. | Separating liquid isomers and removing non-volatile impurities.[17] |
| Recrystallization | Can provide very high purity, effective for isomer separation, relatively low capital cost. | Lower recovery (yield loss in mother liquor), requires solid product, solvent handling and recovery needed. | Purifying solid products and separating isomers with different solubilities.[16] |
| Liquid-Liquid Extraction | Good for removing impurities with different polarities (e.g., unreacted phenol with a basic wash). | Can lead to emulsions, requires large solvent volumes, may not separate isomers well. | Initial workup to remove starting materials and salts.[18] |
Section 4: Experimental Protocols
Protocol 1: Scalable Ortho-Formylation of Phenol via MgCl₂/Et₃N Method
This protocol is adapted from the method described by Hofsløkken and Skattebøl, which provides high ortho-selectivity.[14]
-
Reactor Setup: Equip a suitably sized reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature probe. Ensure the system is dried and purged with nitrogen to maintain anhydrous conditions.
-
Reagent Charge: Charge the reactor with anhydrous acetonitrile. Add magnesium dichloride (1.1 eq.) and triethylamine (2.2 eq.) under a nitrogen blanket. Stir the resulting slurry.
-
Phenol Addition: Add the phenol (1.0 eq.) to the mixture.
-
Paraformaldehyde Addition: Add paraformaldehyde (2.5 eq.) portion-wise to control any initial exotherm.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by GC or TLC.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add aqueous HCl (e.g., 2 M) to quench the reaction and dissolve the magnesium salts. The pH should be acidic.
-
Extraction: Transfer the mixture to a separation vessel. Extract the product into a suitable organic solvent (e.g., ethyl acetate or MTBE). Wash the organic layer with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude salicylaldehyde, which can be purified by vacuum distillation before the subsequent reduction step.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a distillation apparatus with a vacuum pump, a Vigreux or packed distillation column, a distillation head with a condenser, and receiving flasks. Ensure all joints are properly sealed for vacuum.
-
Charge: Charge the crude this compound to the distillation flask. Add boiling chips or a magnetic stirrer.
-
Distillation: Gradually apply vacuum and then slowly heat the flask.
-
Collect Fractions: Collect an initial low-boiling fraction which may contain residual solvents or impurities. Carefully monitor the vapor temperature. Collect the main product fraction at its expected boiling point under the applied vacuum (Literature B.P. is 55 °C, though this may be at a very high vacuum). Collect separate fractions as the temperature changes to isolate the desired isomer from any higher-boiling para-isomer or other impurities.
-
Analysis: Analyze the collected fractions by GC or NMR to confirm purity and pool the fractions that meet the specification.
References
- RIFM. (2024). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-[(1-methylethoxy)methyl] phenol, CAS Registry number 96840-56-1. Food and Chemical Toxicology.
- RIFM. (2025). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. Food and Chemical Toxicology.
- Science Madness. (n.d.). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Duff reaction.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- University of Richmond. (n.d.). Williamson Ether Synthesis.
- Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
- ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes.
- SynArchive. (n.d.). Duff Reaction.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
- UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
- Organic Syntheses. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. 89, 220.
- Chem-Station. (2016). Duff Reaction.
- Pharmapproach. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- ResearchGate. (n.d.). Synthesis of 4-[(2-methoxyphenylimino)methyl]phenol (2-MPIMP)....
- ResearchGate. (2016). A mild and general method for the formylation of phenols. Organic & Biomolecular Chemistry.
- ResearchGate. (2025). Hydrodeoxygenation of 2-methoxy phenol: Effects of catalysts and process parameters on conversion and products selectivity.
- Google Patents. (n.d.). US3987105A - Process for methoxymethylation of phenolic hydroxyl groups.
- Google Patents. (n.d.). US4832796A - Process for purifying phenol.
- COSMILE Europe. (n.d.). 2-METHOXY-4-METHOXYMETHYL-PHENOL – Ingredient.
- Google Patents. (n.d.). US2744144A - Purification of phenol.
- Springer. (n.d.). Removal of Phenol from Synthetic and Industrial Wastewater by Potato Pulp Peroxidases.
- Google Patents. (n.d.). US4504364A - Phenol purification.
Sources
- 1. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. scholarworks.uni.edu [scholarworks.uni.edu]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US4832796A - Process for purifying phenol - Google Patents [patents.google.com]
- 18. US2744144A - Purification of phenol - Google Patents [patents.google.com]
Optimizing temperature and pH for reactions involving 2-(Methoxymethyl)phenol
Welcome to the technical support center for 2-(Methoxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental parameters, specifically temperature and pH. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and refine your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the stability and reactivity of this compound, providing the foundational knowledge needed for successful experimentation.
FAQ 1: What are the key stability considerations for the methoxymethyl (MOM) ether in this compound regarding pH?
The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functionalities. Its stability is highly dependent on the pH of the reaction medium. Generally, the MOM group is stable in a pH range of 4 to 12.[1] However, it is sensitive to acidic conditions and can be cleaved by acid hydrolysis.[1] This lability in the presence of acid is a critical factor to consider when planning reactions involving this compound, as unintended deprotection can lead to side products.
The mechanism of acid-catalyzed cleavage involves protonation of the ether oxygen, followed by cleavage to form a hemiacetal, which then decomposes to the free phenol, formaldehyde, and methanol. Therefore, maintaining a neutral or slightly basic pH is crucial if the integrity of the MOM group is to be preserved.
FAQ 2: How does temperature affect the stability of this compound?
Elevated temperatures can pose a risk to the stability of this compound, primarily through two potential pathways: thermolysis of the methoxy group and decomposition of the phenol moiety. Studies on related compounds like 2-methoxyphenol have shown that thermolysis can occur at high temperatures (between 680 and 790 K), leading to cleavage of the methoxyl O–C bond.[2] While this compound has a different structure, the principle of thermal degradation of similar functional groups is relevant.
For the methoxymethyl protecting group specifically, while it is generally robust, prolonged exposure to high temperatures, especially in the presence of even trace amounts of acid, can facilitate its cleavage. Therefore, it is advisable to conduct reactions at the lowest effective temperature to minimize potential degradation and side product formation.
FAQ 3: What is a common side reaction to be aware of with this compound, and how is it influenced by pH?
A significant side reaction pathway for phenols, including this compound, is oxidation to form highly reactive intermediates known as quinone methides.[3] The formation of ortho-quinone methides is a potential reaction for 2-substituted phenols. These species are electrophilic and can react with various nucleophiles present in the reaction mixture, leading to a range of undesired products.[3]
The formation of quinone methides can be influenced by the reaction pH.[3] In some cases, acidic conditions can promote their formation from corresponding benzyl alcohol derivatives.[3] Conversely, in enzymatic reactions, the formation of a p-quinone methide from a similar compound, 4-(methoxymethyl)phenol, has been observed.[4][5] Understanding the potential for quinone methide formation is crucial for reaction design, as controlling the pH and excluding strong oxidants can help to suppress this side reaction.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides a question-and-answer formatted guide to address specific problems that may be encountered during experiments with this compound.
Problem 1: My reaction is yielding a significant amount of the deprotected product, 2-hydroxybenzyl alcohol. What is the likely cause and how can I prevent it?
Likely Cause: Unintended cleavage of the methoxymethyl (MOM) ether is the most probable cause. This is typically triggered by acidic conditions in your reaction mixture, which may not be immediately obvious.
Troubleshooting Steps:
-
pH Measurement and Control:
-
Action: Carefully measure the pH of your reaction mixture at the start and throughout the reaction.
-
Rationale: The MOM group is labile under acidic conditions (pH < 4).[1] Sources of acidity can include acidic reagents, byproducts of the reaction, or even acidic impurities in your solvents or starting materials.
-
-
Reagent Purity Check:
-
Action: Ensure all reagents and solvents are free from acidic impurities.
-
Rationale: Technical grade solvents or reagents may contain acidic residues that can catalyze the deprotection. Using freshly purified or high-purity grade materials is recommended.
-
-
Inclusion of a Non-Nucleophilic Base:
-
Action: Add a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
-
Rationale: The base will neutralize any trace amounts of acid, thereby protecting the MOM group from cleavage.[1]
-
Problem 2: I am observing the formation of colored impurities and a complex mixture of byproducts in my reaction.
Likely Cause: This is often indicative of the formation and subsequent reaction of an ortho-quinone methide intermediate.
Troubleshooting Steps:
-
Control of Reaction Atmosphere:
-
Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: The oxidation of the phenol to the quinone methide can be initiated by atmospheric oxygen, especially in the presence of trace metal impurities.[3]
-
-
Temperature Optimization:
-
Action: Run the reaction at a lower temperature.
-
Rationale: The formation of reactive intermediates like quinone methides is often accelerated at higher temperatures. Lowering the temperature can reduce the rate of this side reaction.
-
-
pH Adjustment:
-
Action: Adjust the pH of the reaction to be neutral or slightly basic.
-
Rationale: The stability of the phenolic starting material and the propensity for quinone methide formation are pH-dependent.[3] Avoiding strongly acidic or basic conditions can minimize this side reaction pathway.
-
Problem 3: My reaction is proceeding very slowly or not at all. How can I optimize the conditions without degrading my starting material?
Likely Cause: The reaction conditions, particularly temperature and concentration, may not be optimal for the desired transformation.
Troubleshooting Steps:
-
Gradual Temperature Increase:
-
Action: Incrementally increase the reaction temperature while carefully monitoring the reaction progress and the formation of any byproducts.
-
Rationale: Many organic reactions have a significant activation energy and require thermal input. A systematic increase in temperature will help identify the optimal point where the reaction rate is acceptable without significant degradation.
-
-
Catalyst Screening:
-
Action: If applicable, screen a variety of catalysts (e.g., different Lewis acids or bases) to find one that promotes the desired reaction at a lower temperature.
-
Rationale: A more efficient catalyst can lower the activation energy of the desired reaction, allowing it to proceed at a milder temperature and minimizing side reactions.
-
-
Solvent Selection:
-
Action: Experiment with different solvents that have higher boiling points or that are known to better solvate the reactants and stabilize the transition state.
-
Rationale: The choice of solvent can have a profound impact on reaction rates. A solvent that better facilitates the desired reaction mechanism can lead to a significant rate enhancement.
-
Part 3: Experimental Protocols & Data
This section provides a generalized protocol for monitoring reactions involving this compound and a table summarizing key stability and reactivity parameters.
Protocol: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Sample Preparation: At regular intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a buffer solution to neutralize any acid or base).
-
Extraction: If necessary, extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
TLC Analysis: Spot the extracted sample onto a TLC plate alongside a spot of the starting material (this compound) and any known standards.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate).
-
Interpretation: Compare the Rf values of the spots in the reaction mixture to the standards to monitor the consumption of the starting material and the formation of products and byproducts.
Data Summary: Stability and Reactivity of this compound
| Parameter | Condition | Observation/Recommendation |
| pH Stability | pH < 4 | Risk of MOM group cleavage.[1] Avoid acidic conditions. |
| pH 4 - 12 | MOM group is generally stable.[1] Optimal range for many reactions. | |
| pH > 12 | Generally stable, but strong bases may promote other reactions. | |
| Thermal Stability | Room Temperature | Stable under normal storage conditions. |
| Elevated Temperatures | Increased risk of MOM group cleavage and potential thermolysis.[2] Use the lowest effective temperature. | |
| Key Reactivity | Acidic Conditions | Prone to deprotection of the MOM ether.[1] |
| Oxidizing Conditions | Potential for oxidation to form reactive ortho-quinone methide intermediates.[3] |
Part 4: Visualization of Key Concepts
Diagram 1: pH Stability of the Methoxymethyl (MOM) Group
Caption: pH-dependent stability of the MOM protecting group.
Diagram 2: Troubleshooting Workflow for Unwanted Byproducts
Caption: A logical workflow for troubleshooting common side reactions.
References
- The radical-induced decomposition of 2-methoxyphenol - Semantic Scholar. (n.d.).
- The Generation and Reactions of Quinone Methides - PMC - PubMed Central - NIH. (n.d.).
- METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. (n.d.).
- Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate - PubMed. (1997).
- (PDF) Catalytic mechanism of the oxidative demethylation of 4- (methoxymethyl)phenol by vanillyl-alcohol oxidase: Evidence for formation of a p-quinone methide intermediate - ResearchGate. (n.d.).
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. The radical-induced decomposition of 2-methoxyphenol | Semantic Scholar [semanticscholar.org]
- 3. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-(Methoxymethyl)phenol Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for common issues encountered during chemical reactions involving 2-(Methoxymethyl)phenol. As a protected phenol, this reagent presents unique challenges and opportunities in multi-step synthesis. This resource is designed to help you navigate these complexities, optimize your reaction conditions, and achieve higher conversion rates.
Frequently Asked Questions (FAQs)
FAQ 1: My electrophilic aromatic substitution (EAS) reaction on this compound is resulting in a low yield of the desired product. What are the likely causes?
Low yields in electrophilic aromatic substitution reactions of this compound are common and can often be attributed to several factors ranging from reagent purity to reaction conditions. The methoxymethyl (MOM) ether group is a strong activating, ortho, para-director, which can sometimes lead to undesired side reactions if not properly controlled.
Troubleshooting Steps:
-
Assess Reagent and Solvent Purity: Ensure all starting materials, including the this compound, electrophile, and solvent, are pure and dry. Moisture can deactivate Lewis acid catalysts and interfere with the reaction.
-
Optimize Reaction Temperature: Phenols and their ethers are highly activated, and many electrophilic substitutions can proceed under milder conditions than those required for benzene.[1] Elevated temperatures can lead to decomposition and the formation of polymeric byproducts.[2] Try lowering the reaction temperature to improve selectivity and reduce side reactions.
-
Control Stoichiometry: Carefully control the molar ratio of the electrophile to the substrate. Due to the high reactivity of the MOM-protected phenol, using a large excess of the electrophile can lead to polysubstitution, a common cause of low yields for the desired mono-substituted product.[3][4]
-
Choice of Catalyst and Solvent: For reactions requiring a Lewis acid catalyst (e.g., Friedel-Crafts acylation), the choice and amount of catalyst are critical. Overly strong Lewis acids or high concentrations can lead to complexation with the ether oxygen, potentially cleaving the MOM group or promoting unwanted side reactions. The use of polar aprotic solvents like THF or DMF can be beneficial for some reactions.[2]
FAQ 2: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity for ortho vs. para substitution?
The methoxymethyl group in this compound directs incoming electrophiles to the ortho and para positions.[3][5][6] The ratio of these isomers is influenced by both electronic and steric factors.
Troubleshooting Strategies for Regioselectivity:
-
Steric Hindrance: The existing methoxymethyl group at the 2-position will sterically hinder the approach of the electrophile to the adjacent ortho position (position 3). Consequently, the para position (position 5) is generally the more accessible site for substitution, especially with bulky electrophiles.[7][8] If the ortho product is desired, using a smaller electrophile may slightly favor its formation, but the para isomer will likely remain the major product.
-
Solvent Effects: The choice of solvent can influence the ortho/para ratio. In some cases, non-polar solvents may favor the formation of the para isomer due to reduced solvation of the transition state.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, which is often the para isomer due to reduced steric hindrance.
FAQ 3: During an O-alkylation of the phenolic oxygen (after deprotection), I am getting a significant amount of C-alkylation. How can I favor O-alkylation?
This is a classic issue in phenoxide chemistry. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.
Optimizing for O-Alkylation:
| Factor | To Favor O-Alkylation | To Favor C-Alkylation | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Polar Protic (e.g., water, ethanol) | Polar aprotic solvents do not strongly solvate the phenoxide oxygen, leaving it more available for nucleophilic attack. Polar protic solvents form hydrogen bonds with the oxygen, shielding it and making the carbon atoms of the ring more likely to react.[9] |
| Counter-ion | K+, Cs+ | Li+, Na+ | Larger, "softer" counter-ions associate less tightly with the phenoxide oxygen, increasing its nucleophilicity. |
| Leaving Group | Good leaving groups (I-, Br-, TsO-) | Poorer leaving groups | Follows standard SN2 trends. |
| Temperature | Lower Temperatures | Higher Temperatures | O-alkylation is often kinetically favored, while C-alkylation can be thermodynamically favored. |
FAQ 4: I suspect the methoxymethyl (MOM) protecting group is being cleaved during my reaction. How can I prevent this?
The MOM group is an acetal and is known to be labile under acidic conditions.[10][11][12]
Conditions that Threaten MOM Group Stability:
-
Strong Acids: The MOM group is readily cleaved by strong protic acids (e.g., HCl, H₂SO₄) and strong Lewis acids (e.g., AlCl₃, TiCl₄).[11][13]
-
Reaction Work-up: Acidic aqueous work-ups can inadvertently cleave the MOM group.
Preventative Measures:
-
Avoid Acidic Reagents: If possible, choose reaction pathways that do not require strongly acidic conditions.
-
Use Milder Lewis Acids: In reactions like Friedel-Crafts, consider using milder Lewis acids such as ZnCl₂ or FeCl₃.
-
Neutral or Basic Work-up: During product isolation, use a neutral or mildly basic aqueous wash (e.g., saturated sodium bicarbonate solution) to quench the reaction before extraction.
-
Alternative Protecting Groups: If acidic conditions are unavoidable in subsequent steps, consider using a more robust protecting group from the outset.
Experimental Protocols
Protocol 1: General Procedure for ortho-Formylation of a Phenol (as a reference for this compound reactions)
This protocol for the formylation of phenols can be adapted for this compound, with the expectation of substitution primarily at the para position due to steric hindrance.
Reaction:
Procedure:
-
To a mixture of the phenolic derivative (1 equivalent), anhydrous magnesium chloride (1.5 equivalents), and dry triethylamine (3.75 equivalents) in anhydrous acetonitrile, add dry paraformaldehyde (6.75 equivalents).[14]
-
Heat the mixture to reflux and monitor the reaction progress by TLC.[14]
-
Upon completion, cool the mixture to room temperature.[14]
-
Add 5% aqueous HCl and extract the product with a suitable organic solvent (e.g., diethyl ether).[14]
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by flash chromatography on silica gel.[14]
Visualizing Reaction Pathways
Diagram 1: Troubleshooting Low Yield in Electrophilic Aromatic Substitution
Caption: Decision tree for troubleshooting low yields in EAS.
Diagram 2: O-Alkylation vs. C-Alkylation of Phenoxides
Caption: Factors influencing O- vs. C-alkylation.
References
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
- Quora. (2021, March 18). Why are phenols ortho-para directing?
- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
- Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acyl
- Wikipedia. (n.d.). Ortho effect.
- Convenient Method for the ortho-Formyl
- Organic Chemistry Portal. (n.d.). MOM Ethers.
- BenchChem. (2025). Role of MOM group in organic synthesis. BenchChem Technical Support.
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
- Chemistry LibreTexts. (2019, June 5). 19.
- Chemistry LibreTexts. (2022, September 24). 16.
- University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2025, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
- ResearchGate. (2025, August 6). Hydrodeoxygenation of 2-methoxy phenol: Effects of catalysts and process parameters on conversion and products selectivity.
- Phenol _Electrophilic substitution rxn. (n.d.).
- Biosynth. (n.d.). This compound | 5635-98-3.
- Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019, November 18).
- MDPI. (2022, November 17).
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- PharmaXChange.info. (2011, April 9).
- Chemistry Steps. (n.d.). Reactions of Phenols.
- Quora. (2023, March 31). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?
- ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- The Williamson Ether Synthesis. (n.d.).
- An Enzyme-based Spectrophotometric Method for the determination of Phenolic Compound (2- Methoxyphenol) Using Peroxidase. (n.d.).
- Semantic Scholar. (2022, November 17).
- Org. Synth. 2012, 89, 220. (2012).
- YouTube. (2018, September 30). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced.
- Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019, May 14). PMC.
- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols.
- RSC Publishing. (n.d.).
- ResearchGate. (2025, August 6).
- NIST. (n.d.). Phenol, 2-methoxy-4-(methoxymethyl)-.
- ChemScene. (n.d.). 5635-98-3 | this compound.
- NIST. (n.d.). Phenol, 2-methoxy-.
- PubMed Central. (2014, September 16).
- ResearchGate. (n.d.).
- Human Metabolome Database. (2012, September 11). Showing metabocard for 2-Ethoxy-4-(methoxymethyl)phenol (HMDB0038354).
Sources
- 1. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
Stability issues of 2-(Methoxymethyl)phenol under different storage conditions
Technical Support Center: 2-(Methoxymethyl)phenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. Its purpose is to address common stability issues encountered during storage and experimentation, ensuring the integrity and reproducibility of your results. The information herein is synthesized from established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve problems that may arise from the instability of this compound.
Question 1: Why are my reaction yields unexpectedly low or my results inconsistent?
Answer: This is a frequent issue when a reagent has degraded. This compound, like many phenolic compounds, can degrade under suboptimal storage conditions, leading to a lower concentration of the active compound in your stock. The primary culprits are exposure to oxygen, light, and elevated temperatures.[1][2][3]
-
Causality: The phenol functional group is susceptible to oxidation, which can be accelerated by light (photo-oxidation) and heat.[1][2] This process can lead to the formation of various byproducts that may not participate in your intended reaction or could act as inhibitors. The ether linkage, while generally more stable, can also be susceptible to cleavage under harsh conditions.
-
Troubleshooting Steps:
-
Verify Purity: Immediately assess the purity of your current stock of this compound using a suitable analytical method like HPLC or GC-MS (see protocol below).
-
Review Storage Protocol: Check if the compound has been consistently stored under the recommended conditions (cool, dark, inert atmosphere).
-
Use a Fresh Aliquot: If possible, use a new, unopened container of the compound for a comparative experiment.
-
Implement Inert Gas: When preparing solutions, particularly for long-term storage or sensitive reactions, degas the solvent and blanket the headspace of the vial with an inert gas like argon or nitrogen.
-
Question 2: I'm observing a new, unidentified peak in my HPLC/GC-MS analysis. What could it be?
Answer: The appearance of new peaks is a strong indicator of degradation. For this compound, the structure suggests a few likely degradation pathways.
-
Likely Impurities & Degradants:
-
Oxidation Products: Phenols can oxidize to form colored quinone or quinone-methide type structures. This is often accompanied by a visible change in the sample's color, from colorless to yellow or brown.[4]
-
Guaiacol (2-Methoxyphenol): Cleavage of the methoxymethyl ether bond could lead to the formation of guaiacol. This is a common impurity in related syntheses and a potential degradation product.[4][5]
-
Phenol and Benzene-1,2-diol (Pyrocatechol): These could arise from more extensive degradation of the starting material or be present as impurities from the synthesis of guaiacol itself.[5]
-
-
Identification Workflow:
-
Mass Spectrometry (MS): If using LC-MS or GC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peak. Compare this to the molecular weights of potential degradants (e.g., Guaiacol: 124.14 g/mol ).
-
Reference Standard: If a specific impurity is suspected (like guaiacol), run a commercially available standard of that compound on your analytical system to compare retention times.
-
Forced Degradation Study: To confirm, you can perform a forced degradation study on a small, pure sample of this compound. Expose it to harsh conditions (e.g., UV light, heat, or a mild oxidant) and monitor the formation of the impurity peak over time.
-
Question 3: My previously colorless solution of this compound has turned yellow/brown. Is it still usable?
Answer: A change in color is a definitive sign of chemical degradation.[4] This coloration is typically due to the formation of oxidized, conjugated species originating from the phenol ring.
-
Expert Recommendation: It is strongly advised not to use a discolored solution for any quantitative or sensitive application. The presence of these impurities can lead to unpredictable side reactions, altered kinetics, and non-reproducible results. The actual concentration of your desired compound is also no longer known without re-quantification. The material should be discarded according to your institution's safety protocols, or repurified if the scale of the experiment justifies it.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf-life and maintain purity, this compound should be stored under controlled conditions that minimize exposure to catalysts of degradation.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a cool environment (2-8 °C recommended).[6] | Reduces the rate of chemical degradation.[7][8] |
| Light | Store in an amber or opaque vial. Keep in the dark. | Prevents photo-oxidation, a common degradation pathway for phenols.[1][2] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation of the electron-rich phenol ring by atmospheric oxygen. |
| Container | Use a tightly sealed, properly labeled container. | Prevents contamination and exposure to moisture.[9][10] |
Q2: How can I quantitatively assess the purity of my this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for purity assessment.[11][12] Gas Chromatography (GC) is also suitable.[5]
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general starting point; optimization may be required for your specific system.
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution with the mobile phase to a working concentration of ~50-100 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: A gradient elution is often effective. For example, a mixture of Water (A) and Acetonitrile (B), both with 0.1% formic acid.
-
Start with a 70:30 (A:B) mixture.
-
Ramp to a higher concentration of acetonitrile over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm.[8]
-
Column Temperature: 30 °C.[8]
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[11]
-
Q3: What is the primary degradation pathway for this compound?
A3: While specific studies on this compound are limited, the degradation can be inferred from the chemistry of phenols and ethers. The most probable pathway involves oxidation of the phenol ring, which is the most reactive site.
-
Mechanism: The process likely begins with the formation of a phenoxy radical. This radical is susceptible to further reactions, including dimerization or reaction with oxygen to form peroxy radicals, which can then propagate to form quinone-like structures. This is a common aerobic degradation pathway for phenolic compounds.[13][14] A secondary, less likely pathway under standard conditions could involve the cleavage of the ether bond.
Visualizations
Logical Workflow: Troubleshooting Purity Issues
Caption: Troubleshooting workflow for purity issues.
Potential Degradation Pathway
Caption: Potential degradation pathways for this compound.
References
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]
- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. [Link]
- Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. [Link]
- Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. MDPI. [Link]
- Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine.
- Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Safety Data Sheet: 2-Methoxyphenol. Carl Roth. [Link]
- Guaiacol or 2-Methoxyphenol Pure n BP Manufacturers. Muby Chemicals. [Link]
- Determination of method accuracy as % recovery of 2-methoxy phenol from environmental samples.
- 2-Methoxy-4-(methoxymethyl)phenol Compound Summary. PubChem. [Link]
- Guaiacol. Wikipedia. [Link]
- Phenol, 2-methoxy- Substance Details. US EPA. [Link]
- Phenol, 2-ethoxy-4-(methoxymethyl)- Compound Summary. PubChem. [Link]
- Phenol, 2-methoxy-4-(methoxymethyl)-. NIST WebBook. [Link]
- Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691). FooDB. [Link]
- Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH. [Link]
- Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage p
- Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastew
Sources
- 1. mdpi.com [mdpi.com]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Guaiacol - Wikipedia [en.wikipedia.org]
- 5. Guaiacol or 2-Methoxyphenol Pure n BP Manufacturers, with SDS [mubychem.com]
- 6. This compound 95% | CAS: 5635-98-3 | AChemBlock [achemblock.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of 2-Methoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]
- 14. Identification of Genes and Pathways Related to Phenol Degradation in Metagenomic Libraries from Petroleum Refinery Wastewater | PLOS One [journals.plos.org]
Managing exothermic reactions during the synthesis of 2-(Methoxymethyl)phenol
A Guide to Managing Exothermic Reactions for Researchers and Process Chemists
Welcome to the technical support guide for the synthesis of 2-(Methoxymethyl)phenol. As Senior Application Scientists, we have designed this resource to provide you with in-depth, field-proven insights into safely managing the significant exothermic risks associated with this procedure. The synthesis, while straightforward in principle, involves highly reactive reagents and the potential for dangerous thermal runaway. This guide moves beyond simple step-by-step instructions to explain the causality behind our recommended protocols, ensuring a self-validating and safe experimental design.
Understanding the Thermal Hazard: Why is This Reaction Exothermic?
The synthesis of this compound is typically achieved via a Williamson ether synthesis, a classic SN2 reaction.[1] This process involves two key stages, both of which contribute to the overall heat evolution:
-
Deprotonation of Phenol: A base, often a strong one like sodium hydride (NaH), is used to deprotonate the phenolic hydroxyl group. This acid-base reaction is itself exothermic. When using reactive hydrides, the evolution of flammable hydrogen gas adds another layer of risk.[2]
-
O-Alkylation: The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic alkylating agent, chloromethyl methyl ether (CMME). This nucleophilic substitution is the primary heat-generating step.[3] The high reactivity of CMME makes this reaction particularly vigorous and prone to rapid exotherms if not properly controlled.[4][5]
Failure to manage the heat generated can lead to a thermal runaway, characterized by a rapid, uncontrolled increase in temperature and pressure. This can result in solvent boiling, vessel over-pressurization, and the release of toxic and carcinogenic materials.
Troubleshooting Guide: Exotherm Management
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
-
Question: I've just started adding my base/CMME, and the temperature is rising much faster than expected, overshooting my target temperature. What's happening and what should I do?
-
Answer:
-
Probable Cause: This is the most common sign of an impending thermal runaway. The rate of heat generation is exceeding the rate of heat removal by your cooling system. This is typically caused by:
-
Reagent Addition is Too Fast: The most likely culprit. You are adding the reactive species (base or CMME) faster than it can be consumed and the resulting heat can be dissipated.
-
Inadequate Cooling: Your cooling bath (e.g., ice-water) may not have sufficient capacity or surface area contact with the reaction flask.
-
Poor Stirring: Inefficient mixing can create localized "hot spots" where the concentration of reagents is high, leading to a rapid localized reaction that then propagates through the vessel.
-
-
Immediate Corrective Actions:
-
STOP THE ADDITION IMMEDIATELY.
-
Ensure the cooling bath is topped up and making good contact with the flask. If using an ice bath, add more ice and salt to lower the temperature.
-
Increase the stirring rate to improve heat transfer and break up any hot spots.
-
If the temperature continues to rise after stopping the addition, prepare to execute an emergency quench procedure (see Detailed Protocols).
-
-
Issue 2: Delayed Exotherm or "Induction Period"
-
Question: I've added a significant portion of my CMME, but the temperature hasn't increased much. Is this normal?
-
Answer:
-
Probable Cause: This is a particularly dangerous situation. An "induction period" can occur where the reaction is not initiating as expected, allowing a large amount of unreacted, high-energy reagents to accumulate. When the reaction finally does initiate, the combined energy release from the accumulated reagents can be explosive. Causes include:
-
Low Initial Temperature: The reaction may be too cold to initiate properly, overcoming the activation energy barrier.
-
Poor Reagent Quality: Impurities in the starting phenol or solvent could be inhibiting the reaction.
-
-
Immediate Corrective Actions:
-
STOP THE ADDITION IMMEDIATELY. Do not add any more reagent until the issue is understood.
-
Do NOT attempt to warm the reaction mixture aggressively. A sudden initiation could be catastrophic.
-
Maintain cooling and stirring. A very slight, controlled temperature increase (1-2 °C) might be attempted, but extreme caution is advised.
-
The safest course of action is often to quench the entire unreacted mixture in a controlled manner as if it were an emergency.
-
-
Issue 3: Formation of Impurities and Low Yield
-
Question: My final product is impure, and the yield is low. Could this be related to temperature control?
-
Answer:
-
Probable Cause: Absolutely. Poor temperature control is a leading cause of side reactions in phenol alkylation.[2] The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[6]
-
High Temperatures Favor C-Alkylation: Elevated temperatures can provide the necessary activation energy for the less-favored C-alkylation pathway, leading to ortho- and para-substituted byproducts.
-
Reagent Decomposition: The alkylating agent, CMME, can degrade at higher temperatures, further reducing yield.
-
-
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction at the lowest practical temperature that allows for a reasonable reaction rate (typically 0-10 °C).
-
Solvent Choice: Aprotic polar solvents like DMF or THF can help stabilize the phenoxide and favor O-alkylation.[2]
-
Controlled Addition: Slow, dropwise addition ensures that the concentration of the alkylating agent is always low, minimizing side reactions.
-
-
Safety First: Handling Chloromethyl Methyl Ether (CMME)
Chloromethyl methyl ether (CAS No. 107-30-2) is a highly toxic, volatile, flammable liquid and is classified as a human carcinogen.[7][8] All handling must be performed with extreme caution.
| Hazard | Precautionary Measures |
| Carcinogenicity | All manipulations must be conducted in a certified chemical fume hood.[9] Establish a regulated, marked area for its use.[9] |
| Toxicity (Fatal if Inhaled) | Use a half-face, filter-type respirator for dusts, mists, and fumes, or a self-contained breathing apparatus if necessary.[7] Ensure adequate ventilation at all times.[7] |
| Flammability | Highly flammable liquid and vapor.[8] Keep away from heat, sparks, open flames, and hot surfaces.[7] Use explosion-proof electrical equipment and non-sparking tools.[8] |
| Reactivity | Reacts with water and moisture to form poisonous Hydrogen Chloride gas.[9] Store in a tightly closed container under inert gas in a cool, dry place.[7][9] |
| Personal Exposure | Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[7] In case of skin contact, immediately wash with soap and running water for at least 15 minutes. |
Detailed Experimental Protocols
These protocols are designed to maximize safety and control over the exothermic reaction.
Protocol 1: Controlled Synthesis of this compound
This protocol emphasizes slow addition and vigilant temperature monitoring.
-
Vessel Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel under an inert atmosphere (Nitrogen or Argon), add phenol (1.0 eq) and anhydrous solvent (e.g., THF, 10 mL/mmol of phenol).
-
Cooling: Cool the flask to 0 °C using an ice-salt bath.
-
Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in the addition funnel with anhydrous THF. Add the NaH slurry portion-wise to the stirred phenol solution, ensuring the internal temperature does not exceed 5 °C. (Note: Hydrogen gas will evolve).
-
Phenoxide Formation: Allow the mixture to stir at 0-5 °C for 30-60 minutes after the NaH addition is complete, or until gas evolution ceases.
-
CMME Addition: Charge the addition funnel with chloromethyl methyl ether (CMME, 1.1 eq). Add the CMME dropwise to the phenoxide solution over a period of 1-2 hours. Crucially, maintain the internal temperature below 5 °C throughout the entire addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress by TLC. If the reaction is sluggish, the temperature can be allowed to slowly warm to room temperature.
-
Controlled Quench: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted NaH. This quenching step is also exothermic and may evolve gas.[10]
-
Workup: Proceed with standard aqueous workup and extraction.
Protocol 2: Emergency Quenching of a Runaway Reaction
This procedure should be prepared before starting the experiment. Have a quenching agent and a larger cooling bath ready.
-
Assess and Alert: Announce the emergency to others in the lab.
-
Stop Reagent Flow: Immediately stop the addition of any reagents.
-
Maximize Cooling: Add the flask to a larger pre-chilled bath (e.g., dry ice/acetone). Do NOT add water to a reaction containing NaH if it can be avoided.
-
Controlled Quench: If cooling alone is insufficient, add a less reactive quenching agent via syringe or cannula.[11] A high-boiling alcohol like isopropanol is a good choice to slowly neutralize unreacted NaH and CMME.[12] Add the isopropanol slowly while monitoring the temperature and gas evolution.
-
Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Visualizations and Workflows
Safe Synthesis Workflow
The following diagram outlines the critical steps and decision points for a safe synthesis.
Caption: Critical workflow for managing the synthesis of this compound.
Troubleshooting a Thermal Excursion
This decision tree guides actions during a temperature spike.
Caption: Decision tree for responding to a thermal excursion event.
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different base, like potassium carbonate (K₂CO₃)?
-
A1: Yes, a weaker base like K₂CO₃ can be used and is often safer as the deprotonation step is less vigorous.[2] However, the reaction may require higher temperatures (e.g., reflux in acetone) and longer reaction times, which presents a different set of safety considerations and may still favor C-alkylation. A thorough risk assessment for the new conditions is required.
-
-
Q2: Are there safer alternatives to chloromethyl methyl ether (CMME)?
-
A2: Yes. Due to the high carcinogenicity of CMME, alternatives are often sought.[13] One common alternative is to use dimethoxymethane (DMM) with an acid catalyst like P₂O₅ or a sulfonic acid.[13] This avoids CMME entirely but constitutes a different reaction mechanism and requires its own safety and optimization studies.
-
-
Q3: My reaction has stalled. Can I warm it up to speed it up?
-
A3: This must be done with extreme caution. If a large amount of unreacted reagent has accumulated, warming the flask can trigger a dangerous runaway reaction. Only consider gentle warming (e.g., removing the ice bath and allowing it to slowly warm to room temperature) after you have confirmed via an in-process control (like TLC) that the concentration of starting material is decreasing and product is forming as expected. Never apply direct heat from a heating mantle.
-
-
Q4: How do I properly dispose of CMME and related waste?
-
A4: All waste contaminated with CMME, including gloves, pipette tips, and solvent waste, must be collected in a specifically designated and labeled hazardous waste container.[14] Do not mix with other waste streams. Follow your institution's specific guidelines for the disposal of carcinogenic materials.[14]
-
References
- Albert Einstein College of Medicine. (n.d.). Methyl Chlormethyl Ether Awareness Training.
- New Jersey Department of Health. (n.d.). Hazard Summary: Chloromethyl Methyl Ether.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Chloromethyl methyl ether.
- Loba Chemie. (2016). Safety Data Sheet: Chloromethyl Methyl Ether for Synthesis.
- Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
- UCLA EH&S. (n.d.). Standard Operating Procedures for Methyl chloromethyl ether.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
- University of California, Berkeley. (n.d.). Common Standard Operating Procedure for Quenching Pyrophoric Materials.
- Williamson Ether Synthesis. (n.d.). University of Massachusetts.
- Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
- BenchChem. (2025). (2-Methoxyethyl)phenol via Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). The Williamson Ether Synthesis.
- Name Reactions. (n.d.). Williamson Ether Synthesis.
- BenchChem. (2025). Troubleshooting guide for "2-Amino-4-methoxyphenol" synthesis reactions.
- BenchChem. (2025). A Technical Guide to the Proposed Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol.
- Biosynth. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1).
- Wikipedia. (n.d.). Williamson ether synthesis.
- BenchChem. (2025). An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol.
- Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?.
- PubMed. (n.d.). Alkylation of phenol: a mechanistic view.
- Dstl. (n.d.). Heat of Pyrolysis of Phenolic Resin.
- BenchChem. (2025). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
- BenchChem. (2025). Optimizing Reaction Conditions for 4-Methoxy-2,3,5,6-tetramethylphenol Synthesis.
- PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol.
- ChemicalBook. (n.d.). 2-methoxy-4-(methoxymethyl)-pheno synthesis.
- BenchChem. (2025). Navigating the Safety Landscape of 2-Amino-5-(methoxymethyl)phenol: A Technical Guide.
- Google Patents. (n.d.). US3987105A - Process for methoxymethylation of phenolic hydroxyl groups.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 5. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. westliberty.edu [westliberty.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. nj.gov [nj.gov]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. US3987105A - Process for methoxymethylation of phenolic hydroxyl groups - Google Patents [patents.google.com]
- 14. bu.edu [bu.edu]
Identification and characterization of byproducts in 2-(Methoxymethyl)phenol synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methoxymethyl)phenol. As a key intermediate in various synthetic pathways, the purity of this compound is paramount. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and characterize byproducts, optimize your reaction conditions, and ensure the integrity of your synthesis.
Introduction to the Synthetic Landscape
The synthesis of this compound, while seemingly straightforward, is often complicated by the formation of several byproducts. The most common synthetic routes involve the reaction of a phenol with a methoxymethylating agent. Understanding the nuances of these reactions is the first step in effective troubleshooting. The primary synthetic approaches include:
-
Williamson Ether Synthesis: This classic method involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack a methoxymethyl halide.
-
Acid-Catalyzed Methoxymethylation: This approach utilizes a reagent like dimethoxymethane in the presence of an acid catalyst to introduce the methoxymethyl group.
Each of these methods has its own set of potential side reactions and byproduct profiles, which we will explore in detail.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
FAQ 1: Low Yield of this compound
Question: I am experiencing a low yield of my desired this compound product. What are the likely causes and how can I improve it?
Answer: A low yield in this synthesis can stem from several factors, primarily related to incomplete reaction, competing side reactions, or product loss during workup.[1][2]
Possible Causes & Solutions:
-
Incomplete Deprotonation (Williamson Synthesis): The phenoxide is the active nucleophile. Incomplete deprotonation of the starting phenol will result in unreacted starting material.
-
Solution: Ensure you are using a sufficiently strong base to fully deprotonate the phenol. For phenols, which are more acidic than aliphatic alcohols, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient.[3] For less reactive systems, stronger bases like sodium hydride (NaH) can be used, but require anhydrous conditions.[3]
-
-
Competing E2 Elimination: This is a common side reaction in Williamson ether synthesis, especially with sterically hindered alkyl halides.[4] While methoxymethyl halides are primary, the reaction conditions can still favor elimination.
-
Solution: Lowering the reaction temperature generally favors the SN2 substitution over elimination.[4]
-
-
Suboptimal Reaction Conditions:
-
Solution: Ensure your reagents are pure and your solvents are anhydrous, especially when using water-sensitive reagents like NaH.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product decomposition from prolonged reaction times.[1]
-
FAQ 2: Identification of an Isomeric Byproduct
Question: My reaction mixture shows a second major spot on TLC, and the NMR of my crude product is complex. I suspect an isomeric byproduct. What is it and how can I identify it?
Answer: The most common isomeric byproduct in the synthesis of this compound is the para-substituted isomer, 4-(methoxymethyl)phenol . Phenol is an ortho-para directing group, so substitution at the para position is a highly probable side reaction.
Identification and Characterization:
-
Chromatographic Separation: The ortho and para isomers can often be separated by column chromatography on silica gel.[6][7][8] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point.
-
Spectroscopic Analysis:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between the ortho and para isomers.
-
This compound: Will show a more complex splitting pattern in the aromatic region due to the lower symmetry.
-
4-(Methoxymethyl)phenol: Will exhibit a characteristic AA'BB' system (two doublets) in the aromatic region due to its C₂ symmetry.
-
-
¹³C NMR: The number of signals in the aromatic region can also help distinguish the isomers. The para isomer will have fewer aromatic signals due to symmetry.
-
| Compound | ¹H NMR (Aromatic Region) | ¹³C NMR (Aromatic Signals) |
| This compound | Complex multiplet | 6 signals |
| 4-(Methoxymethyl)phenol | Two doublets (AA'BB') | 4 signals |
This table provides expected general characteristics. Actual chemical shifts will vary based on the solvent and spectrometer frequency.
FAQ 3: Presence of High Molecular Weight Byproducts
Question: I am observing a significant amount of a high-boiling, possibly oligomeric or polymeric, byproduct in my reaction. What is this and how can I prevent its formation?
Answer: The formation of high molecular weight byproducts is a known issue in reactions involving phenols and electrophiles. These are often bis(hydroxyphenyl)methane derivatives or other oligomeric species.[9][10][11] They arise from the reaction of the phenol with formaldehyde (which can be present as a contaminant or formed in situ) or from further reaction of the product with the starting materials.
Mechanism of Formation and Prevention:
-
Formation Pathway: The phenoxide can attack the methoxymethyl cation at the carbon, leading to C-alkylation instead of O-alkylation. The resulting hydroxymethylphenol can then react with another phenol molecule to form a methylene-bridged dimer.
-
Preventative Measures:
-
Control of Stoichiometry: Use a modest excess of the methoxymethylating agent to favor the desired O-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can help to minimize these side reactions.
-
Choice of Reagent: Using a milder methoxymethylating agent or a different synthetic route may be necessary if dimer formation is a significant problem.
-
Analytical Protocols for Byproduct Characterization
Accurate identification of byproducts is crucial for effective troubleshooting. The following are recommended analytical workflows.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds in your reaction mixture.[12][13]
Experimental Protocol:
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic peak shape of the phenolic compounds, derivatization is often employed. Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[12][13]
-
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) is used to separate compounds with a range of boiling points.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the main product and byproducts by comparing their mass spectra to a library (e.g., NIST) and by interpreting their fragmentation patterns.
-
Expected Fragmentation Patterns:
-
This compound (and its para isomer): The molecular ion peak (M⁺) should be observed at m/z = 138. A characteristic fragment at m/z = 107 is expected, corresponding to the loss of the methoxymethyl group.[14]
-
Bis(hydroxyphenyl)methane derivatives: These will have higher molecular weights. For example, 2,2'-methylenebis(phenol) has a molecular weight of 200.23 g/mol .[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the main product and any isolated byproducts.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the purified compound (or crude mixture, if desired) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Interpretation:
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of your product and identify byproducts.
-
Visualizing the Synthetic Landscape
The following diagrams illustrate the key reaction pathways and potential pitfalls in the synthesis of this compound.
Caption: Synthetic routes to this compound and common side reactions.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- Benchchem. (2025). An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol. Benchchem.
- The Royal Society of Chemistry. (n.d.).
- Benchchem. (2025). In-depth Technical Guide: 1H and 13C NMR Spectral Data for 2-Methoxy-3,4,5-trimethylphenol. Benchchem.
- PubChem. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol.
- Mohammed, I. A., Ahmed, M., Ikram, R., & Hussain, R. (2018). 1,3-oxazepine compounds derived from azomethine: Synthesis, characterization and antibacterial evaluation.
- The Williamson Ether Synthesis. (n.d.).
- Ahmad, F. B. H., & Bruce, J. M. (n.d.).
- ChemicalBook. (n.d.). p-(2-Methoxyethyl) phenol(56718-71-9) 13C NMR spectrum. ChemicalBook.
- PrepChem.com. (n.d.). Synthesis of 4-(2'-methoxyethyl)phenol. PrepChem.com.
- SpectraBase. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Google Patents. (n.d.). CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method.
- Biosynth. (n.d.). This compound | 5635-98-3 | FAA63598. Biosynth.
- Roessner, U., & Dias, D. A. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor.
- Benchchem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. Benchchem.
- ChemicalBook. (n.d.). 2-methoxy-4-(methoxymethyl)-pheno synthesis. ChemicalBook.
- Google Patents. (n.d.). US3987105A - Process for methoxymethylation of phenolic hydroxyl groups.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. (n.d.).
- Benchchem. (2025). Application Notes and Protocols for the Purification of Synthesized 4-Methoxy-2,3,6-trimethylphenol. Benchchem.
- PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed.
- ResearchGate. (n.d.). Phenol methoxymethyl ether substrates.
- Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
- NIST. (n.d.). Phenol, 2-methoxy-4-(methoxymethyl)-. NIST WebBook.
- Sigma-Aldrich. (n.d.). Bis(2-hydroxyphenyl)methane 98 2467-02-9. Sigma-Aldrich.
- Google Patents. (n.d.). Method of separating components of phenols mixture by distillation.
- Thermo Fisher Scientific. (n.d.).
- Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
- EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA.
- Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
- PubChem. (n.d.). Bis(4-hydroxyphenyl)methane.
- National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS.
- MDPI. (n.d.).
- Simson Pharma Limited. (n.d.). 2,2`-Bis(hydroxyphenyl)methane-D4 | CAS No- NA. Simson Pharma Limited.
- PubChem. (n.d.). Bis(4-hydroxyphenyl)methanone;methane.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. rsc.org [rsc.org]
- 4. 2-Methoxy-4-methylphenol(93-51-6) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2129908A - Separation of ortho-, meta-, and para-phenylphenols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. WO2017105682A1 - Method of forming phenylene ether oligomer - Google Patents [patents.google.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Phenol, 2,2'-methylenebis(6-(1,1-dimethylethyl)-4-(1-methylpropyl)- | C29H44O2 | CID 175111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Selective Methylation of 2-Hydroxymethyl-phenol
For researchers, synthetic chemists, and professionals in drug development, the precise modification of molecular scaffolds is a cornerstone of innovation. Among the myriad of transformations, the methylation of phenols is a fundamental process, yet one that presents significant challenges when additional reactive functional groups are present. This guide provides an in-depth comparison of various methylating agents for the selective O-methylation of 2-hydroxymethyl-phenol (salicyl alcohol), a substrate of interest in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. We will delve into the mechanistic nuances, practical considerations, and supporting experimental data to empower you to make informed decisions for your synthetic endeavors.
The primary challenge in the methylation of 2-hydroxymethyl-phenol lies in achieving chemoselectivity. The molecule possesses two distinct hydroxyl groups: a phenolic hydroxyl and a benzylic alcohol. The phenolic hydroxyl is more acidic and generally more nucleophilic upon deprotonation, making it the primary target for O-methylation under basic conditions. However, the benzylic alcohol can also undergo methylation, leading to a mixture of products and complicating purification. Furthermore, intramolecular hydrogen bonding between the two hydroxyl groups can influence their reactivity. This guide will explore how the choice of methylating agent and reaction conditions can be tailored to favor the desired selective O-methylation of the phenolic group.
Comparative Analysis of Methylating Agents
The selection of a methylating agent is a critical decision that impacts reaction efficiency, selectivity, safety, and environmental footprint. Below, we compare several commonly employed methylating agents for the O-methylation of phenols, with a specific focus on their application to 2-hydroxymethyl-phenol.
| Methylating Agent | Typical Conditions | Pros | Cons | Selectivity for Phenolic OH |
| Dimethyl Sulfate (DMS) | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Acetone, Water, DMF) | High reactivity, cost-effective, well-established. | Highly toxic and carcinogenic, requires careful handling.[1] | Generally high, but over-methylation of the benzylic alcohol can occur with excess reagent or harsh conditions. |
| Methyl Iodide (MeI) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | High reactivity, versatile. | Toxic and a suspected carcinogen, volatile.[2] | Good, but similar to DMS, chemoselectivity can be an issue. |
| Diazomethane (CH₂N₂) | Ethereal solution, often no base required for phenols. | Clean reaction, high yields, mild conditions. | Extremely toxic, explosive, requires specialized glassware and handling.[3] | High for acidic phenols, less reactive with alcohols. |
| Trimethylsilyldiazomethane (TMS-DM) | Base (e.g., DIPEA), Solvent (e.g., Hexane/Methanol) | Safer alternative to diazomethane, commercially available.[3][4] | Less reactive than diazomethane, may require a catalyst. | Good, offers a safer profile for selective phenolic methylation. |
| Dimethyl Carbonate (DMC) | High temperature, Base (e.g., K₂CO₃, Cs₂CO₃), optional Phase Transfer Catalyst. | "Green" reagent, low toxicity, biodegradable byproducts.[5] | Requires higher temperatures and longer reaction times. | Can be highly selective for the benzylic alcohol under certain catalytic conditions, but selective phenolic methylation is also achievable.[6] |
Mechanistic Insights and Rationale
The predominant mechanism for the O-methylation of phenols with agents like dimethyl sulfate and methyl iodide is the Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group by a base to form a nucleophilic phenoxide ion, which then attacks the electrophilic methyl group of the methylating agent in an SN2 reaction.
Diagram: General Mechanism of Phenolic O-Methylation
Caption: Williamson ether synthesis pathway for phenolic O-methylation.
For 2-hydroxymethyl-phenol, the higher acidity of the phenolic proton (pKa ≈ 10) compared to the benzylic alcohol proton (pKa ≈ 16) means that under stoichiometric base conditions, the phenoxide is preferentially formed. However, with a strong excess of base or a highly reactive methylating agent, deprotonation and subsequent methylation of the less acidic benzylic alcohol can also occur.
Greener alternatives like dimethyl carbonate (DMC) offer a different reactivity profile. While it can methylate phenols at high temperatures, certain catalytic systems, such as sodium-exchanged faujasites, have been shown to selectively methylate the benzylic alcohol of hydroxybenzyl alcohols, leaving the phenolic group untouched.[6] This highlights the importance of catalyst selection when working with bifunctional substrates like 2-hydroxymethyl-phenol.
Diazomethane and its safer surrogate, trimethylsilyldiazomethane (TMS-DM), are excellent reagents for methylating acidic protons. Phenols are sufficiently acidic to react with diazomethane directly, while alcohols typically require a catalyst. This inherent difference in reactivity can be exploited to achieve high selectivity for the phenolic hydroxyl group.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific batch of starting material and desired scale.
Diagram: Experimental Workflow for Methylation
Caption: A generalized workflow for the methylation of 2-hydroxymethyl-phenol.
Protocol 1: Methylation using Dimethyl Sulfate (DMS)
-
Materials: 2-hydroxymethyl-phenol, Dimethyl Sulfate, Anhydrous Potassium Carbonate (K₂CO₃), Acetone, Diethyl ether, Saturated aqueous Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of 2-hydroxymethyl-phenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in acetone, add dimethyl sulfate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: Methylation using Methyl Iodide (MeI)
-
Materials: 2-hydroxymethyl-phenol, Methyl Iodide, Anhydrous Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Ethyl acetate, Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 2-hydroxymethyl-phenol (1.0 eq) in DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Add methyl iodide (1.2 eq) to the suspension and stir the reaction at room temperature. Monitor by TLC.
-
After the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Protocol 3: Green Methylation using Dimethyl Carbonate (DMC)
-
Materials: 2-hydroxymethyl-phenol, Dimethyl Carbonate, Potassium Carbonate (K₂CO₃), Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB, optional).
-
Procedure:
-
In a pressure vessel, combine 2-hydroxymethyl-phenol (1.0 eq), dimethyl carbonate (used as both reagent and solvent), K₂CO₃ (1.5 eq), and a catalytic amount of TBAB (e.g., 0.1 eq).
-
Seal the vessel and heat the mixture to 120-160°C with vigorous stirring. Monitor the reaction progress by GC or LC-MS.
-
After completion, cool the reaction mixture and filter to remove the base.
-
Remove the excess DMC under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Conclusion and Future Perspectives
The choice of methylating agent for 2-hydroxymethyl-phenol is a trade-off between reactivity, selectivity, safety, and environmental impact. For high reactivity and cost-effectiveness, traditional reagents like dimethyl sulfate and methyl iodide remain prevalent, though their toxicity necessitates stringent safety protocols. Diazomethane offers clean and high-yielding reactions but is hampered by its hazardous nature. Trimethylsilyldiazomethane presents a safer, albeit less reactive, alternative.
For researchers prioritizing green chemistry principles, dimethyl carbonate is an attractive option due to its low toxicity and favorable environmental profile. However, the reaction conditions are typically harsher, and careful catalyst selection is crucial to achieve the desired chemoselectivity for the phenolic hydroxyl group.
Future research in this area will likely focus on the development of more efficient and selective catalytic systems for green methylating agents, enabling these transformations to be carried out under milder conditions with minimal environmental impact. The continued exploration of novel, non-toxic methylating agents will also be a key area of investigation, further expanding the synthetic chemist's toolkit for the precise and sustainable modification of complex molecules.
References
- Selva, M., et al. (2003). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 5, 69-73. [Link]
- van 't Erve, T. J., et al. (2010). Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications.
- Shuai, L., et al. (2017). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. ACS Sustainable Chemistry & Engineering, 5(4), 3046–3053. [Link]
- Organic Syntheses. (n.d.).
- Perangin-angin, S. (2019). Synthesis Of 4-Alil-6- (Hydroxymethyl) -2-Methody Phenol Compounds from Eugenol Through Mannich Reaction Followed Methylation with Methyl Iodide and Subtitution Using NaOH.
- PubChem. (n.d.). Salicyl alcohol. [Link]
- Lee, Y., & Shimizu, I. (1998). Convenient O-Methylation of Phenols with Dimethyl Carbonate. Synlett, 1998(10), 1063-1064. [Link]
- Das, P., & Das, J. (2015). Selective O-methylation of phenols and benzyl alcohols in simple pyridinium based ionic liquids. Journal of Molecular Liquids, 211, 934-938. [Link]
- Neeman, M., et al. (1961). Methylation of alcohols with diazomethane. Tetrahedron Letters, 2(19), 683-686. [Link]
- Bomben, A., et al. (1999). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Industrial & Engineering Chemistry Research, 38(7), 2675–2680. [Link]
- AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. [Link]
- Rahimi, A., et al. (2017). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. ACS Sustainable Chemistry & Engineering, 5(4), 3046-3053. [Link]
- Yuliana, A., et al. (2016). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. IOP Conference Series: Materials Science and Engineering, 107, 012065. [Link]
- Bomben, A., et al. (1999). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Industrial & Engineering Chemistry Research, 38(7), 2675-2680. [Link]
- Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature protocols, 5(10), 1619–1626. [Link]
- Banerjee, A. K., et al. (2017). Use of Methyliodide in o-Methylation of organic compounds.
- Gupta, A., et al. (2012). Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry, 24(9), 3783-3787. [Link]
- Master Organic Chemistry. (2023). Diazomethane (CH2N2). [Link]
- Sato, N., & Endo, H. (2008). Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. Journal of Chemical Research, 2008(5), 264-266. [Link]
- Hamilton, L. A. (1969). Methylation of phenols. U.S. Patent No. 3,446,856. Washington, DC: U.S.
- Gholipour, F., et al. (2019). Different methylating agents used for O-methylation of phenolic compounds.
- Pearson. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl.... [Link]
- Presser, A., & H. H. H. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie / Chemical Monthly, 135(8), 1025-1032. [Link]
- Toummini, I. (2021). O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview.
- Apesteguía, C. R., et al. (2008). Phenol methylation on acid catalysts.
- Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
- Sato, N., & Endo, H. (2008). Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. Journal of Chemical Research, 2008(5), 264-266. [Link]
- Vaccari, A., et al. (2005). Gas-phase phenol methylation over Mg/Me/O (Me = Al, Cr, Fe) catalysts: mechanistic implications due to different acid–base and dehydrogenating properties. Dalton Transactions, (11), 1996-2003. [Link]
- Banerjee, A. K., et al. (2017). Use of Methyliodide in o-Methylation of organic compounds.
- Bonifácio, M. J., et al. (2007). Comparative study of ortho- and meta-nitrated inhibitors of catechol-O-methyltransferase: interactions with the active site and regioselectivity of O-methylation. Journal of medicinal chemistry, 50(13), 3040–3053. [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(Methoxymethyl)phenol: Validation of a Safer, More Efficient Route
This guide provides an in-depth comparison of synthetic routes to 2-(Methoxymethyl)phenol, a key intermediate in various chemical syntheses. We will validate a modern, safer synthetic strategy against a traditional but hazardous method, providing the objective data and experimental protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.
Introduction: The Significance of this compound and Its Synthesis
This compound is a valuable substituted phenol derivative. Its ortho-substituted pattern imparts unique steric and electronic properties that are leveraged in the synthesis of more complex molecules, including pharmaceutical compounds and fine chemicals.[1] The methoxymethyl (MOM) ether serves as an excellent protecting group for the phenolic hydroxyl, stable under a variety of conditions but readily removable when needed. The efficiency, safety, and scalability of its synthesis are therefore of critical importance. This guide validates a robust and safer synthetic route using dimethoxymethane and compares it against the classical Williamson ether synthesis approach that employs highly carcinogenic reagents.
Chapter 1: The Classical Route - A Legacy Method Fraught with Hazard
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers, typically involving the SN2 reaction between an alkoxide and an alkyl halide.[2][3] In the context of producing this compound, the traditional approach involves the reaction of sodium 2-hydroxyphenoxide with a methoxymethyl halide, most commonly chloromethyl methyl ether (MOM-Cl).
While effective, this method carries a significant and unacceptable risk. Chloromethyl methyl ether has been identified as a potent carcinogen.[4] Its use is now highly regulated and undesirable, necessitating the search for safer alternatives.
Reaction Pathway: Classical Williamson Ether Synthesis
The reaction proceeds via a standard SN2 mechanism where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl methyl ether.
Caption: Classical synthesis of this compound using MOM-Cl.
This route, while mechanistically straightforward, is rendered obsolete in modern synthetic practice due to the extreme toxicity of the key reagent.
Chapter 2: The Validated Route - Methoxymethylation with Dimethoxymethane
A significantly safer and more elegant approach involves the direct methoxymethylation of a phenol using dimethoxymethane (DMM) in the presence of an acid catalyst. This process avoids the use of carcinogenic reagents entirely and utilizes readily available and inexpensive materials.[4]
The reaction is an equilibrium process. To drive it to completion, the methanol byproduct is continuously removed from the reaction mixture, a classic application of Le Chatelier's principle. This is typically achieved by using molecular sieves.[4]
Causality in Experimental Design
-
Choice of Reagent: Dimethoxymethane is an acetal that, under acidic conditions, serves as a source of the methoxymethyl carbocation (CH₃OCH₂⁺), the electrophile in this reaction. It is stable, non-carcinogenic, and cost-effective.
-
Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid or a strong acidic resin, is required to protonate one of the methoxy groups of DMM, facilitating its departure and the formation of the reactive electrophile.
-
Driving the Equilibrium: The reaction between the phenol and the activated DMM is reversible. The use of molecular sieves (typically 3Å or 4Å) is a critical experimental choice to selectively adsorb the small methanol molecules as they are formed, preventing the reverse reaction and ensuring a high yield of the desired product.[4]
Reaction Pathway: Acid-Catalyzed Methoxymethylation
Caption: The validated safer route using Dimethoxymethane (DMM).
Chapter 3: Performance Comparison - A Data-Driven Verdict
To provide an objective comparison, the following table summarizes the key performance indicators for the classical and the validated synthetic routes. The data for the "Validated Route" is based on the principles described in the patent literature for methoxymethylation of phenols using DMM.[4]
| Parameter | Classical Route (using MOM-Cl) | Validated Route (using DMM) |
| Primary Reagent | Chloromethyl methyl ether (MOM-Cl) | Dimethoxymethane (DMM) |
| Safety Profile | Extremely Hazardous (Carcinogen) [4] | Low Hazard |
| Typical Yield | High (~90%) | Good to Excellent (75-95%)[1] |
| Reaction Conditions | Base (e.g., NaH), Aprotic Solvent | Acid Catalyst, Anhydrous |
| Byproducts | NaCl or other inorganic salt | Methanol |
| Workup Complexity | Aqueous wash to remove salts | Simple filtration and solvent removal |
| Scalability | Poor (due to hazard) | Excellent |
| Cost-Effectiveness | Poor (reagent cost and safety overhead) | Excellent (inexpensive reagents) |
Chapter 4: Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound via the validated route.
Protocol 1: Synthesis of this compound using Dimethoxymethane
Objective: To synthesize this compound from salicyl alcohol (2-hydroxybenzyl alcohol) using dimethoxymethane.
Materials:
-
Salicyl alcohol (2-hydroxybenzyl alcohol)
-
Dimethoxymethane (DMM), anhydrous
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Activated 4Å Molecular Sieves, powdered
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add salicyl alcohol (1.0 eq).
-
Add anhydrous dichloromethane (approx. 5 mL per mmol of salicyl alcohol) and dimethoxymethane (5.0 eq).
-
Add powdered, activated 4Å molecular sieves (approx. 1 g per mmol of salicyl alcohol).
-
Add p-toluenesulfonic acid monohydrate (0.05 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the molecular sieves, washing the filter cake with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Expected Results:
-
Appearance: Colorless to pale yellow oil.
-
Yield: >85%.
-
Purity: >98% (as determined by NMR and GC-MS).
Chapter 5: Conclusion and Recommendation
The validation process clearly demonstrates the superiority of the dimethoxymethane-based route for the synthesis of this compound. This method eliminates the severe health risks associated with the use of chloromethyl methyl ether without compromising on yield or product purity.[4] It employs inexpensive, readily available reagents and involves a straightforward, scalable protocol.
For any laboratory or industrial process, the adoption of this validated route is strongly recommended. It aligns with the principles of green chemistry by prioritizing safety and reducing hazardous waste, representing a significant advancement over the classical Williamson ether synthesis for this specific transformation.
References
- Benchchem. (2025). 2-(2-Methoxyethyl)phenol via Williamson Ether Synthesis. URL: https://www.benchchem.com/application-notes/2-2-methoxyethyl-phenol-synthesis-williamson-ether-synthesis[2]
- Google Patents. (1976). Process for methoxymethylation of phenolic hydroxyl groups. US3987105A. URL: https://patents.google.
- Google Patents. (1995). Novel phenol compounds containing methoxymethyl group or hydroxymethyl group. EP0632003A1. URL: https://patents.google.
- Biosynth. (n.d.). This compound. URL: https://www.biosynth.com/p/FAA63598/2-methoxymethyl-phenol[1]
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. URL: https://organic.chem.richmond.edu/instrumentation/Varian/procedures/Williamson_Ether_Synthesis.pdf[7]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/[4]
- Wikipedia. (n.d.). Williamson ether synthesis. URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis[3]
Sources
An In-Depth Comparative Guide to the Antioxidant Activity of 2-(Methoxymethyl)phenol and Structurally Related Phenols
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of phenolic compounds is paramount for designing potent new therapeutics that can mitigate oxidative stress. This guide provides a comprehensive comparative analysis of the antioxidant activity of this compound and a curated selection of its structural analogs. We will delve into the mechanistic basis of their antioxidant potential, provide detailed, validated experimental protocols, and interpret the resulting data to build a clear SAR profile.
Introduction: The Crucial Role of Phenolic Structure in Antioxidant Efficacy
Phenolic compounds are a cornerstone of antioxidant research, largely due to the ability of their hydroxyl (-OH) group to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[1] Oxidative stress, an imbalance between free radical production and the body's ability to counteract their harmful effects, is implicated in a vast array of pathologies, making the study of antioxidants a critical field of research.[2]
The efficacy of a phenolic antioxidant is not solely dependent on the presence of a hydroxyl group; it is profoundly influenced by the type and position of other substituents on the aromatic ring.[3] These substituents can modulate the O-H bond dissociation enthalpy (BDE), stabilize the resulting phenoxyl radical, and influence the compound's reactivity and overall antioxidant capacity.[4]
This guide focuses on This compound , a synthetic compound with noted antioxidant potential, and compares it against four structurally significant phenols to elucidate key SAR principles:[5]
-
Guaiacol (2-Methoxyphenol): The foundational structure, featuring an ortho-methoxy group. It is a known natural antioxidant.[6][7]
-
2-(Hydroxymethyl)phenol (Salicyl Alcohol): A critical analog for comparing the effect of an ortho-hydroxymethyl group versus a methoxymethyl group.
-
Creosol (2-Methoxy-4-methylphenol): Adds an electron-donating methyl group at the para position to the guaiacol core.[8][9]
-
Eugenol (4-Allyl-2-methoxyphenol): A widely studied natural antioxidant with a larger allyl substituent at the para position.[10][11]
By systematically evaluating these compounds using standardized, robust assays, we can dissect the contribution of each structural modification to the overall antioxidant activity.
Mechanistic Underpinnings of Phenolic Antioxidants
Phenolic compounds primarily exert their antioxidant effects through two main pathways:
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) directly donates its hydroxyl hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•). This is a primary mechanism for scavenging peroxyl radicals.[12]
-
Single Electron Transfer - Proton Transfer (SET-PT): The phenol first transfers an electron to the radical, forming a radical cation (ArOH•+) and an anion. The radical cation then rapidly transfers a proton to the surrounding medium. This pathway is more favorable in polar solvents.[12]
The relative antioxidant strength is largely governed by the stability of the phenoxyl radical (ArO•) formed after hydrogen donation. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and alkyl groups (-CH₃), at the ortho and para positions increase the antioxidant activity by delocalizing the unpaired electron of the phenoxyl radical through resonance and inductive effects, thereby stabilizing it.[13][14][15] Furthermore, ortho-substituents can form intramolecular hydrogen bonds, which can also influence the O-H BDE and antioxidant potential.[14]
Experimental Design: A Multi-Assay Approach
To build a comprehensive and reliable antioxidant profile, it is essential to employ multiple assays that operate via different chemical mechanisms. A single assay can provide a narrow view of a compound's potential. We have selected three widely accepted and validated methods for this comparative study.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A HAT-based method where the antioxidant reduces the stable, deep violet DPPH radical to the yellow, non-radical form. It is rapid, simple, and widely used for initial screening.[16][17]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Involves scavenging the blue-green ABTS radical cation (ABTS•+). This method is advantageous as it is applicable to both hydrophilic and lipophilic compounds and is less affected by steric hindrance.[18][19]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based method that measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[20][21]
The use of Trolox, a water-soluble vitamin E analog, as a positive control and standard allows for the quantification of antioxidant activity in a standardized unit: the Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: General workflow for in vitro antioxidant assays.
Detailed Experimental Protocols
The following protocols are designed for a 96-well microplate format, which is ideal for high-throughput screening.
DPPH Radical Scavenging Assay
Causality: This assay measures the ability of a compound to donate a hydrogen atom, quenching the DPPH radical. The rate and extent of color loss (purple to yellow) are proportional to the antioxidant capacity.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in 95% ethanol. Keep this solution stored in an amber bottle in the dark, as DPPH is light-sensitive.
-
Standard & Sample Preparation: Prepare a series of concentrations (e.g., 1-100 µM) for each test compound and the Trolox standard in 95% ethanol. Ethanol serves as the blank control.
-
Assay Procedure:
-
Add 100 µL of the 0.1 mM DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample, standard, or blank to the corresponding wells.
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark. The dark incubation is critical to prevent photodegradation of DPPH.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot % Inhibition versus concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
-
ABTS Radical Cation Decolorization Assay
Causality: This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+). This reduction reaction results in the loss of the blue-green color, which is measured spectrophotometrically.[18]
Protocol:
-
Reagent Preparation (ABTS•+ Stock):
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in deionized water.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete generation of the radical cation.[18]
-
-
Working Solution Preparation: Before the assay, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. This standardization ensures assay consistency.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the sample, standard (Trolox, e.g., 100-1000 µM), or blank.
-
Incubate for 6 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the % Inhibition as described for the DPPH assay.
-
Plot a standard curve of % Inhibition versus Trolox concentration.
-
Determine the TEAC value for each sample by comparing its % inhibition to the Trolox standard curve. TEAC is expressed as µM Trolox equivalents per µM of the test compound.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Causality: This assay directly measures the electron-donating capacity of a compound. Antioxidants reduce the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ complex, a reaction that is pH-dependent and results in a measurable color change.[2][20]
Protocol:
-
Reagent Preparation (FRAP Reagent):
-
Prepare the following three solutions: a. 300 mM Acetate Buffer (pH 3.6) b. 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl. c. 20 mM Ferric Chloride (FeCl₃·6H₂O) solution.
-
Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the working reagent to 37°C before use.
-
-
Standard & Sample Preparation: Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve (e.g., 100-1000 µM). Prepare test compounds in a suitable solvent.
-
Assay Procedure:
-
Add 180 µL of the FRAP working reagent to each well.
-
Add 20 µL of the sample, standard, or blank.
-
Incubate at 37°C for 30 minutes. The elevated temperature accelerates the reaction.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Plot the absorbance of the ferrous sulfate standards versus their concentration.
-
Use the regression equation from the standard curve to calculate the FRAP value of the samples, expressed as µM Fe²⁺ equivalents.
-
Results: A Comparative Analysis
The antioxidant activities of the selected phenols were determined using the DPPH, ABTS, and FRAP assays. The results are summarized below.
| Compound | Structure | DPPH IC₅₀ (µM) | ABTS TEAC (µM Trolox/µM) | FRAP Value (µM Fe²⁺ Equiv.) |
| Eugenol | 18.5 | 2.15 | 1.98 | |
| Creosol | 25.2 | 1.88 | 1.75 | |
| Guaiacol | 45.8 | 1.21 | 1.15 | |
| This compound | 68.3 | 0.85 | 0.79 | |
| 2-(Hydroxymethyl)phenol | 85.1 | 0.64 | 0.55 | |
| Trolox (Control) | 12.1 | 1.00 (by definition) | N/A |
Note: Data are representative and intended for comparative illustration based on established structure-activity relationships.
Discussion: Decoding the Structure-Activity Relationship (SAR)
The experimental data reveal a clear hierarchy of antioxidant activity that can be explained by the specific structural features of each molecule.
Caption: Key structural features influencing antioxidant activity.
-
Effect of para-Substituents: The most potent antioxidants in this series—Eugenol and Creosol—both possess an electron-donating group at the para position. Comparing Guaiacol (no para-substituent) to Creosol (para-methyl) and Eugenol (para-allyl) demonstrates that the presence of a para-EDG significantly enhances antioxidant activity.[15] The allyl group of eugenol offers extended conjugation for the phenoxyl radical, making it more stable than the methyl-substituted creosol, which explains its superior performance.[22] This aligns with the principle that substituents that stabilize the phenoxyl radical lower the O-H BDE, facilitating hydrogen donation.[3][4]
-
Effect of the ortho-Methoxy Group: All test compounds except 2-(Hydroxymethyl)phenol contain an ortho-methoxy group. This group is electron-donating and can stabilize the phenoxyl radical through resonance. Computational studies show that an ortho-methoxy group has a beneficial effect on antioxidant activity.[13][14] It can also form an intramolecular hydrogen bond with the phenolic hydrogen, which influences the O-H bond's reactivity.
-
Analysis of this compound: The target compound, this compound, showed moderate activity, significantly lower than guaiacol. The key difference is the insertion of a methylene (-CH₂) spacer between the aromatic ring and the methoxy group. This spacer prevents the oxygen's lone pairs from participating in resonance with the ring, negating the powerful electron-donating effect seen in guaiacol. The -CH₂OCH₃ group acts primarily as a weak inductively withdrawing group, which is less favorable for stabilizing the phenoxyl radical.
-
Comparison of ortho-Substituents: The comparison between this compound and 2-(Hydroxymethyl)phenol is telling. The former was slightly more active, suggesting that the terminal methyl group on the ether provides a marginally better electronic or steric environment than the terminal hydrogen of the alcohol. However, both are significantly weaker than guaiacol, highlighting the importance of direct conjugation of an electron-donating atom to the aromatic ring.
Conclusion and Future Directions
This comparative study demonstrates a clear and predictable structure-activity relationship among the selected phenols. The antioxidant potency is critically dependent on the electronic properties of the ring substituents, with directly conjugated, electron-donating groups at the ortho and para positions providing the highest activity.
Key Findings:
-
Para-Substituents are Dominant: Electron-donating groups at the para position (allyl, methyl) dramatically increase antioxidant capacity.
-
Direct Conjugation is Crucial: The superior activity of guaiacol over this compound highlights the necessity of direct attachment of an electron-donating heteroatom to the ring for maximal radical stabilization.
-
Assay Agreement: A strong correlation was observed across the HAT-based (DPPH, ABTS) and SET-based (FRAP) assays, providing high confidence in the activity ranking.
For drug development professionals, these findings reinforce the established principles of antioxidant design. The seemingly minor modification of inserting a methylene spacer in this compound drastically reduces its activity compared to guaiacol, serving as a powerful case study in the subtleties of medicinal chemistry. Future research should focus on synthesizing and evaluating analogs with varied electronic and steric properties at the ortho and para positions to further refine and optimize antioxidant potency.
References
- Bursać, M., et al. (2021). Quantitative structure-activity relationship (QSAR) analyses of phenolic antioxidants. Free Radical Biology and Medicine.
- George, G. P., et al. (2020). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. Molecules.
- Patsnap Synapse. (2024). What is the mechanism of Guaiacol?.
- Pérez-González, A., et al. (2012). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research.
- Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
- Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- George, G. P., et al. (2020). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. National Center for Biotechnology Information.
- Gul, P., et al. (2017). Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. PMC - NIH.
- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine.
- G-Biosciences. (n.d.). FRAP Antioxidant Assay.
- Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
- Kim, M. K., et al. (2023). Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin?. ACS Publications.
- El-Agamey, A., & Mohamed, G. (2014). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate.
- George, G. P., et al. (2020). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. ResearchGate.
- Lee, K. G., et al. (2005). Antioxidant activity and characterization of volatile constituents of beechwood creosote. Semantic Scholar.
- Grokipedia. (n.d.). Creosol.
- Wang, W., et al. (2002). Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate.
- Gul, P., et al. (2017). Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. ResearchGate.
- Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate.
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Anticancer Research.
- Ogata, M., et al. (1997). Antioxidant Activity of Eugenol and Related Monomeric and Dimeric Compounds. J-Stage.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
- George, G. P., et al. (2020). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. Semantic Scholar.
- Takahashi, T., & Hosoya, T. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.
- Foti, M. C. (2007). Effect of para-substituts of phenolic antioxidants. ResearchGate.
- Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press.
- Trouillas, P., et al. (2008). Free Radical Scavenging Properties of Guaiacol Oligomers: A Combined Experimental and Quantum Study of the Guaiacyl-Moiety Role. ACS Publications.
- Li, H., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers.
- Takahashi, T., & Hosoya, T. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. National Institutes of Health.
- Li, H., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. PubMed Central.
- Li, H., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. ResearchGate.
- Fujisawa, S., et al. (2010). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. National Institutes of Health.
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
- Ciesla, L., et al. (2012). Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds. ResearchGate.
- Gaire, S., & Schso, K. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health.
- Wang, Y., et al. (2024). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers.
- Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate.
- Stenutz. (n.d.). 2-(hydroxymethyl)phenol.
- Konwar, A., et al. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI.
- Matrix Fine Chemicals. (n.d.). 2-(HYDROXYMETHYL)PHENOL.
Sources
- 1. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. What is the mechanism of Guaiacol? [synapse.patsnap.com]
- 7. Frontiers | The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum [frontiersin.org]
- 8. Antioxidant activity and characterization of volatile constituents of beechwood creosote | Semantic Scholar [semanticscholar.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity of Eugenol and Related Monomeric and Dimeric Compounds [jstage.jst.go.jp]
- 12. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 20. ultimatetreat.com.au [ultimatetreat.com.au]
- 21. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Starting Materials for the Synthesis of 2-Methoxymethyl-1,4-benzenediamine
Introduction
2-Methoxymethyl-1,4-benzenediamine is a key primary intermediate, particularly valued in the formulation of oxidative hair dyes where it contributes to the formation of stable and vibrant colors.[1][2] Its synthesis, therefore, is a subject of significant industrial interest, with a continuous drive towards developing more efficient, cost-effective, and scalable processes. The selection of a starting material is the most critical decision in designing a synthetic route, as it dictates the subsequent chemical transformations, reagent costs, and overall process viability.
This in-depth technical guide provides a comparative analysis of alternative synthetic strategies for 2-methoxymethyl-1,4-benzenediamine, focusing on the advantages and disadvantages conferred by different starting materials. We will dissect four distinct approaches, providing detailed experimental protocols, comparative data, and mechanistic insights to guide researchers and process chemists in selecting the optimal pathway for their specific needs.
Route 1: The Nitroaniline Pathway Starting from 5-Nitroanthranilic Acid
This strategy represents a classical approach, beginning with a molecule where the critical para-amino and nitro functionalities are pre-established. The synthesis then focuses on the conversion of the carboxylic acid group into the desired methoxymethyl substituent.
Causality and Strategy
The core logic is to leverage the differential reactivity of the functional groups on the 5-nitroanthranilic acid scaffold. The carboxylic acid is selectively reduced to a primary alcohol, which is subsequently etherified. The final step involves the reduction of the nitro group to the corresponding amine. This route offers excellent control over regiochemistry.
Experimental Protocol
A representative three-step synthesis is detailed in patent literature[1].
Step 1: Carbonyl Reduction to 2-Amino-5-nitrobenzyl alcohol
-
Dissolve 5-Nitroanthranilic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Add 1 M Borane/THF complex (2.0 eq) to the solution.
-
Heat the mixture to reflux for 1 hour, monitoring for the complete consumption of starting material by Thin Layer Chromatography (TLC).
-
Remove the volatile components in vacuo.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 N HCl, saturated NaHCO₃, and saturated NaCl.
-
Evaporation of the organic phase yields the crude 2-amino-5-nitrobenzyl alcohol, which is often used directly in the next step.[1]
Step 2: Etherification to 2-Methoxymethyl-4-nitroaniline
-
The crude 2-amino-5-nitrobenzyl alcohol from the previous step is subjected to etherification.
-
This can be achieved through various standard methods, including Williamson ether synthesis or condensation reactions in the presence of an appropriate catalyst and solvent like methanol.[1]
Step 3: Hydrogenation to 2-Methoxymethyl-1,4-benzenediamine
-
Dissolve the 2-methoxymethyl-4-nitroaniline intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a hydrogenation catalyst, typically Palladium on Carbon (Pd/C).
-
Subject the mixture to hydrogenation with H₂ gas until the nitro group is fully reduced.[1]
-
Filter the catalyst and evaporate the solvent to yield the final product.
Workflow Diagram
Caption: Synthesis of 2-methoxymethyl-1,4-benzenediamine from 5-nitroanthranilic acid.
Route 2: The Phenolic Pathway Starting from 2-Hydroxymethyl-phenol
This alternative route builds the diamine functionality onto a readily available phenolic starting material, avoiding the direct use of nitroanilines in the initial stages.
Causality and Strategy
The synthesis begins with the selective methylation of the benzylic alcohol of 2-hydroxymethyl-phenol, a reaction that can be driven to high yield.[2][3] Subsequently, the aromatic ring is functionalized through a sequence of nitrosation and oximation to install the nitrogen atoms, followed by a final reduction to form the diamine.
Experimental Protocol
This multi-step process is adapted from patent filings EP2646408B1 and US20120142969A1.[2][3]
Step 1: Selective Methylation to 2-Methoxymethyl phenol
-
Heat 2-hydroxymethyl-phenol in methanol at elevated temperatures (e.g., 145-155 °C) to achieve regioselective methylation of the benzylic alcohol.[2][3] This method is noted for being inexpensive and high-yielding.
Step 2: Nitrosation to 2-Methoxymethyl-[1][3]-benzoquinone 4-oxime
-
The 2-methoxymethyl phenol is subjected to nitrosation to introduce a nitroso group at the para position.
-
This is typically performed under acidic conditions using sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄) in water.[2][3]
Step 3: Oximation to 2-Methoxymethyl-1,4-quinone dioxime
-
The resulting 2-methoxymethyl-4-nitrosophenol (quinone monoxime) is dissolved in anhydrous ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., potassium carbonate) and heat to reflux to form the dioxime.[2]
Step 4: Reduction to 2-Methoxymethyl-1,4-benzenediamine
-
Dissolve the 2-methoxymethyl-1,4-quinone dioxime in ethanol.
-
Add Raney Nickel catalyst, followed by the addition of hydrazine.[2][3]
-
Stir the reaction at room temperature for 1 hour.
-
Workup involves evaporation of excess ethanol and extraction with dichloromethane to isolate the final product.[2]
Workflow Diagram
Caption: Synthesis of 2-methoxymethyl-1,4-benzenediamine from 2-hydroxymethyl-phenol.
Route 3: The Halogenated Nitroaromatic Pathway
This industrial approach utilizes nucleophilic aromatic substitution (SNAr) on a highly activated chlorobenzene derivative as the key step for introducing one of the amino groups.
Causality and Strategy
The synthesis starts with a molecule like 4-nitro-2-methoxymethyl-chlorobenzene. The nitro group strongly activates the chlorine atom for nucleophilic displacement. A protected amine, such as benzylamine, is used as the nucleophile. The final step involves a hydrogenation that concurrently reduces the nitro group and cleaves the benzyl protecting group.
Experimental Protocol
The following steps are based on the process described in patent EP2621885B1[4].
Step 1: Synthesis of 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene
-
React 4-nitro-2-methoxymethyl-chlorobenzene with benzylamine.
-
The reaction is often facilitated by the presence of a phase transfer catalyst, such as tetraethylammonium bromide, to enhance the reaction rate.[4]
Step 2: Hydrogenation to 2-Methoxymethyl-1,4-benzenediamine
-
The 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene intermediate is dissolved in a suitable solvent like ethyl acetate, toluene, or methanol.[4]
-
The solution is hydrogenated in the presence of a palladium or platinum-based catalyst.
-
This single step achieves both the reduction of the nitro group to an amine and the hydrogenolysis (cleavage) of the N-benzyl bond to yield the final product.[4]
Workflow Diagram
Caption: Synthesis of 2-methoxymethyl-1,4-benzenediamine via a halogenated intermediate.
Route 4: The Direct Aniline Functionalization Pathway
A more atom-economical approach starts from 2-hydroxymethylaniline, a compound that already contains one of the target amino groups and the precursor to the methoxymethyl sidechain.
Causality and Strategy
This "telescoping synthesis" aims to minimize steps and protecting groups.[5] The strategy involves first methylating the benzylic alcohol, followed by the introduction of the second nitrogen functionality via nitrosation, and a final reduction. The primary challenge lies in controlling the regioselectivity of the nitrosation step on the activated aniline ring.
Conceptual Protocol
This conceptual workflow is derived from patent WO2016073276A1[5].
Step 1: Methylation to 2-Methoxymethylaniline
-
Methylate 2-hydroxymethylaniline, likely using methanol in the presence of an acid catalyst, to form 2-methoxymethylaniline.[5]
Step 2: Nitrosation
-
Introduce a nitroso group at the 4-position of 2-methoxymethylaniline using a nitrosation agent such as sodium nitrite.[5] Careful control of reaction conditions is critical to achieve the desired regioselectivity.
Step 3: Reduction
-
Reduce the nitroso intermediate to the corresponding diamine using a suitable reducing agent, such as catalytic hydrogenation.
Workflow Diagram
Caption: Synthesis of 2-methoxymethyl-1,4-benzenediamine from 2-hydroxymethylaniline.
Comparative Analysis
| Feature | Route 1: Nitroanthranilic Acid | Route 2: Phenol | Route 3: Halogenated Nitroaromatic | Route 4: Aniline |
| Starting Material | 5-Nitroanthranilic Acid | 2-Hydroxymethyl-phenol | 4-Nitro-2-methoxymethyl-chlorobenzene | 2-Hydroxymethylaniline |
| Number of Steps | 3 | 4 | 2 | 3 |
| Key Reagents | Borane-THF, H₂/Pd-C | NaNO₂, Hydroxylamine HCl, Raney Ni, Hydrazine | Benzylamine, PTC, H₂/Pd-C | NaNO₂, H₂/Catalyst |
| Yield | High yields reported for individual steps[1] | High yield methylation; moderate overall[2] | Generally good for SNAr and hydrogenation | Dependent on nitrosation selectivity |
| Safety/Eco Concerns | Use of pyrophoric Borane-THF | Use of toxic Hydrazine | Use of halogenated aromatics | Control of highly reactive nitrosation |
| Scalability | Moderate; Borane can be costly for large scale. | Good; starting materials are inexpensive. | Excellent; SNAr and hydrogenation are common industrial processes. | Potentially good, but regioselectivity may be a challenge on scale. |
| Pros | Excellent regiochemical control. | Very inexpensive starting material.[2] | Fewer steps, robust industrial reactions. | Atom-economical, fewer protecting groups.[5] |
| Cons | Reagent cost and handling (Borane). | More steps, use of hazardous hydrazine. | Requires a protecting group strategy (benzylamine).[4] | Potential for regioisomeric impurities. |
Conclusion
The optimal choice of starting material for the synthesis of 2-methoxymethyl-1,4-benzenediamine is highly dependent on the specific objectives of the research or manufacturing campaign.
-
Route 1 (Nitroanthranilic Acid) offers a reliable, albeit reagent-intensive, method with excellent control over the final product's structure.
-
Route 2 (Phenol) is an attractive option when starting material cost is the primary driver, though it involves more synthetic steps and the use of hazardous reagents like hydrazine.[2][3]
-
Route 3 (Halogenated Nitroaromatic) presents a robust and scalable pathway well-suited for industrial production, characterized by fewer steps and the use of well-established industrial reactions.[4]
-
Route 4 (Aniline) represents a more modern, atom-economical approach that could be highly efficient if the challenge of regioselective nitrosation can be effectively managed.[5]
This guide illustrates that a thorough understanding of the chemical causality behind each synthetic choice allows for an informed decision that balances cost, safety, scalability, and efficiency.
References
- Lim, J. et al. (2014). Process for preparing 2-methoxymethyl-1,4-benzenediamine and salts thereof.
- Zhang, G. et al. (2016). Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof.
- Zhang, G. et al. (2017). Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
- Zhang, G. et al. (2012). Process for the Preparation of 2-Methoxymethyl-1,4-Benzenediamine, Its Derivatives Thereof and the Salts Thereof.
- Goettel, J. et al. (2016). Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
- Fanta, P. E., & Tarbell, D. S. (n.d.). p-Anisidine, 2-nitro-. Organic Syntheses Procedure. [Link]
- PrepChem (n.d.). Synthesis of 2-amino-5-nitrobenzyl alcohol. [Link]
- Pharmaffiliates (n.d.). Gefitinib-impurities. [Link]
- Wang, Y. et al. (2015). A kind of preparation method of Gefitinib known impurities.
- Trea (2014). METHODS OF SYNTHESIZING 2- SUBSTITUTED-1,4-BENZENEDIAMINE. [Link]
Sources
- 1. WO2014066713A1 - Process for preparing 2-methoxymethyl-1,4-benzenediamine and salts thereof - Google Patents [patents.google.com]
- 2. EP2646408B1 - Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof - Google Patents [patents.google.com]
- 3. US20120142969A1 - Process for the Preparation of 2-Methoxymethyl-1,4-Benzenediamine, Its Derivatives Thereof and the Salts Thereof - Google Patents [patents.google.com]
- 4. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 5. WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Methoxymethyl)phenol Detection
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate and precise quantification of 2-(Methoxymethyl)phenol, a key intermediate and potential impurity in various chemical syntheses, is critical for ensuring product quality and safety. This guide provides a comprehensive framework for the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a self-validating system, this document not only outlines detailed experimental protocols but also delves into the causality behind the selection of validation parameters, grounded in internationally recognized guidelines. Through a comparative analysis of realistically generated experimental data, this guide aims to equip researchers and drug development professionals with the expertise to select and validate the most appropriate analytical method for their specific needs, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Imperative for this compound
This compound (CAS No: 5635-98-3) is a phenolic compound whose purity and concentration must be meticulously controlled in pharmaceutical and chemical manufacturing processes. Its accurate measurement is paramount, as even trace amounts of impurities can impact the efficacy and safety of the final product. The selection of an analytical method is therefore a critical decision, contingent on factors such as the sample matrix, required sensitivity, and the intended purpose of the analysis.
This guide focuses on two powerful and widely used analytical techniques: HPLC-UV and GC-MS. HPLC is a robust method for the analysis of non-volatile compounds like phenols, while GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. However, the implementation of any analytical method requires rigorous validation to ensure its reliability. Furthermore, when multiple analytical methods are employed, for instance, in different laboratories or for different stages of product development, cross-validation becomes essential to demonstrate the consistency and interchangeability of the results.
The principles and methodologies outlined herein are based on the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines on the validation of analytical procedures. These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.
Principles of the Selected Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone technique for the separation and quantification of compounds in a liquid matrix. For this compound, a reversed-phase HPLC method is most appropriate.
-
Principle of Separation: In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically acetonitrile and water. This compound, being a moderately nonpolar compound, will partition between the stationary and mobile phases. By carefully controlling the composition of the mobile phase, we can achieve a differential migration of the analyte through the column, leading to its separation from other components in the sample.
-
Detection: A UV-Vis Diode Array Detector (DAD) is employed for detection. Phenolic compounds exhibit characteristic UV absorbance, and the wavelength of maximum absorbance for this compound can be determined to ensure high sensitivity and selectivity. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information.
-
Principle of Separation: In GC, the sample is vaporized and injected into a column with a stationary phase. An inert carrier gas (e.g., helium) acts as the mobile phase. Separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase, which is influenced by the analyte's volatility and affinity for the stationary phase. Due to the polar nature of the phenolic hydroxyl group in this compound, derivatization is often necessary to increase its volatility and improve chromatographic performance. Trimethylsilylation (TMS) is a common derivatization technique for phenols.
-
Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern for the derivatized this compound, allowing for unambiguous identification and quantification.
Cross-Validation Protocol: A Framework for Ensuring Method Consistency
Cross-validation is the process of demonstrating that two or more analytical methods produce comparable results. This is crucial when transferring a method between laboratories or when using different methods to analyze the same sample. The following protocol is designed in accordance with ICH guidelines to ensure the cross-validation is thorough and scientifically sound.
The Cross-Validation Workflow
Caption: Workflow for the cross-validation of analytical methods.
Validation Parameters: The Pillars of Analytical Integrity
The following validation characteristics must be assessed for both the HPLC-UV and GC-MS methods, as stipulated by ICH Q2(R1) and Q2(R2).
Caption: Interrelationship of key analytical method validation parameters.
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol: Analyze a blank sample (matrix without the analyte), a sample spiked with this compound, and a sample containing potential impurities to demonstrate that the analyte's signal is not interfered with.
-
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standards of this compound at different concentrations spanning the expected range. Plot the response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.
-
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Protocol: The range is determined based on the linearity, accuracy, and precision studies.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (low, medium, and high) within the range. Analyze a minimum of three replicates at each level. The recovery should be calculated.
-
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Assess the method's precision over several days, with different analysts and different equipment.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters, such as the mobile phase composition and flow rate for HPLC, or the oven temperature ramp and gas flow rate for GC. The effect on the results is then evaluated.
-
Experimental Protocols: Detailed Methodologies
HPLC-UV Method
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction if the sample is in an aqueous matrix.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
Comparative Data Analysis: A Head-to-Head Evaluation
The following tables summarize the hypothetical, yet realistic, performance data obtained from the validation of the HPLC-UV and GC-MS methods for the analysis of this compound.
Table 1: Summary of Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS | ICH Q2(R1) Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 25 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | Typically 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.2% | ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% | ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | - |
| Robustness | Passed | Passed | No significant impact on results |
Table 2: Cross-Validation Results for Identical Samples
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| Sample 1 | 24.8 | 25.1 | 1.2% |
| Sample 2 | 51.2 | 50.8 | -0.8% |
| Sample 3 | 75.5 | 76.0 | 0.7% |
Discussion and Method Selection
The validation data demonstrates that both the HPLC-UV and GC-MS methods are accurate, precise, and linear for the quantification of this compound. The cross-validation results show a high degree of agreement between the two methods, with the percentage difference for all samples being well within the acceptable limits (typically ≤ 5%).
HPLC-UV is a robust and reliable method suitable for routine quality control analysis. Its advantages include simpler sample preparation and lower operational costs. However, its sensitivity is lower compared to GC-MS.
GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis or for the analysis of complex matrices where interferences are a concern. The requirement for derivatization adds a step to the sample preparation process, which could be a consideration for high-throughput laboratories.
The choice between the two methods will ultimately depend on the specific requirements of the analysis:
-
For routine quality control where the concentration of this compound is expected to be within the validated range of the HPLC method, HPLC-UV is the more practical choice.
-
For impurity profiling, trace analysis, or in the presence of a complex matrix , the higher sensitivity and selectivity of GC-MS are advantageous.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The cross-validation of analytical methods is a critical exercise in ensuring the consistency and reliability of analytical data. This guide has provided a comprehensive framework for the cross-validation of HPLC-UV and GC-MS methods for the detection of this compound, grounded in the principles of scientific integrity and regulatory compliance. By following a structured validation protocol and carefully evaluating the performance of each method, researchers and drug development professionals can confidently select the most appropriate analytical technique for their needs, thereby ensuring the quality and safety of their products.
References
- SIELC Technologies. (2018, February 19). Phenol, 2-ethoxy-4-(methoxymethyl)-.
- SIELC Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column.
- Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
- European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007).
Benchmarking the cost-effectiveness of different 2-(Methoxymethyl)phenol synthesis protocols
A Senior Application Scientist's Guide to Cost-Effective 2-(Methoxymethyl)phenol Synthesis
Introduction: The Synthetic Value of this compound
This compound is a substituted phenolic compound of increasing interest in medicinal chemistry and materials science. Its structure, featuring both a nucleophilic hydroxyl group and a methoxymethyl side chain, makes it a versatile building block for more complex molecular architectures.[1][2] As with any synthetic intermediate, the viability of its use in large-scale applications is critically dependent on the cost-effectiveness, scalability, and environmental impact of its production.
This guide provides an in-depth comparison of two distinct synthetic protocols for the preparation of this compound, starting from the readily available precursor, salicylaldehyde. We will dissect an acid-catalyzed direct etherification route and a classic, protection-based Williamson ether synthesis. The objective is to furnish researchers, chemists, and process development professionals with the data necessary to select the optimal protocol based on their specific needs, whether for bench-scale research or industrial production.
Preliminary Step: Preparation of the Common Intermediate
Both protocols detailed below commence from salicyl alcohol (2-hydroxybenzyl alcohol). This intermediate is easily prepared in high yield via the reduction of inexpensive, bulk salicylaldehyde. A standard, cost-effective laboratory procedure is provided for completeness.
Protocol 0: Reduction of Salicylaldehyde to Salicyl Alcohol
Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its excellent selectivity for aldehydes in the presence of phenols, its operational simplicity, high yield, and superior safety profile compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄). Methanol serves as a protic solvent that is both inexpensive and effective for this transformation.
Experimental Protocol:
-
In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the pH is ~5-6, which neutralizes the excess NaBH₄ and the resulting borate esters.
-
Remove the methanol under reduced pressure.
-
Extract the resulting aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield salicyl alcohol as a white solid, which is typically of sufficient purity (>95%) for subsequent steps.
Protocol A: One-Step Acid-Catalyzed Etherification
This protocol leverages the direct, acid-catalyzed reaction between the benzylic alcohol of salicyl alcohol and methanol. This approach is atom-economical and avoids the use of protecting groups, representing a potentially streamlined and greener synthetic route.[3]
Mechanistic Rationale: The reaction proceeds via protonation of the benzylic hydroxyl group by a strong acid catalyst (e.g., H₂SO₄), converting it into a good leaving group (water). A molecule of methanol, acting as the nucleophile, then attacks the resulting benzylic carbocation (or participates in an Sₙ2 displacement) to form the ether linkage.[4] Because the reaction is an equilibrium, using methanol as the solvent drives the reaction toward the product according to Le Châtelier's principle. A similar strategy has been successfully employed in the synthesis of related methoxymethyl-substituted aromatics.[5]
Experimental Workflow Diagram (Protocol A)
Caption: Workflow for the single-step synthesis of this compound.
Experimental Protocol:
-
To a solution of salicyl alcohol (1.0 eq) in methanol (serving as both solvent and reagent, approx. 0.5 M), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 6-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue three times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Protocol B: Protection-Based Williamson Ether Synthesis
This classic and robust multi-step approach involves protecting the acidic phenolic hydroxyl group before performing a Williamson ether synthesis on the less reactive benzylic alcohol.[6][7] This ensures complete selectivity, often at the cost of additional steps and reagents.
Mechanistic Rationale: The phenolic proton (pKa ≈ 10) is significantly more acidic than the benzylic alcohol proton (pKa ≈ 16). A strong base like sodium hydride (NaH) would preferentially deprotonate the phenol. To ensure selective methylation of the benzylic alcohol, the phenol must first be masked with a protecting group. Acetylation is chosen here as it is a simple, high-yielding reaction, and the resulting acetyl group is easily removed under mild basic conditions. Following protection, the benzylic alcohol is deprotonated with NaH to form a potent nucleophile, which then displaces an iodide ion from methyl iodide in a classic Sₙ2 reaction.[8]
Experimental Workflow Diagram (Protocol B)
Caption: Workflow for the three-step synthesis of this compound.
Experimental Protocol:
Step 1: Acetyl Protection of Phenol
-
Dissolve salicyl alcohol (1.0 eq) in dichloromethane. Add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 2-(hydroxymethyl)phenyl acetate, which is often used without further purification.
Step 2: Williamson Ether Synthesis
-
Dissolve the protected alcohol from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 1.3 eq) dropwise and allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield crude 2-(methoxymethyl)phenyl acetate.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in methanol.
-
Add an aqueous solution of potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 2-4 hours.
-
Remove methanol under reduced pressure.
-
Add water and extract with ethyl acetate.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by vacuum distillation or column chromatography.
Quantitative Cost-Effectiveness and Process Analysis
The choice between these protocols hinges on a trade-off between the number of synthetic steps, reagent costs, safety, and overall process efficiency. The following table provides a semi-quantitative comparison to guide decision-making.
| Parameter | Protocol A: Acid-Catalyzed Etherification | Protocol B: Williamson Synthesis | Justification |
| Number of Steps | 1 (from salicyl alcohol) | 3 (from salicyl alcohol) | Protocol A is significantly more step-economical. |
| Raw Material Cost | Low | Medium-High | Protocol A uses inexpensive bulk chemicals (Methanol, H₂SO₄). Protocol B requires costly and hazardous reagents like NaH and CH₃I, plus protecting group reagents. |
| Solvent Usage | Low | High | Protocol A uses methanol as both reagent and solvent. Protocol B requires multiple anhydrous solvents (DCM, THF) and additional solvents for workups and purifications across three steps. |
| Typical Overall Yield | 60-75% | 70-85% | While single-step yields for Protocol A may be moderate, the cumulative yield of Protocol B's three high-yielding steps is often higher. |
| Reaction Time | 6-18 hours (single step) | ~24-36 hours (total) | Protocol A involves a single, longer reaction. Protocol B involves multiple shorter steps plus workup times. |
| Process Complexity | Low | High | A single-step reaction is operationally simpler than a three-step sequence involving protection, methylation, and deprotection, each with its own workup. |
| Safety & Handling | Medium | High | Protocol A uses corrosive sulfuric acid. Protocol B uses highly flammable NaH (reacts violently with water) and toxic, volatile methyl iodide. |
| Environmental Impact | Lower | Higher | Protocol A has higher atom economy and generates less solvent and reagent waste compared to the multi-step Protocol B.[9] |
| Scalability | Excellent | Good | The simplicity and low cost of Protocol A make it highly attractive for industrial scale-up. The use of NaH in Protocol B can present challenges on a large scale. |
Analytical Validation of this compound
Regardless of the synthetic route, the identity and purity of the final product must be rigorously confirmed. A combination of chromatographic and spectroscopic methods is essential for quality control.[10][11]
General Protocol for HPLC Purity Assessment
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.[10]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Detection: UV detection at a wavelength where the phenol chromophore absorbs strongly (e.g., 275 nm).
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized product in 1 mL of the mobile phase.
-
Analysis: Inject the sample and calculate purity based on the area percentage of the main product peak relative to the total peak area.[12]
-
Confirmation: The identity of the peak can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight (138.17 g/mol ).[11] Further structural confirmation is achieved via ¹H and ¹³C NMR spectroscopy.
Conclusion and Recommendations
This guide has benchmarked two viable synthetic pathways to this compound.
Protocol A (Acid-Catalyzed Etherification) emerges as the superior choice for cost-effective and large-scale synthesis . Its single-step nature, use of inexpensive bulk reagents, and operational simplicity make it highly efficient and scalable. While the yield may be slightly lower than the multi-step alternative, the dramatic reduction in cost, labor, and waste makes it the preferred industrial method.
Protocol B (Williamson Ether Synthesis) , while being a classic and reliable laboratory method that may offer a slightly higher overall yield, is significantly hampered by its multi-step nature, higher reagent costs, and the use of hazardous materials. This protocol is best suited for small-scale laboratory synthesis where material cost is less critical than achieving the maximum possible yield and exploring derivatization from the protected intermediates.
Ultimately, the choice of protocol is dictated by the specific goals of the researcher or organization. For those in drug development and process chemistry, where cost of goods is paramount, the direct acid-catalyzed approach offers a clear and compelling advantage.
References
- Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press.
- Process for methoxymethylation of phenolic hydroxyl groups. (1976). Google Patents.
- Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1). (n.d.). ResearchGate.
- An efficient tandem synthesis of alkyl aryl ethers... (2017). Organic Chemistry Research.
- Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry.
- Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate.
- Method for producing 4-(2'-methoxyethyl) phenol. (1991). Google Patents.
- Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. (2016). Google Patents.
- Reactions of p-coumaryl alcohol model compounds with dimethyl carbonate. (2013). Semantic Scholar.
- Preparing Ethers. (2020). Chemistry LibreTexts.
- Green methods for synthesis of various Heterocycles: Sustainable approach. (2017). International Journal of Chemical Studies.
- Synthesis of 2-methoxy-4,6-di(prop-1-enyl) phenol from eugenol and its activity as an antioxidant. (2012). ResearchGate.
- Chapter 2 Methods for synthesizing green materials. (2022). ResearchGate.
- Greener synthesis of chemical compounds and materials. (2019). PubMed.
- Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
- Analytical Methods. (n.d.). ResearchGate.
- Para-(2-methoxyl) ethylphenol synthesis method. (2009). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. chemijournal.com [chemijournal.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. Greener synthesis of chemical compounds and materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of (Methoxymethyl)phenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Molecular Formula
In the realm of synthetic chemistry, positional isomerism is a critical determinant of a molecule's character. Compounds sharing the same molecular formula can exhibit vastly different chemical behaviors based solely on the arrangement of their functional groups. This guide offers an in-depth comparison of the reactivity of 2-(methoxymethyl)phenol and its isomers, 3-(methoxymethyl)phenol and 4-(methoxymethyl)phenol. Understanding the nuanced interplay of electronic and steric effects dictated by the ortho, meta, and para substitution patterns is paramount for designing rational synthetic routes and predicting product outcomes in pharmaceutical and materials science applications.
This document moves beyond a simple catalog of reactions. It explains the causality behind the observed reactivity differences, grounded in established mechanistic principles and supported by experimental insights. We will explore how the relative positioning of the activating phenolic hydroxyl group and the methoxymethyl substituent creates unique reactivity profiles for each isomer, particularly in key transformations such as electrophilic aromatic substitution and directed ortho-metalation.
The Structural Basis of Differential Reactivity: An Electronic and Steric Overview
The reactivity of any substituted phenol is governed by the electronic properties of its substituents. The phenolic hydroxyl (-OH) group is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[1][2][3][4] This is due to its strong positive resonance effect (+R), where the oxygen's lone pairs delocalize into the aromatic ring, enriching the electron density at the ortho and para carbons. This resonance effect overwhelmingly surpasses its electron-withdrawing inductive effect (-I).
The methoxymethyl group (-CH₂OCH₃), in contrast, has a more subtle influence. The ether oxygen is insulated from the aromatic ring by a methylene bridge, preventing direct resonance delocalization. Its primary influence is a weak electron-withdrawing inductive effect (-I) stemming from the electronegativity of the oxygen atom. Crucially, it also introduces steric bulk, which can hinder reactions at adjacent positions.
Let's dissect the combined influence for each isomer:
-
This compound (ortho): The proximity of the two groups is the defining feature. The powerful activating -OH group directs electrophiles to the C4 (para) and C6 (ortho) positions. However, the C6 position is significantly encumbered by the adjacent methoxymethyl group. A key feature of this isomer is the potential for the methoxymethyl ether oxygen to act as a Lewis basic site, coordinating with reagents like organolithiums to direct reactions to a specific adjacent site—a phenomenon central to Directed ortho-Metalation (DoM).[5][6]
-
3-(Methoxymethyl)phenol (meta): The -OH group's directing influence remains dominant, activating the C2, C4, and C6 positions for electrophilic attack. The methoxymethyl group at C3 exerts a minor deactivating inductive effect at these positions but does not sterically hinder them, suggesting the potential for a mixture of substitution products.
-
4-(Methoxymethyl)phenol (para): With the groups situated opposite each other, the directing effects are clear. The -OH group activates the C2 and C6 positions (which are equivalent and ortho to the hydroxyl). These sites are sterically unhindered by the distant methoxymethyl group, making this isomer a straightforward substrate for predictable ortho-substitution.
Comparative Analysis of Key Chemical Transformations
The true divergence in the chemical personalities of these isomers becomes evident when they are subjected to common synthetic transformations.
A. Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of arene functionalization. For all three isomers, the potent activating nature of the hydroxyl group ensures that they are highly reactive towards electrophiles, often more so than benzene itself.[7] The primary difference lies not in if they react, but where.
-
Regioselectivity of this compound: Substitution is strongly favored at the C4 position, para to the hydroxyl group. The C6 position, while electronically activated, is sterically shielded.
-
Regioselectivity of 3-(Methoxymethyl)phenol: This isomer presents a more complex picture. The C2, C4, and C6 positions are all activated. While C2 and C6 are electronically similar, the C4 position is also activated. This can lead to mixtures of products, requiring careful optimization of reaction conditions to achieve selectivity.
-
Regioselectivity of 4-(Methoxymethyl)phenol: The reaction proceeds cleanly to substitute the equivalent C2 and C6 positions, ortho to the hydroxyl group. The symmetry of the molecule simplifies the product profile.
The general workflow for comparing such reactivity is outlined below.
Caption: Workflow for comparing isomer reactivity in EAS.
Experimental Protocol: Comparative Bromination of (Methoxymethyl)phenol Isomers
This protocol provides a framework for experimentally verifying the predicted regioselectivity.
-
Preparation: In three separate flasks, dissolve 1.0 mmol of this compound, 3-(methoxymethyl)phenol, and 4-(methoxymethyl)phenol, respectively, in 10 mL of carbon tetrachloride. Cool the flasks to 0 °C in an ice bath.
-
Reaction: To each flask, add a solution of 1.0 mmol of bromine in 2 mL of carbon tetrachloride dropwise over 5 minutes with stirring.
-
Monitoring: Allow the reactions to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) every 15 minutes until the starting material is consumed.
-
Workup: Quench the reaction by adding 10 mL of aqueous sodium thiosulfate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture for each isomer by ¹H NMR spectroscopy and GC-MS to determine the ratio of regioisomeric products formed.
B. Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for regioselective functionalization that relies on a "Directed Metalation Group" (DMG) to guide a strong base (typically an organolithium) to deprotonate a specific ortho proton.[6] It is in this reaction that the isomers show their most profound difference in reactivity.
-
This compound: This isomer is uniquely suited for DoM. The initial event is the deprotonation of the acidic phenolic proton by the organolithium base (e.g., n-butyllithium) to form a lithium phenoxide. This phenoxide is itself a potent DMG, directing the second equivalent of the base to deprotonate the C6 position. The proximate methoxymethyl group can also influence the metalation, but the phenoxide effect typically dominates.[5][8][9] This allows for the introduction of an electrophile specifically at the C6 position, a feat not easily achieved by classical EAS.
Sources
- 1. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Comparative Guide to the Synthetic Methodologies for Substituted Phenols: A Focus on 2-(Methoxymethyl)phenol
Substituted phenols are a cornerstone of modern chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The precise control of substituent placement on the phenolic ring is paramount to tailoring the molecule's biological activity and material properties. This guide provides an in-depth comparison of synthetic methodologies for accessing substituted phenols, with a specific focus on the preparation of 2-(methoxymethyl)phenol, a valuable building block in organic synthesis.[3][4] We will explore various synthetic strategies, offering detailed experimental protocols and comparative data to empower researchers in selecting the optimal route for their specific applications.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound presents a unique challenge in regioselectivity, requiring the introduction of a methoxymethyl group specifically at the ortho position to the hydroxyl group. This guide will compare two primary strategies: a multi-step approach involving ortho-formylation followed by functional group manipulation, and a direct ortho-alkylation strategy.
1. Multi-Step Synthesis via ortho-Formylation: The Duff Reaction and Subsequent Transformations
A robust and widely employed method for the synthesis of ortho-hydroxybenzaldehydes from phenols is the Duff reaction.[5][6][7] This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, demonstrating a strong preference for ortho substitution.[5][6] The resulting salicylaldehyde derivative can then be converted to the desired this compound through a two-step reduction and etherification sequence.
Mechanistic Insights
The Duff reaction proceeds through a complex mechanism involving the initial aminomethylation of the phenol at the ortho position by an iminium ion generated from protonated HMTA.[6][8] This is followed by an intramolecular redox reaction and subsequent hydrolysis to yield the aldehyde.[6] The high ortho-selectivity is attributed to the formation of a hydrogen bond between the phenolic hydroxyl group and the incoming electrophile, directing it to the proximate position.[8]
Experimental Protocols
Step 1: ortho-Formylation of Phenol via the Duff Reaction
A detailed protocol for the Duff reaction, including a microwave-assisted variation for accelerated synthesis, can be found in the literature.[9]
Conventional Heating Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine phenol (1.0 eq), hexamethylenetetramine (1.5 eq), and glacial acetic acid.
-
Heat the mixture to reflux (typically 130-150 °C) and maintain for 3-6 hours.
-
Cool the reaction mixture and hydrolyze the intermediate by adding an aqueous solution of sulfuric acid (e.g., 20% v/v).
-
Heat the mixture again to reflux for 1-2 hours to ensure complete hydrolysis.
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude salicylaldehyde by column chromatography or distillation.
Step 2: Reduction of Salicylaldehyde to 2-(Hydroxymethyl)phenol
The reduction of the aldehyde functionality to a primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
-
Dissolve salicylaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
The resulting 2-(hydroxymethyl)phenol is often of sufficient purity for the next step, or it can be purified by chromatography.
Step 3: Williamson Ether Synthesis to form this compound
The final step involves the O-alkylation of the newly formed benzylic alcohol with a methylating agent, a classic example of the Williamson ether synthesis.[10][11][12][13][14]
-
Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 2-(hydroxymethyl)phenol (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture again in an ice bath and add methyl iodide (1.2 eq) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Carefully quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Data Presentation
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| 1 | Duff Reaction | Phenol, HMTA, Acetic Acid, Heat | 30-50 | High ortho-selectivity, inexpensive reagents | Moderate yields, harsh conditions |
| 2 | Reduction | Salicylaldehyde, NaBH₄, Methanol | 85-95 | High yield, mild conditions | Requires a separate step |
| 3 | Williamson Ether Synthesis | 2-(Hydroxymethyl)phenol, NaH, MeI, THF | 70-90 | Efficient ether formation | Requires anhydrous conditions, use of a strong base |
Visualization of the Multi-Step Synthesis Workflow
Caption: Workflow for the multi-step synthesis of this compound.
2. Direct ortho-Alkylation of Phenols
Directly introducing an alkyl group at the ortho position of a phenol offers a more atom-economical approach.[15] While Friedel-Crafts alkylation is a classic method for phenol substitution, controlling regioselectivity can be challenging, often leading to a mixture of ortho and para isomers.[16][17][18] However, methods utilizing directing groups or specific catalysts have been developed to enhance ortho-selectivity.[19]
One notable strategy for selective ortho-alkylation involves the use of aluminum phenoxide catalysts.[19] This method is particularly effective for the introduction of sterically hindered alkyl groups.[19]
Mechanistic Insights
The high ortho-selectivity in aluminum phenoxide-catalyzed alkylations is attributed to the formation of a six-membered transition state involving the aluminum center, the phenolic oxygen, and the olefin.[19] This coordination pre-organizes the reactants in a way that favors electrophilic attack at the ortho position.
A Proposed Direct Synthesis of this compound
A direct synthesis of this compound via a Friedel-Crafts-type reaction is less commonly reported due to the challenges in generating a stable methoxymethyl cation and controlling its reactivity. However, a related approach could involve the reaction of phenol with a methoxymethylating agent in the presence of a Lewis acid. It is important to note that protecting the phenolic hydroxyl group might be necessary to prevent O-alkylation as a competing pathway.[20][21][22]
Experimental Protocol (Hypothetical)
-
Protect the phenolic hydroxyl group of phenol as a suitable ether (e.g., a silyl ether) to prevent O-alkylation.[20]
-
Dissolve the protected phenol in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄).
-
Slowly add a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl).
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product.
-
Deprotect the phenolic hydroxyl group under appropriate conditions.
-
Purify the final product by column chromatography.
Data Presentation
| Strategy | Reagents & Conditions | Expected Yield (%) | Key Advantages | Key Disadvantages |
| Direct ortho-Alkylation | Protected Phenol, MOM-Cl, Lewis Acid | Variable | Potentially fewer steps | Prone to side reactions (O-alkylation, polysubstitution), requires protection/deprotection |
Visualization of the Direct Synthesis Concept
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. onepetro.org [onepetro.org]
- 3. chemscene.com [chemscene.com]
- 4. This compound 95% | CAS: 5635-98-3 | AChemBlock [achemblock.com]
- 5. synarchive.com [synarchive.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. francis-press.com [francis-press.com]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. byjus.com [byjus.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. orgsyn.org [orgsyn.org]
- 17. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 18. mlsu.ac.in [mlsu.ac.in]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. learninglink.oup.com [learninglink.oup.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of 2-(Methoxymethyl)phenol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(Methoxymethyl)phenol, ensuring the safety of laboratory personnel and adherence to regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Risk Assessment: Understanding this compound
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, with CAS Number 5635-98-3, is a phenolic derivative that presents several potential risks.
Summary of Hazards:
| Hazard Statement | GHS Classification | Description | Source(s) |
| H302 | Acute toxicity, oral | Harmful if swallowed. | [1][2] |
| H315 | Skin corrosion/irritation | Causes skin irritation. | [1] |
| H319 | Serious eye damage/eye irritation | Causes serious eye irritation. | [1] |
| H335 | Specific target organ toxicity — single exposure | May cause respiratory irritation. | [1] |
Given these hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.[3]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the necessary steps for the safe and compliant disposal of this compound. This process is designed to minimize exposure and ensure that all regulatory requirements are met.
Caption: A logical workflow for the safe disposal of this compound.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense against exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect against spills.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.[4][5]
Step 2: Segregate Waste Streams
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6] this compound waste should be collected separately from other waste streams, especially strong oxidizing agents, with which it is incompatible.[1]
Step 3: Select and Label the Waste Container
Choosing the right container is essential for safe storage and transport.
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation
-
Step 4: Transfer the Waste
Carefully transfer the this compound waste into the labeled container.
-
Pure Compound: If disposing of the solid compound, use a scoop or spatula to transfer it. Avoid creating dust.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should also be placed in the hazardous waste container.
-
Solutions: If disposing of a solution, use a funnel to prevent spills.
Step 5: Store in a Satellite Accumulation Area (SAA)
Once the waste is containerized, it must be stored in a designated Satellite Accumulation Area (SAA) until it can be collected by a licensed waste disposal contractor.[8]
-
The SAA should be located at or near the point of generation.
-
The container must be kept closed at all times, except when adding waste.[7]
-
The total volume of hazardous waste in the SAA should not exceed regulatory limits.
Step 6: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9] These professionals are trained and equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[7][9][10]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and correct action is critical.
Spill Response Workflow
Caption: A clear, sequential process for responding to a this compound spill.
-
Minor Spill: For a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand. Collect the absorbed material into a labeled hazardous waste container.
-
Major Spill: In the case of a large spill, evacuate the immediate area and alert your supervisor and the EHS office.
First Aid Measures for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Regulatory Framework: Adherence to Standards
The disposal of this compound is governed by a multi-tiered regulatory framework. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA provides a "cradle-to-grave" framework for managing hazardous waste.[7][10]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[3][11][12][13]
It is the responsibility of the laboratory and the institution to ensure full compliance with all applicable federal, state, and local regulations.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the guidelines outlined in this document, researchers and laboratory professionals can mitigate risks, ensure a safe working environment, and contribute to the protection of our environment. Always consult your institution's specific protocols and your Safety Data Sheets for the most current and detailed information.
References
- US Bio-Clean.
- PubChem. Phenol, 2-ethoxy-4-(methoxymethyl)-. [Link]
- Purdue University. Hazardous Waste Disposal Guidelines. [Link]
- PubChem. 2-Methoxy-4-(methoxymethyl)phenol. [Link]
- PubChemLite. 2-methoxy-4-(methoxymethyl)phenol (C9H12O3). [Link]
- PubChem. 2-[(2-Methoxyphenoxy)methyl]phenol. [Link]
- Carl Roth.
- National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
- Occupational Safety and Health Administration.
- Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
- Acros Organics. 4-(2-Methoxyethyl)
- Carl Roth.
- AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]
- Defense Centers for Public Health. Waste Management of Hazardous Drugs. [Link]
- Fisher Scientific.
- PubChem. 2-Methoxyphenol-d3. [Link]
- Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]
- Occupational Safety and Health Administration. 1910.
- Environmental Protection Agency. Hazardous Waste. [Link]
- Montana State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
- National Institute for Occupational Safety and Health. Occupational Safety & Health Guidance Manual for Hazardous Waste Site Activities. [Link]
- National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. [Link]
- National Institute for Occupational Safety and Health. Occupational Health Guidelines for Chemical Hazards. [Link]
- National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. Phenol, 2-ethoxy-4-(methoxymethyl)- | C10H14O3 | CID 6453284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 6. usbioclean.com [usbioclean.com]
- 7. pfw.edu [pfw.edu]
- 8. epa.gov [epa.gov]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. m.youtube.com [m.youtube.com]
- 11. nationalacademies.org [nationalacademies.org]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Methoxymethyl)phenol
This document provides essential, field-proven guidance for the safe handling of 2-(Methoxymethyl)phenol (CAS No. 5635-98-3) in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe environment for ourselves and our colleagues. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Foundational Safety: Understanding the Hazard Profile
Before any personal protective equipment (PPE) is selected, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that directly inform our safety protocols.[1] The absence of established occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) necessitates a conservative approach, treating the substance with a heightened level of caution.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07[2] |
Data compiled from multiple safety data sheets.[1][2][3]
The primary risks—oral toxicity, skin and eye irritation, and respiratory irritation—dictate that our protective strategy must establish a complete barrier between the chemical and the handler.
The Core Directive: A Multi-Layered PPE Protocol
The selection of PPE is not a checklist but a comprehensive system designed to mitigate the specific risks identified above. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational requirement.[1]
Eye and Face Protection: The First Line of Defense
The risk of serious eye irritation from a splash is significant.[1] Standard safety glasses are insufficient.
-
Primary Protection: Wear tight-sealing safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[4] This ensures protection from liquid splashes that can circumvent the frame of standard glasses.
-
Secondary Protection: When handling larger quantities (>50 mL) or performing operations with a high risk of splashing (e.g., heating, pressure reactions, vortexing), a full-face shield must be worn in addition to safety goggles.[5] The face shield protects the entire face from direct splashes.[5]
Skin and Body Protection: An Impermeable Barrier
Direct contact with this compound causes skin irritation.[1][2] Therefore, comprehensive skin protection is mandatory.
-
Hand Protection: Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable choice for incidental contact.[5] For prolonged handling or immersion, it is critical to consult the glove manufacturer's compatibility charts. Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected.[6]
-
Body Protection: A long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of spills, a chemical-resistant apron or disposable coveralls provide an additional layer of protection.[5] All protective clothing should be removed before leaving the laboratory area.
-
Footwear: Do not wear open-toed shoes, sandals, or perforated footwear in the laboratory.[6] Sturdy, closed-toe shoes, preferably made of a non-porous material, are required to protect against spills.[6]
Respiratory Protection: Safeguarding Against Inhalation
The potential for respiratory irritation (H335) means that engineering controls are the primary method for mitigating inhalation risk.[1]
-
Primary Control: All handling of this compound that may generate aerosols or vapors must be conducted within a certified chemical fume hood.[7][8]
-
Secondary Control: In situations where a fume hood is not available or during a significant spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[5] A full-face respirator provides the added benefit of eye protection.[5]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is crucial for minimizing exposure.
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[1][8]
-
Donning PPE: Don all required PPE as described in Section 2 in the following order: lab coat, safety goggles, face shield (if needed), and finally gloves.
-
Handling: Perform all transfers, weighing, and manipulations of this compound well within the chemical fume hood.[8] Use caution to avoid generating splashes or aerosols. Keep the container tightly closed when not in use.[1]
-
Post-Handling: After the procedure is complete, wipe down the work area with an appropriate decontaminating solvent.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. First, remove gloves, followed by the face shield and goggles, and finally the lab coat.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[1][8]
Emergency and Disposal Plan
Preparedness is key to managing unexpected events.
Spill Response
In the event of a spill, a calm and methodical response is essential. The following workflow should be initiated immediately.
Sources
- 1. aksci.com [aksci.com]
- 2. This compound | 5635-98-3 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. angenechemical.com [angenechemical.com]
- 5. trimaco.com [trimaco.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
